2-Fluoro-N-methylpyridin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDHPAPTFFRFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
An In-Depth Technical Guide to 2-Fluoro-N-methylpyridin-4-amine: A Versatile Building Block in Modern Drug Discovery
The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Within this context, the fluorinated pyridine scaffold is of particular interest due to its prevalence in a wide array of biologically active compounds.[1] this compound is a functionalized pyridine building block that offers medicinal chemists a valuable tool for introducing this privileged scaffold into novel therapeutic agents. Its structure combines the advantageous properties of a 2-fluoropyridine ring system with a secondary amine, providing a versatile handle for further chemical elaboration. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important, yet not widely documented, chemical intermediate.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇FN₂ | [2] |
| Molecular Weight | 126.13 g/mol | [2] |
| CAS Number | 1564929-58-3 | |
| Appearance | Not specified in literature (likely a solid or oil) | N/A |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| pKa (predicted) | ~4.5 (pyridinium ion) | Inferred from similar aminopyridines |
| XLogP3 (predicted) | 0.7 | [3] |
Synthesis and Manufacturing
The most logical and industrially scalable approach to the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) of a readily available di-substituted pyridine. The fluorine atoms on a pyridine ring, particularly at the 2- and 4-positions, are highly activated towards nucleophilic displacement.
Proposed Synthetic Pathway from 2,4-Difluoropyridine
The reaction of 2,4-difluoropyridine with methylamine is the most direct proposed route. The greater electrophilicity of the C4 position in 2,4-difluoropyridine typically leads to selective substitution at this position by amine nucleophiles.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
The following protocol is a generalized procedure based on established methods for the amination of fluoropyridines.[4][5] Optimization may be required to achieve high yields and purity.
Materials:
-
2,4-Difluoropyridine (1.0 equiv)
-
Methylamine (2.0-3.0 equiv, e.g., 40% in H₂O or 2M in THF)
-
Potassium carbonate or Triethylamine (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Ethanol, DMSO, or NMP)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2,4-difluoropyridine and the chosen anhydrous solvent.
-
Add the base (potassium carbonate or triethylamine) to the solution.
-
Slowly add the methylamine solution to the stirred mixture at room temperature.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired this compound.
Reactivity and Applications in Drug Development
This compound is a bifunctional molecule, with its reactivity dominated by the nucleophilic N-methylamino group and the potential for substitution of the fluorine atom under more forcing conditions.
Key Chemical Transformations
-
Acylation/Sulfonylation: The secondary amine can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form amides and sulfonamides, respectively. This is a common strategy for introducing the pyridine moiety into larger, more complex molecules.
-
Alkylation: The nitrogen atom can be further alkylated, though this may require protection-deprotection strategies to avoid N-alkylation of the pyridine ring.
-
Cross-Coupling Reactions: While the C-F bond is strong, it can undergo nucleophilic aromatic substitution with strong nucleophiles at high temperatures. More commonly, the amine can be used as a nucleophile in Buchwald-Hartwig amination reactions if coupled with an appropriate aryl halide or triflate.
Role as a Key Building Block in Medicinal Chemistry
The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs.[1] The introduction of a fluorine atom at the 2-position can enhance the metabolic stability of the pyridine ring by blocking potential sites of oxidation. The N-methyl group can provide additional steric bulk and modulate the basicity of the amine, which can be crucial for optimizing target engagement and pharmacokinetic properties.
Caption: Synthetic utility of this compound.
While specific examples citing CAS number 1564929-58-3 are sparse, numerous patents in therapeutic areas such as oncology, neuroscience, and inflammatory diseases describe molecules containing the N-methyl-4-aminopyridine core, often with substitution at the 2-position. This highlights the potential of this compound as a valuable intermediate for the synthesis of next-generation therapeutics.
Safety and Handling
A dedicated Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions should be based on data from structurally related compounds, such as 2-fluoro-4-methylpyridine and other aminopyridines.[2][6]
-
Hazard Statements (Inferred):
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or dust. Keep away from heat, sparks, and open flames.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Conclusion
This compound is a strategically important building block for researchers in drug discovery and development. While detailed characterization data is not abundant in the public domain, its synthesis is feasible through established methodologies. Its structural features make it a valuable tool for introducing the fluorinated aminopyridine motif, which is known to impart favorable properties to bioactive molecules. As the demand for novel and effective therapeutics continues to grow, the utility of such specialized chemical intermediates is expected to increase.
References
-
Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. Available at: [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]
-
Chemsrc. (2025). 2-Fluoro-4-methylpyridine. Retrieved from [Link]
- Google Patents. (2021). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
-
ACS Publications. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Retrieved from [Link]
-
ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-2-methylpyridin-4-amine. Retrieved from [Link]
- Google Patents. (1986). EP0192287A2 - Process for the preparation of fluorinated pyridines.
- Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
-
MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
- Google Patents. (2025). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
J-STAGE. (2012). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Fluorine position-dependent ionization dynamics and structural distortion in 2,3-difluoropyridine: a VUV-MATI and theoretical study. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved from [Link]
-
ResearchGate. (2025). Methylamine byproduct formed during TFA-mediated side chain.... Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 3-Fluoro-2-methylpyridin-4-amine | C6H7FN2 | CID 45116208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
A Technical Guide to 2-Fluoro-N-methylpyridin-4-amine: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract: 2-Fluoro-N-methylpyridin-4-amine is a functionalized heterocyclic compound of increasing interest to the pharmaceutical and agrochemical research sectors. Its unique structural arrangement, featuring a pyridine core, a fluorine atom at the electron-deficient 2-position, and a methylamino group at the 4-position, imparts a desirable combination of chemical reactivity and physicochemical properties. This guide provides an in-depth analysis of its known characteristics, a discussion of its chemical reactivity, a proposed synthetic pathway, and an exploration of its potential as a valuable pharmacophore in medicinal chemistry. All discussions are grounded in established chemical principles and supported by references to relevant literature and safety data for analogous compounds.
Physicochemical and Structural Characteristics
This compound is a distinct chemical entity whose properties are defined by the interplay of its constituent functional groups. The pyridine nitrogen acts as an electron-withdrawing group, reducing the aromaticity of the ring and activating the positions ortho (2,6) and para (4) to nucleophilic attack. The fluorine atom at the 2-position further enhances this electrophilicity, while the N-methylamino group at the 4-position acts as an electron-donating group, modulating the ring's electronic properties and providing a key hydrogen bond donor site.
While comprehensive experimental data for this specific molecule is not widely published, its core attributes can be summarized.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1564929-58-3 | [1][2] |
| Molecular Formula | C₆H₇FN₂ | - |
| Molecular Weight | 126.13 g/mol | |
| Appearance | Data not publicly available | - |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | - |
Chemical Reactivity and Synthetic Strategy
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The most significant aspect of this molecule's reactivity profile is the lability of the C2-fluorine substituent towards Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom significantly lowers the energy of the Meisenheimer complex intermediate, thereby facilitating nucleophilic attack. Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the powerful inductive electron-withdrawal of the fluorine atom.
It has been demonstrated that the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than the corresponding reaction with 2-chloropyridine. This high reactivity allows for the displacement of the fluorine atom under mild conditions, enabling the introduction of a wide array of nucleophiles (O-, N-, S-, and C-based) with high functional group tolerance, a critical advantage in complex molecule synthesis.
Proposed Synthetic Pathway
A robust and logical synthesis of this compound can be conceptualized starting from a commercially available precursor like 2,4-dichloropyridine. The strategy leverages the differential reactivity of the chloro-substituents at the C2 and C4 positions.
Conceptual Protocol: Two-Step Synthesis from 2,4-Dichloropyridine
This protocol is a proposed route based on established reactivity principles for substituted pyridines.
-
Step 1: Selective Amination at C4
-
Rationale: The C4 position of 2,4-dichloropyridine is generally more reactive towards nucleophilic substitution than the C2 position. This regioselectivity allows for the controlled introduction of the methylamino group.
-
Procedure:
-
To a solution of 2,4-dichloropyridine (1.0 eq) in a polar aprotic solvent such as ethanol or N-methyl-2-pyrrolidone (NMP) in a sealed pressure vessel, add an aqueous solution of methylamine (CH₃NH₂, ~40%, 2.0-3.0 eq).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield crude 2-chloro-N-methylpyridin-4-amine. Purify via column chromatography if necessary.
-
-
-
Step 2: Halogen Exchange (Halex) Fluorination
-
Rationale: The remaining C2-chloro group can be converted to a fluoro group using a nucleophilic fluoride source. This is a common and effective method for synthesizing fluoropyridines[3].
-
Procedure:
-
Combine the 2-chloro-N-methylpyridin-4-amine intermediate (1.0 eq) with a spray-dried potassium fluoride (KF, 2.0-3.0 eq) in a high-boiling polar aprotic solvent like sulfolane or DMF.
-
Heat the mixture to 150-180°C and stir vigorously for 12-24 hours. The reaction must be kept anhydrous.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by silica gel column chromatography or distillation.
-
-
Caption: Proposed two-step synthesis of this compound.
Utility in Medicinal Chemistry and Drug Discovery
While specific drugs containing the this compound moiety are not prominently documented, its structure represents a confluence of desirable features for a modern pharmacophore. Substituted aminopyridines are key components in numerous biologically active molecules, including inhibitors of inducible nitric oxide synthase (iNOS)[4]. The pyridine scaffold is a versatile bioisostere for other aromatic rings, offering improved solubility and unique hydrogen bonding capabilities[5].
Key Pharmacophoric Features:
-
Pyridine Ring: Acts as a bioisosteric scaffold and a hydrogen bond acceptor via the ring nitrogen.
-
C2-Fluorine: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and often improves metabolic stability by blocking sites susceptible to oxidative metabolism.
-
C4-N-methylamino Group: This group is a crucial pharmacophoric element, providing both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the nitrogen lone pair). This allows for specific and strong interactions with protein targets like kinase hinges or other enzyme active sites.
Caption: Conceptual binding interactions of the title compound as a pharmacophore.
Safety and Handling
No specific material safety data sheet (MSDS) is publicly available for this compound. Therefore, a conservative approach to handling is mandated, based on the known hazards of structurally similar compounds such as 2-fluoro-4-methylpyridine and 2-amino-4-methylpyridine[6][7][8].
-
Expected Hazards: Based on analogues, this compound should be treated as harmful if swallowed or in contact with skin. It is expected to cause skin irritation and serious eye irritation. It may also cause respiratory irritation[6].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and/or a face shield.
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator is required.
-
-
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place[6].
-
Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Always consult a full, compound-specific Safety Data Sheet from the supplier before use and perform a thorough risk assessment for any new experimental procedure.
References
-
Yin, J., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. Retrieved from [Link][4]
-
PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link][8]
-
Shell Internationale Research Maatschappu B.V. (1986). Process for the preparation of fluorinated pyridines. European Patent Office. EP 0192287 A2. Retrieved from [Link][3]
-
Islam, M. R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Retrieved from [Link][5]
Sources
- 1. This compound | 1564929-58-3 [sigmaaldrich.com]
- 2. This compound | 1564929-58-3 [sigmaaldrich.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2-氟-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-Fluoro-N-methylpyridin-4-amine: Characterization via NMR, IR, and Mass Spectrometry
Introduction
2-Fluoro-N-methylpyridin-4-amine (CAS: 1564929-58-3, Molecular Formula: C₆H₇FN₂, Molecular Weight: 126.13 g/mol ) is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Fluorinated heterocyclic compounds are pivotal scaffolds in modern pharmaceuticals due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity. This guide provides an in-depth analysis of the spectroscopic techniques required to unambiguously identify and characterize this molecule, offering field-proven insights into data interpretation and acquisition for researchers and drug development professionals.
Molecular Structure and Spectroscopic Implications
The structural features of this compound—a pyridine ring substituted with a strongly electronegative fluorine atom at the C2 position and an electron-donating N-methylamino group at the C4 position—create a distinct electronic environment that governs its spectroscopic signature. The fluorine atom exerts a strong inductive-withdrawing effect and a resonance-donating effect, which, combined with the powerful resonance donation from the amino group, dictates the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Experimental Protocol for ESI-MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this amine, typically resulting in a strong signal for the protonated molecule.
Instrumentation:
-
A quadrupole or ion trap mass spectrometer coupled to a liquid chromatography system (LC-MS) or a direct infusion pump.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition:
-
Operate the ESI source in positive ion mode.
-
Typical Source Parameters: Capillary voltage of 3-4 kV, source temperature of 120-150 °C, desolvation gas flow set according to instrument specifications.
-
Scan a mass range appropriate for the expected ion (e.g., m/z 50-300).
-
-
Data Analysis: Identify the base peak, which should correspond to the [M+H]⁺ ion at m/z 127. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₆H₈FN₂⁺) by comparing the measured accurate mass to the theoretical mass.
Summary of Spectroscopic Data
The table below summarizes the expected key data points for the characterization of this compound.
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | 3 distinct signals (dd, dd, d) with characteristic H-F couplings. |
| Methyl Protons | Singlet, ~2.8-3.0 ppm. | |
| Amine Proton | Broad singlet, variable chemical shift. | |
| ¹³C NMR | C2 (C-F) | Doublet, ¹JCF ≈ 230-250 Hz. |
| Aromatic Carbons | 4 other signals, all showing smaller C-F couplings. | |
| Methyl Carbon | Singlet, ~30-35 ppm. | |
| IR | N-H Stretch | 3300-3500 cm⁻¹ (sharp, medium). |
| C=N, C=C Stretch | 1500-1650 cm⁻¹ (strong). | |
| C-F Stretch | 1200-1280 cm⁻¹ (strong). | |
| MS (ESI+) | Protonated Molecule | [M+H]⁺ at m/z 127.0666 (theoretical). |
| MS (EI) | Molecular Ion | [M]⁺• at m/z 126. |
| Key Fragment | [M - CH₃]⁺ at m/z 111. |
Conclusion
The comprehensive analysis of this compound using NMR, IR, and mass spectrometry provides a self-validating system for its structural confirmation and purity assessment. The unique signatures in each spectrum—particularly the H-F and C-F couplings in NMR, the N-H and C-F stretches in IR, and the molecular ion in MS—serve as critical identification markers. The protocols and interpretive guidelines presented here offer a robust framework for researchers engaged in the synthesis and application of this important chemical entity.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from The Royal Society of Chemistry website.
-
PubChem. (n.d.). 2-Fluoro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Shinde, S. S., et al. (2015). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Molecules, 20(8), 13658–13674.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H7FN2). Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]
- Al-Deri, A., et al. (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites.
- Michalska, D., et al. (2024). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 29(1), 123.
-
PubChem. (n.d.). 3-Fluoro-2-methylpyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-CYANO-4-FLUOROPYRIDINE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved from [Link]
Sources
The Synthesis of 2-Fluoro-N-methylpyridin-4-amine: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Exploration of the Nucleophilic Aromatic Substitution of 2-Fluoro-4-chloropyridine with Methylamine
Introduction: The Significance of 2-Fluoro-N-methylpyridin-4-amine in Medicinal Chemistry
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its strategic importance lies in the unique electronic properties conferred by the fluorine and methylamino substituents on the pyridine ring. The fluorine atom at the 2-position significantly influences the acidity of the pyridine nitrogen and can modulate the metabolic stability and binding affinity of the final drug candidate. The N-methylamino group at the 4-position often serves as a crucial pharmacophore, participating in hydrogen bonding and other key interactions with biological targets. This guide provides a detailed technical overview of a primary synthetic route to this valuable intermediate, focusing on the nucleophilic aromatic substitution (SNAr) of 2-fluoro-4-chloropyridine with methylamine.
The Core Chemistry: Unraveling the Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthesis of this compound from 2-fluoro-4-chloropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in the synthesis of substituted aromatic and heteroaromatic compounds. The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electron-deficient carbon atom at the 4-position of the 2-fluoro-4-chloropyridine ring. This position is highly activated due to the electron-withdrawing effects of both the ring nitrogen and the chlorine atom. This initial attack disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]
-
Stabilization and Elimination: The negative charge in the Meisenheimer complex is delocalized across the aromatic system and, importantly, onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. In the subsequent, rapid step, the aromaticity is restored by the elimination of the chloride ion, which is a good leaving group. The result is the formation of the desired product, this compound.
The fluorine atom at the 2-position, while also a good leaving group, is less reactive towards substitution in this case due to the stronger activation of the 4-position by the para-nitrogen. This regioselectivity is a key feature of SNAr reactions on substituted pyridines.
Visualizing the Reaction Pathway
Caption: The SNAr mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on halopyridines. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 2-Fluoro-4-chloropyridine | 34941-91-8 | 131.54 | Flammable liquid, toxic |
| Methylamine (40% solution in water) | 74-89-5 | 31.06 | Flammable, corrosive, toxic |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | Flammable, corrosive |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile, suspected carcinogen |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | Hygroscopic |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - | - | Basic |
| Brine (saturated NaCl solution) | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a pressure-rated sealed tube equipped with a magnetic stir bar, dissolve 2-fluoro-4-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) to a concentration of approximately 0.5 M.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) as a non-nucleophilic base to neutralize the HCl generated during the reaction. Subsequently, add a 40% aqueous solution of methylamine (2.0-3.0 eq).
-
Reaction Execution: Securely seal the reaction tube and heat the mixture to 80-100 °C in an oil bath behind a protective shield. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully unseal the tube in a well-ventilated fume hood. Transfer the reaction mixture to a separatory funnel containing water and extract with dichloromethane (3 x volume of the reaction mixture).
-
Aqueous Wash: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. This removes any remaining acidic byproducts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Process Optimization: Enhancing Yield and Purity
The efficiency of the SNAr reaction is influenced by several parameters. A systematic optimization of these factors is crucial for maximizing yield and purity, particularly in a drug development setting.
| Parameter | Effect on Reaction | Optimization Strategy |
| Solvent | The polarity and aprotic nature of the solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile. | Screen a range of polar aprotic solvents to identify the one that provides the best balance of reaction rate and ease of removal during work-up. |
| Temperature | Higher temperatures generally accelerate the reaction rate by providing the necessary activation energy to overcome the disruption of aromaticity in the Meisenheimer complex. | A temperature range of 80-120 °C is a good starting point. Monitor for potential side reactions or decomposition at higher temperatures. |
| Base | A non-nucleophilic base is essential to neutralize the generated HCl, which would otherwise protonate the methylamine, rendering it non-nucleophilic. | Triethylamine is a common choice. Other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can also be explored. Inorganic bases such as potassium carbonate can be used in some cases. |
| Concentration | The concentration of reactants can influence the reaction kinetics. | While a higher concentration may increase the reaction rate, it can also lead to solubility issues or increased side product formation. A starting concentration of 0.5-1.0 M is generally a good compromise. |
Logical Relationships in Process Optimization
Caption: Interplay of key parameters in the optimization of the synthesis.
Safety and Handling: A Self-Validating System
Ensuring a safe laboratory environment is paramount. The following safety protocols are essential for handling the hazardous materials involved in this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles. All manipulations should be performed in a certified chemical fume hood.[2][3][4]
-
2-Fluoro-4-chloropyridine: This compound is a flammable liquid and is toxic if inhaled, ingested, or in contact with skin.[2][4] It should be handled with care, avoiding ignition sources. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Methylamine (40% solution): This solution is highly flammable, corrosive, and toxic.[3] It can cause severe burns to the skin, eyes, and respiratory tract. Ensure the container is well-sealed and stored in a cool, well-ventilated area away from acids and oxidizing agents. An eyewash station and safety shower must be readily accessible.
-
Reaction at Elevated Temperature and Pressure: The use of a sealed tube at elevated temperatures will generate internal pressure. It is crucial to use a pressure-rated reaction vessel and to perform the heating behind a blast shield. Allow the vessel to cool completely to room temperature before opening.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Conclusion
The synthesis of this compound via the nucleophilic aromatic substitution of 2-fluoro-4-chloropyridine with methylamine is a robust and efficient method for producing this valuable pharmaceutical intermediate. A thorough understanding of the SNAr mechanism, careful optimization of reaction conditions, and strict adherence to safety protocols are essential for the successful and safe execution of this synthesis. This guide provides the foundational knowledge for researchers and drug development professionals to confidently approach the preparation of this and related compounds, facilitating the advancement of new therapeutic agents.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Solution 40%. Retrieved from [Link]
-
Squarespace. (2023, December 13). Safety Data Sheet 2-Chloro-4-Fluoropyridine. Retrieved from [Link]
-
Filo. (2025, July 16). Propose a detailed mechanism for the reaction of 4-chloropyridine with dimethylamine to produce 4-dimethylaminopyridine. Retrieved from [Link]
- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
-
ResearchGate. (2025, August 6). The reaction of 4-chloropyridine with some amines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
-
MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]
-
ResearchGate. (2025, March 19). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Retrieved from [Link]
-
Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]
Sources
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 3. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Fluoro-N-methylpyridin-4-amine: Synthesis, Derivatives, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-N-methylpyridin-4-amine, a fluorinated aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. While direct literature on this specific molecule is nascent, this document leverages established synthetic methodologies and structure-activity relationship (SAR) data from analogous compounds to present a robust framework for its synthesis, derivatization, and potential therapeutic applications. We will explore plausible synthetic routes, delve into the anticipated impact of its structural features on biological activity, and propose experimental workflows for its evaluation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel pyridine-based therapeutic agents.
Introduction: The Strategic Value of Fluorinated Aminopyridines
Pyridines and their derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmaceuticals and agrochemicals.[1] The strategic incorporation of a fluorine atom into the pyridine ring can profoundly modulate a molecule's physicochemical and biological properties. This includes enhancing metabolic stability, altering lipophilicity (pKa), and improving binding affinity to biological targets.[2] Aminopyridines, a key subset, have demonstrated a broad spectrum of pharmacological activities.
This compound (CAS: 1564929-58-3) emerges as a compound of interest at the intersection of these two privileged structural motifs.[2][3] Its unique architecture, featuring a fluorine atom at the 2-position and an N-methylamino group at the 4-position, suggests potential for novel biological activity. This guide will provide a forward-looking analysis based on the rich chemistry of its structural parents and analogues.
Physicochemical Properties and Structural Analysis
A foundational understanding of the physicochemical properties of this compound is critical for its application in drug discovery.
| Property | Value | Source |
| Molecular Formula | C6H7FN2 | ChemScene[2] |
| Molecular Weight | 126.13 g/mol | Merck[3] |
| IUPAC Name | This compound | N/A |
| CAS Number | 1564929-58-3 | Merck[3] |
The introduction of the fluorine atom is anticipated to lower the pKa of the pyridine nitrogen, making it less basic compared to its non-fluorinated counterpart. This can have significant implications for its pharmacokinetic profile, including reduced off-target interactions with acidic organelles. The N-methyl group provides a handle for further structural modification and can influence solubility and membrane permeability.
Synthesis of this compound and its Analogues
Strategy 1: Late-Stage Fluorination
This approach involves the synthesis of an N-methylated aminopyridine precursor followed by a regioselective fluorination step.
Workflow for Late-Stage Fluorination
Sources
An In-Depth Technical Guide to the Research Applications of 2-Fluoro-N-methylpyridin-4-amine
Foreword: The Strategic Value of Fluorinated Pyridines in Modern Research
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a highly versatile core for designing bioactive molecules.[1] The strategic introduction of a fluorine atom onto this scaffold further enhances its utility, offering a powerful tool to modulate key drug-like properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[2] 2-Fluoro-N-methylpyridin-4-amine emerges from this context as a highly functionalized and valuable building block. While direct literature on this specific molecule is sparse, its structural motifs—a fluorinated pyridine core and a secondary amine—position it as a precursor for a new generation of targeted therapeutics and advanced diagnostic agents. This guide will elucidate its potential research applications by examining the established roles of its close structural analogs, providing a roadmap for its integration into drug discovery and chemical biology programs.
Section 1: Core Molecular Profile and Synthetic Access
Physicochemical Characteristics
A foundational understanding of a molecule's properties is critical for its application in synthesis and biological screening. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1564929-58-3 | [3] |
| Molecular Formula | C₆H₇FN₂ | |
| Molecular Weight | 126.13 g/mol | [3] |
| IUPAC Name | This compound | |
| SMILES | CN(C)C1=CC(=NC=C1)F | [4] |
Synthetic Pathways: A Generalized Approach
The synthesis of functionalized fluoropyridines often relies on established methodologies that can be adapted for specific targets like this compound. A common strategy involves the diazotization of a corresponding aminopyridine followed by a Schiemann reaction or related fluorination techniques.[5] Alternatively, nucleophilic aromatic substitution (SNAr) on a di-halogenated pyridine precursor provides another robust route.
The diagram below outlines a generalized workflow for synthesizing substituted fluoropyridines, which serves as a logical framework for the production of the title compound.
Caption: Generalized synthetic routes to this compound.
Section 2: Potential Applications in Medicinal Chemistry
The true potential of this compound lies in its utility as a scaffold for constructing highly specific and potent bioactive agents. Its structure is analogous to core fragments found in numerous inhibitors and probes.
A Building Block for Novel Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. Many successful inhibitors, such as those targeting Polo-like kinase 4 (PLK4), are built upon aminopyrimidine or aminopyridine cores.[6] These scaffolds serve as a hinge-binding motif, anchoring the inhibitor within the ATP-binding pocket of the kinase.
The structure of this compound is ideally suited for this role. The pyridine nitrogen can act as a hydrogen bond acceptor, while the N-methyl-4-amine group provides a vector for building out the rest of the molecule to achieve specificity and potency. The fluorine atom at the 2-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking a potential site of oxidative metabolism.
The following workflow illustrates a hypothetical, yet plausible, synthetic route from this compound to a generic kinase inhibitor scaffold.
Caption: Hypothetical synthesis of a kinase inhibitor scaffold.
Development of Inducible Nitric Oxide Synthase (iNOS) Inhibitors
Inducible nitric oxide synthase (iNOS) is a critical enzyme in inflammatory pathways, and its over-expression is linked to various pathological conditions. Consequently, selective iNOS inhibitors are highly sought-after therapeutic agents. Research has demonstrated that 6-substituted 2-amino-4-methylpyridine analogues are potent and selective iNOS inhibitors.[7][8][9][10][11]
This compound is a close structural analog to these proven iNOS inhibitors. The core aminopyridine moiety is essential for activity, and the substitution at the 2-position (fluorine) and the N-methylation can be explored to fine-tune selectivity against other NOS isoforms (nNOS and eNOS) and to optimize pharmacokinetic properties.
A robust in vitro assay is the first step in validating this potential application. The following protocol describes a standard method for assessing iNOS inhibition.
Objective: To determine the IC₅₀ value of this compound derivatives against murine iNOS.
Materials:
-
Recombinant murine iNOS enzyme
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (BH₄) (cofactor)
-
Calmodulin
-
Griess Reagent (for nitrite detection)
-
Known iNOS inhibitor (e.g., 1400W) as a positive control[7]
-
Test compounds (dissolved in DMSO)
Protocol:
-
Prepare Reaction Buffer: Prepare a buffer (e.g., 50 mM HEPES, pH 7.4) containing NADPH, BH₄, calmodulin, and L-Arginine.
-
Compound Incubation: In a 96-well plate, add the reaction buffer to wells containing serial dilutions of the test compounds. Include wells for a negative control (DMSO vehicle) and a positive control (1400W).
-
Initiate Reaction: Add the iNOS enzyme to each well to start the reaction. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The causality here is that the enzyme will convert L-arginine to L-citrulline and nitric oxide (NO), which rapidly oxidizes to nitrite (NO₂⁻).
-
Terminate Reaction: Stop the reaction by adding a reagent that disrupts enzyme activity (e.g., by chelating calcium if calmodulin is calcium-dependent).
-
Quantify Nitrite Production: Add Griess Reagent to each well. This reagent reacts with nitrite to produce a colored azo compound.
-
Measure Absorbance: Read the absorbance at ~540 nm using a microplate reader. The intensity of the color is directly proportional to the amount of nitrite produced, and thus to the iNOS activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The positive control (1400W) validates the assay's sensitivity to known inhibitors.
Precursor for Positron Emission Tomography (PET) Imaging Tracers
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo quantification of biological processes.[7] It requires radiotracers—biologically active molecules labeled with a short-lived positron-emitting isotope, most commonly fluorine-18 ([¹⁸F]).
The development of a [¹⁸F]-labeled 2-amino-4-methylpyridine analogue has been successfully demonstrated for imaging iNOS expression in vivo.[7][8][9] The presence of a fluorine atom in this compound makes it an outstanding candidate for developing a next-generation PET tracer. The existing fluorine can be replaced with [¹⁸F] via nucleophilic substitution on a suitable precursor, such as a nitro or trimethylammonium-substituted analog.
The workflow for developing such a tracer is a multi-step process involving radiosynthesis, purification, and preclinical evaluation.
Caption: Workflow for PET tracer development.
This approach allows researchers to non-invasively study the expression and location of specific targets, such as iNOS in inflammatory disease models, providing invaluable data for drug development and diagnostics.
Section 3: Broader Synthetic Utility
Beyond its direct applications in medicinal chemistry, this compound is a versatile intermediate for organic synthesis. The fluoropyridine motif is a key building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[12]
| Reaction Type | Description | Potential Products |
| Nucleophilic Aromatic Substitution (SNAr) | The fluorine at the 2-position can be displaced by various nucleophiles (e.g., O, S, N-based) under appropriate conditions. | Ethers, thioethers, and more complex heterocyclic systems. |
| Metalation / Cross-Coupling | Directed ortho-metalation or halogen-dance reactions can introduce new functional groups onto the pyridine ring, which can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira). | Biaryl compounds, alkynylated pyridines. |
| N-Oxidation | The pyridine nitrogen can be oxidized to form an N-oxide, which alters the reactivity of the ring and provides another handle for functionalization. | Pyridine-N-oxides with modified electronic properties. |
The combination of stability and reactivity makes this compound a strategic asset for creating diverse chemical libraries for high-throughput screening.[12]
Conclusion and Future Outlook
This compound represents a confluence of two powerful strategies in modern chemical research: the use of the privileged pyridine scaffold and the strategic application of fluorine substitution. While it is primarily a synthetic intermediate, its potential is vast. The logical and evidence-based applications for this compound include:
-
A core scaffold for the development of novel kinase inhibitors.
-
A promising starting point for creating next-generation, selective iNOS inhibitors for inflammatory diseases.
-
An ideal precursor for the synthesis of [¹⁸F]-labeled PET radiotracers for in vivo imaging.
Future research should focus on the practical synthesis of this compound and the creation of a small library of derivatives. Screening this library against key biological targets, such as kinases and NOS isoforms, will be the definitive step in unlocking the full potential of this valuable chemical building block.
References
-
Zhou, D., Lee, H., Rothfuss, J. M., Chen, D. L., Ponde, D. E., Welch, M. J., & Mach, R. H. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. [Link]
-
Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl) - ACS Publications. Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]
- Google Patents. (2021). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
-
Zhou, D., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. PubMed. [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
ResearchGate. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. innospk.com [innospk.com]
The Strategic Role of 2-Fluoro-N-methylpyridin-4-amine in Modern Synthetic Chemistry: A Technical Guide
Foreword
In the landscape of contemporary drug discovery and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic intermediates, substituted aminopyridines have emerged as privileged scaffolds due to their prevalence in a wide array of biologically active molecules.[1][2] This guide focuses on a particularly valuable, yet often overlooked, synthetic intermediate: 2-Fluoro-N-methylpyridin-4-amine . We will delve into its intrinsic chemical properties, explore its pivotal role in the construction of complex molecular architectures, and provide detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
The Molecular Advantage: Unpacking the Utility of this compound
This compound (CAS: 1564929-58-3) is a deceptively simple molecule that packs a significant punch in terms of synthetic versatility.[3] Its utility stems from a confluence of electronic and steric factors that make it an ideal substrate for a range of chemical transformations.
Key Structural Features:
-
2-Fluoro Substituent: The fluorine atom at the 2-position is the linchpin of this molecule's reactivity. Its high electronegativity activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), making the 2-position a prime site for the introduction of a wide variety of nucleophiles.[4]
-
4-Methylamino Group: The N-methylamino group at the 4-position serves as a crucial handle for further functionalization. It can act as a nucleophile itself or be modified to introduce diverse pharmacophoric elements.
-
Pyridine Core: The inherent electronic properties of the pyridine ring contribute to the overall reactivity and provide a scaffold that is frequently found in FDA-approved drugs.
These features combine to create a bifunctional building block that allows for sequential and regioselective modifications, a highly desirable characteristic in the design of synthetic routes for complex target molecules.
Synthesis of this compound: A Reliable Protocol
A robust and scalable synthesis of the title compound is essential for its widespread application. The following protocol, adapted from established methodologies for the synthesis of related fluoropyridines, provides a reliable route to this compound.[5][6]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Difluoropyridine
-
Methylamine (40% in water or as a solution in a suitable solvent)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 2,4-difluoropyridine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMSO), add DIPEA (1.2 eq).
-
Slowly add a solution of methylamine (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent is crucial to facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.
-
The addition of a non-nucleophilic base like DIPEA is necessary to neutralize the HF that is formed during the reaction, preventing side reactions and promoting the desired substitution.
-
Heating the reaction is typically required to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring.
The Cornerstone of Complexity: this compound in Nucleophilic Aromatic Substitution (SNAr)
The primary role of this compound as a synthetic intermediate is in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the high electronegativity of the fluorine atom make the C2 position highly susceptible to attack by a wide range of nucleophiles.
Sources
- 1. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
The Strategic Role of 2-Fluoro-N-methylpyridin-4-amine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. This technical guide delves into the medicinal chemistry of 2-Fluoro-N-methylpyridin-4-amine, a fluorinated pyridine derivative of significant interest. While detailed public data on this specific molecule is emerging, its structural motifs are present in a variety of biologically active compounds. This guide will provide a comprehensive overview of a proposed synthetic route, predicted physicochemical properties, and potential applications, drawing on established data from closely related analogs. We will explore its role as a versatile building block, particularly in the context of enzyme inhibition, and provide detailed experimental protocols for its synthesis and potential biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated pyridines in their research endeavors.
Introduction: The Fluorine Advantage in Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs.[1] The introduction of a fluorine atom onto this ring can profoundly alter a molecule's properties in several ways beneficial for drug development.[2] Fluorine's high electronegativity and small size can influence a compound's metabolic stability, bioavailability, and target binding affinity.[3] Specifically, the 2-fluoro-4-aminopyridine substructure is a key pharmacophore in various therapeutic areas. The strategic placement of fluorine at the 2-position of the pyridine ring can modulate the basicity of the ring nitrogen and the 4-amino group, which can be critical for target engagement and selectivity.[4] Furthermore, the C-F bond is exceptionally stable, which can block metabolic attack at that position, thereby improving the pharmacokinetic profile of a drug candidate.[3] This guide focuses on the N-methylated derivative, this compound, a molecule that combines the benefits of fluorination with the specific steric and electronic properties of an N-methylamino group.
Synthesis of this compound: A Proposed Route
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Fluoro-4-methylpyridine (Precursor)
A common and effective method for the synthesis of 2-fluoropyridines is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[5]
-
Diazotization: Dissolve 2-amino-4-methylpyridine (1.0 eq) in a 48% solution of tetrafluoroboric acid (HBF₄) at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Isolation of the Diazonium Salt: Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether.
-
Thermal Decomposition: Gently heat the dried diazonium salt under vacuum. The decomposition will yield the crude 2-fluoro-4-methylpyridine.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 2-fluoro-4-methylpyridine.
Step 2: N-Methylation (Proposed)
A plausible route to the final product involves a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated precursor, followed by N-methylation. However, a more direct approach would be the amination of 2-fluoro-4-methylpyridine, though this can be challenging. A more likely industrial route involves the synthesis of 4-amino-2-fluoropyridine followed by N-methylation.
-
Synthesis of 4-Amino-2-fluoropyridine: A potential method involves the fluorination of 2-chloro-4-nitropyridine followed by reduction of the nitro group. A more direct synthesis from 2,4-difluoropyridine via regioselective amination is also feasible.
-
N-Methylation of 4-Amino-2-fluoropyridine:
-
To a solution of 4-amino-2-fluoropyridine (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (NaH) (1.1 eq) at 0 °C.
-
After stirring for 30 minutes, add methyl iodide (CH₃I) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Physicochemical and Spectroscopic Properties
While experimental data for this compound is not extensively published, we can predict its properties based on its structure and compare them to its key precursor, 2-fluoro-4-methylpyridine.
Table 1: Physicochemical Properties
| Property | 2-Fluoro-4-methylpyridine (Precursor) | This compound (Target - Predicted) | Reference(s) |
| IUPAC Name | 2-fluoro-4-methylpyridine | This compound | [6] |
| CAS Number | 461-87-0 | 1564929-58-3 | [6][7] |
| Molecular Formula | C₆H₆FN | C₆H₇FN₂ | [6][7] |
| Molecular Weight | 111.12 g/mol | 126.13 g/mol | [6][7] |
| Appearance | Colorless to light yellow liquid | White to off-white solid | [8] |
| Boiling Point | 160-161 °C | >200 °C | |
| Density | 1.078 g/mL at 25 °C | ~1.2 g/cm³ | |
| pKa | Not Reported | ~7.5 (Predicted) | |
| LogP | 1.3 (Predicted) | 1.0 (Predicted) | [6] |
Table 2: Spectroscopic Data (Predicted for Target, Experimental for Precursor)
| Technique | 2-Fluoro-4-methylpyridine (Precursor) | This compound (Target - Predicted) | Reference(s) |
| ¹H NMR | δ (ppm): ~8.0 (d, 1H), ~6.9 (s, 1H), ~6.8 (d, 1H), ~2.4 (s, 3H) | δ (ppm): ~7.8 (d, 1H), ~6.5 (d, 1H), ~6.3 (dd, 1H), ~4.5 (br s, 1H, NH), ~2.8 (d, 3H, N-CH₃) | [1] |
| ¹³C NMR | δ (ppm): ~164 (d, J=235 Hz), ~150 (d, J=15 Hz), ~140 (d, J=8 Hz), ~123 (d, J=4 Hz), ~110 (d, J=38 Hz), ~21 | δ (ppm): ~165 (d, J=230 Hz), ~155 (d, J=12 Hz), ~152 (d, J=8 Hz), ~108 (d, J=4 Hz), ~100 (d, J=35 Hz), ~30 | [6] |
| ¹⁹F NMR | δ (ppm): ~ -70 | δ (ppm): ~ -75 | [6] |
| IR (cm⁻¹) | ~3050 (Ar C-H), ~1600 (C=C), ~1250 (C-F) | ~3300 (N-H), ~3050 (Ar C-H), ~1610 (C=C), ~1260 (C-F) | [6] |
| MS (EI) | m/z: 111 (M⁺), 83, 57 | m/z: 126 (M⁺), 111, 96, 69 |
Applications in Medicinal Chemistry
The 2-fluoro-4-aminopyridine scaffold is a versatile building block for the synthesis of various biologically active molecules, particularly enzyme inhibitors.
Inducible Nitric Oxide Synthase (iNOS) Inhibition
A significant body of research highlights the potential of 2-amino-4-methylpyridine analogues as inhibitors of inducible nitric oxide synthase (iNOS).[4] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases and neurodegenerative disorders. The development of selective iNOS inhibitors is therefore a major therapeutic goal.
A study on 6-substituted 2-amino-4-methylpyridine analogues revealed that small alkyl fluoride substituents at the 6-position are well-tolerated and can lead to potent and selective iNOS inhibitors.[4] For instance, 6-(2-fluoropropyl)-4-methylpyridin-2-amine was identified as a potent iNOS inhibitor with potential for use as a PET tracer for imaging iNOS expression in vivo.[4]
Given the structural similarity, it is highly probable that this compound would also exhibit iNOS inhibitory activity. The N-methyl group may influence the compound's lipophilicity, cell permeability, and binding interactions within the active site of iNOS.
iNOS Signaling Pathway and Inhibition
Caption: Inhibition of the iNOS pathway by this compound.
Kinase Inhibition
The aminopyridine scaffold is a common feature in many kinase inhibitors. These drugs often target the ATP-binding site of kinases, and the aminopyridine can form crucial hydrogen bonds with the hinge region of the kinase domain. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and by modulating the pKa of the amino group. While there are no specific reports on this compound as a kinase inhibitor, related structures have been patented as such. For example, derivatives of (2-fluoro-4-iodophenyl)amino)pyridine have been investigated as MEK kinase inhibitors. This suggests that this compound could serve as a valuable starting point or fragment for the design of novel kinase inhibitors.
Experimental Protocol: In Vitro iNOS Inhibition Assay
To evaluate the potential of this compound as an iNOS inhibitor, a standard in vitro enzyme assay can be performed. The following protocol is adapted from a published study on analogous compounds.[4]
Materials and Reagents:
-
Recombinant human iNOS enzyme
-
L-Arginine
-
NADPH
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)
-
Calmodulin
-
Calcium chloride (CaCl₂)
-
HEPES buffer
-
This compound (test compound)
-
Known iNOS inhibitor (e.g., 1400W) as a positive control
-
Griess reagent for nitrite determination
Procedure:
-
Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, CaCl₂, calmodulin, BH4, and NADPH.
-
Addition of Test Compound: Add varying concentrations of this compound (typically from 1 nM to 100 µM) to the wells. Include wells with the positive control and a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add the recombinant iNOS enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable quenching agent.
-
Nitrite Detection: Add the Griess reagent to each well. The reagent will react with nitrite, a stable oxidation product of NO, to form a colored azo compound.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
This compound is a promising, yet underexplored, building block for medicinal chemistry. Its fluorinated aminopyridine core suggests significant potential for the development of novel therapeutics, particularly in the areas of iNOS and kinase inhibition. While further experimental validation of its synthesis, properties, and biological activity is required, the strong precedent set by its close analogs provides a solid foundation and a compelling rationale for its investigation. This technical guide offers a framework for researchers to begin exploring the potential of this intriguing molecule in their drug discovery programs.
References
-
Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]
-
Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]
- Kinnate Biopharma Inc. (2023). Inhibitors of MEK kinase and pharmaceutical compositions for disease treatment. U.S.
- An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Amino-4-fluoropyridine. (2025). Benchchem.
-
Shaoyuan. (n.d.). This compound. Retrieved from [Link]
-
Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. [Link]
- An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Amino-4-fluoropyridine. (2025). Benchchem.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). (2009). ACS Publications. [Link]
-
Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. (2019). PubMed. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of 2-(4-methyl-7-hydroxycoumarin)-4-(4-flouro-3-chloroamino)-6-(arylamino)-s-triazine. (2025). ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (n.d.). MDPI. [Link]
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI. [Link]
- Process for preparing 2-aminopyridine derivatives. (2006).
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link]
Sources
- 1. 3-Fluoro-2-methylpyridin-4-amine | C6H7FN2 | CID 45116208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1564929-58-3|this compound|BLD Pharm [bldpharm.com]
- 6. innospk.com [innospk.com]
- 7. 2-Fluoro-4-methylpyridine 98 461-87-0 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Introduction: The Strategic Value of 2-Fluoro-N-methylpyridin-4-amine in Modern Drug Discovery
An In-depth Technical Guide to 2-Fluoro-N-methylpyridin-4-amine for Novel Compound Synthesis
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure. Within this class, This compound (CAS 1564929-58-3) has emerged as a particularly valuable building block. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic application for researchers, chemists, and drug development professionals.
The molecule's utility is derived from the specific arrangement of its functional groups. The fluorine atom at the 2-position acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern C-N, C-O, and C-S bond formation.[1] This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex. Concurrently, the N-methylamino group at the 4-position serves as a critical pharmacophoric element, often involved in establishing key interactions with biological targets, such as providing a hydrogen bond donor or a basic center. The strategic combination of a reactive handle (the C-F bond) and a pharmacologically relevant moiety makes this compound an efficient and versatile starting point for library synthesis and lead optimization campaigns.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of reproducible synthesis. The key properties of this compound are summarized below. While exhaustive experimental data for this specific compound is not publicly available, properties can be reliably predicted or inferred from closely related analogs like 2-fluoro-4-methylpyridine.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1564929-58-3 | |
| Molecular Formula | C₆H₇FN₂ | |
| Molecular Weight | 126.13 g/mol | |
| Appearance | Predicted: Solid | - |
| Boiling Point | Predicted based on 2-fluoro-4-methylpyridine: >160 °C | |
| Density | Predicted based on 2-fluoro-4-methylpyridine: ~1.08 g/mL | |
| Solubility | Expected to be soluble in common organic solvents (DCM, DMF, DMSO) | - |
Table 2: Spectroscopic Data Summary (Predicted)
| Technique | Key Features |
| ¹H NMR | Signals expected for the N-methyl group (singlet, ~2.8-3.2 ppm), two distinct aromatic protons on the pyridine ring, and a broad signal for the N-H proton. |
| ¹³C NMR | Aromatic carbons with distinct shifts due to the influence of F, N (ring), and N-methylamino substituents. A signal for the N-methyl carbon (~30 ppm). The C-F carbon will show a large ¹JCF coupling constant. |
| ¹⁹F NMR | A singlet or narrowly split multiplet, characteristic of a fluorine atom on a pyridine ring. |
| Mass Spec (MS) | Molecular ion peak (M+) at m/z = 126. Fragmentation pattern would likely involve loss of methyl or HCN fragments. |
Synthesis and Manufacturing Workflow
Caption: Proposed synthetic workflow for this compound.
Causality in Synthetic Design
-
Halogen Exchange (Halex) Reaction: The synthesis of the key intermediate, 2-amino-4-fluoropyridine, is efficiently achieved from the more accessible 2-amino-4-chloropyridine.[2] This reaction leverages the high nucleophilicity of fluoride ions in a polar aprotic solvent like DMF, which effectively solvates the counter-ion (e.g., Na⁺) while leaving the fluoride ion reactive. High temperatures are required to overcome the activation energy for this SNAr reaction.
-
Selective N-Methylation: Introducing a methyl group onto the exocyclic amine without affecting the pyridine nitrogen is crucial. While various methods exist, reductive amination is a mild and highly selective choice. It involves the in-situ formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride reagent like sodium triacetoxyborohydride. This method avoids the over-methylation that can occur with reagents like methyl iodide and a strong base.
Reactivity and Mechanistic Insights: The SNAr Reaction
The primary utility of this compound in synthesis is its participation in Nucleophilic Aromatic Substitution (SNAr) reactions. The fluorine atom at the C2 position is readily displaced by a wide range of nucleophiles.
Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing pyridine nitrogen atom is crucial for stabilizing this intermediate, particularly when the attack is at the ortho (C2) or para (C4) position.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group.
Sources
Methodological & Application
"2-Fluoro-N-methylpyridin-4-amine" synthesis protocols and procedures
An In-Depth Guide to the Synthesis of 2-Fluoro-N-methylpyridin-4-amine for Chemical Research and Development
Authored by a Senior Application Scientist
Introduction: The Significance of this compound
This compound (CAS No. 1564929-58-3, Molecular Formula: C₆H₇FN₂) is a fluorinated pyridine derivative that serves as a crucial building block in contemporary medicinal chemistry and drug discovery.[1][2][3] The strategic incorporation of a fluorine atom and a methylamino group onto the pyridine scaffold imparts unique physicochemical properties to parent molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the N-methylamino group provides a key site for further molecular elaboration and hydrogen bonding interactions.[1][4] This guide provides detailed, field-proven protocols for the synthesis of this valuable intermediate, intended for researchers and professionals in organic synthesis and pharmaceutical development.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached via two primary and logical synthetic routes. The choice of strategy often depends on the availability and cost of starting materials, as well as desired scalability.
-
Nucleophilic Aromatic Substitution (SₙAr) on a Difluoropyridine Precursor: This is arguably the most direct and efficient method. It leverages the high reactivity of 2,4-difluoropyridine, where the fluorine atoms are activated towards displacement by the electron-withdrawing effect of the pyridine nitrogen. The reaction with methylamine as the nucleophile is expected to show high regioselectivity for the C4 position.
-
N-Methylation of 2-Fluoropyridin-4-amine: An alternative pathway involves the direct methylation of the exocyclic amino group of 2-fluoropyridin-4-amine. The primary challenge in this approach is achieving selective N-methylation of the amine in the presence of the nucleophilic pyridine ring nitrogen.
The following diagram illustrates these two divergent synthetic strategies.
Caption: Divergent strategies for synthesizing the target compound.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SₙAr)
This protocol details the synthesis from 2,4-difluoropyridine and methylamine. The rationale for this approach is the well-established reactivity of fluoropyridines in SₙAr reactions.[5] The C4 position is generally more susceptible to nucleophilic attack than the C2 position in such systems, leading to the desired regioselectivity.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Wt. | Quantity | Notes |
| 2,4-Difluoropyridine | 348-55-0 | 115.07 | 5.0 g (43.4 mmol) | Corrosive, handle with care. |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | 10.1 mL (130.2 mmol) | Toxic and flammable. Work in a fume hood. |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 100 mL | Anhydrous grade recommended. |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 500 mL | For extraction. |
| Saturated NaCl solution | N/A | N/A | 200 mL | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | N/A | As needed | For drying. |
| Silica Gel | N/A | N/A | As needed | For column chromatography. |
| Equipment | ||||
| 3-Neck Round Bottom Flask | 250 mL | |||
| Magnetic Stirrer & Stir Bar | ||||
| Condenser | ||||
| Dropping Funnel | ||||
| Nitrogen/Argon Inlet | ||||
| Ice Bath |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, and a dropping funnel. Ensure the system is under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, dissolve 2,4-difluoropyridine (5.0 g, 43.4 mmol) in 100 mL of DMSO. Begin stirring the solution.
-
Nucleophile Addition: Slowly add the methylamine solution (10.1 mL, 130.2 mmol, 3.0 eq) to the stirring solution via the dropping funnel over a period of 30 minutes. An ice bath can be used to control any initial exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 200 mL of water. Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic extracts and wash them with saturated NaCl solution (2 x 100 mL) to remove residual DMSO and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) is typically effective for eluting the product.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected monoisotopic mass is 126.0593 Da.[6]
Workflow Diagram: SₙAr Synthesis
Caption: Step-by-step workflow for the SₙAr synthesis protocol.
Protocol 2: Synthesis via N-Methylation
This protocol is an alternative for when 2-fluoropyridin-4-amine is the more accessible starting material. The key is the selective methylation of the less hindered and more nucleophilic exocyclic amine over the pyridine nitrogen. Using a non-nucleophilic base and a suitable solvent is critical.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Wt. | Quantity | Notes |
| 2-Fluoropyridin-4-amine | 944401-77-8 | 112.10 | 5.0 g (44.6 mmol) | [7] |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 2.14 g (53.5 mmol, 60% disp.) | Flammable solid, reacts violently with water. |
| Methyl Iodide (CH₃I) | 74-88-4 | 141.94 | 3.33 mL (53.5 mmol) | Toxic and a suspected carcinogen. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 mL | Anhydrous and inhibitor-free. |
| Saturated NH₄Cl solution | N/A | N/A | 100 mL | For quenching. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 500 mL | For extraction. |
| Equipment | As listed in Protocol 1. |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere, add sodium hydride (2.14 g of 60% dispersion in mineral oil, 53.5 mmol, 1.2 eq). Wash the NaH with dry hexanes (2 x 10 mL) to remove the oil, decanting the hexanes carefully via cannula.
-
Amine Addition: Add 150 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath. In a separate flask, dissolve 2-fluoropyridin-4-amine (5.0 g, 44.6 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C to allow for deprotonation (hydrogen gas evolution will be observed).
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (3.33 mL, 53.5 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous ammonium chloride solution (~100 mL) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Washing, Drying, and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography as described in Protocol 1.
Safety, Handling, and Environmental Health
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Hazard Identification:
-
Fluoropyridines: These compounds are irritants to the skin, eyes, and respiratory system.[8][9][10] They can be toxic if ingested or absorbed through the skin.
-
Methylamine: A toxic, flammable gas (or solution) that can cause severe skin and eye irritation.[11]
-
Sodium Hydride: A highly reactive and flammable solid that reacts violently with water to produce flammable hydrogen gas.
-
Methyl Iodide: A toxic and volatile liquid classified as a potential carcinogen.
-
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[8][10][11] All manipulations should be performed within a certified chemical fume hood.[8][12]
-
Handling: Use non-sparking tools when handling flammable reagents.[8] Ensure adequate ventilation at all times.[10] An eyewash station and safety shower must be readily accessible.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in properly labeled containers according to institutional and local environmental regulations. Do not dispose of organic waste down the drain.
References
- ECHEMI. (n.d.). 2-Fluoro-4-methylpyridine SDS, 461-87-0 Safety Data Sheets.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). MDPI.
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-methylpyridine 98 461-87-0.
- CDH Fine Chemical. (n.d.). 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Jubilant Ingrevia. (2024, February 2). Safety Data Sheet - 2-Amino-4-methylpyridine.
- ChemicalBook. (n.d.). 2-AMINO-4-FLUOROPYRIDINE synthesis.
- PubChem. (n.d.). 2-Fluoro-4-methylpyridine.
- Thermo Fisher Scientific. (n.d.).
- PubChemLite. (n.d.). This compound (C6H7FN2).
- ChemicalBook. (n.d.). 2-Fluoro-4-methylpyridine (461-87-0) MS spectrum.
- Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (2018).
- Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. (n.d.). Medium.
- Sigma-Aldrich. (n.d.). This compound.
- ChemScene. (n.d.). 1564929-58-3 | this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). 2-Fluoro-4-methylpyridine: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis.
- BLD Pharm. (n.d.). 15931-21-2|3-Fluoro-2-methylpyridin-4-amine.
- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- PubChem. (n.d.). 2-Amino-4-fluoropyridine.
- NIST. (n.d.). 2-Pyridinamine, 4-methyl-.
- Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2025, August 6).
- PubMed. (2019, June). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides.
- Arkivoc. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group.
- PubChem. (n.d.). N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine.
Sources
- 1. innospk.com [innospk.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C6H7FN2) [pubchemlite.lcsb.uni.lu]
- 7. 2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 2-Fluoro-4-methylpyridine 98 461-87-0 [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
The Strategic Application of 2-Fluoro-N-methylpyridin-4-amine in Modern Drug Discovery
Introduction: The Value Proposition of a Fluorinated Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine scaffold remains a privileged structure due to its presence in numerous FDA-approved drugs and its ability to engage in critical hydrogen bonding interactions with biological targets. The strategic introduction of a fluorine atom can significantly enhance a molecule's pharmacological profile by modulating its metabolic stability, bioavailability, and binding affinity.[1][2] 2-Fluoro-N-methylpyridin-4-amine emerges as a highly valuable, yet underexplored, building block that combines the benefits of the pyridine core with the advantageous properties of fluorine and a secondary amine for further derivatization.
This guide provides an in-depth exploration of the experimental applications of this compound, offering detailed protocols and expert insights for its use in the synthesis of high-value compounds, particularly in the realm of kinase inhibitors and PET imaging ligands.
Physicochemical Properties and Reactivity Profile
This compound is a functionalized pyridine with three key features that dictate its reactivity and utility: the 2-fluoro substituent, the 4-(methylamino) group, and the pyridine ring nitrogen.
| Property | Value | Source |
| CAS Number | 1564929-58-3 | |
| Molecular Formula | C₆H₇FN₂ | ChemScene |
| Molecular Weight | 126.13 g/mol |
The fluorine atom at the 2-position serves as a versatile handle for nucleophilic aromatic substitution (SNAr) reactions and, more importantly, as a site for palladium-catalyzed cross-coupling reactions. The 4-(methylamino) group provides a nucleophilic center for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
Application I: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling
The 2-aminopyridine motif is a well-established hinge-binding element in a multitude of kinase inhibitors. By leveraging the 2-fluoro position of this compound, medicinal chemists can readily introduce a variety of aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation. This approach allows for the rapid generation of libraries of compounds for screening against various kinase targets.
Causality in Protocol Design:
The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions. For electron-rich pyridines, a bulky, electron-rich phosphine ligand on the palladium catalyst is often optimal. The base is crucial for the transmetalation step, with milder bases like potassium carbonate often being sufficient and well-tolerated by a range of functional groups.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of a Hypothetical N-methyl-2-(phenyl)pyridin-4-amine Derivative
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-methyl-2-(phenyl)pyridin-4-amine derivative.
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 82 |
| 3 | 3-Chlorophenylboronic acid | 78 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Application II: Development of PET Imaging Ligands
The incorporation of fluorine-18 ([¹⁸F]), a positron-emitting radionuclide, into biologically active molecules is a key strategy for developing tracers for Positron Emission Tomography (PET) imaging.[3] The 2-fluoropyridine moiety is a well-established pharmacophore in PET ligand design due to its favorable in vivo stability. This compound can serve as a scaffold for developing novel PET tracers, for instance, for imaging inducible nitric oxide synthase (iNOS), where 2-aminopyridine derivatives have shown promise.[3][4][5][6]
Radiolabeling Strategy:
A common strategy for [¹⁸F]-labeling of 2-fluoropyridines involves nucleophilic substitution on a precursor with a good leaving group, such as a nitro or trimethylammonium group, at the 2-position.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Fluoropyridines in PET Tracer Development
An in-depth guide to the application of 2-fluoro-N-methylpyridin-4-amine and related fluoropyridine precursors in the development of Positron Emission Tomography (PET) tracers. This document is intended for researchers, scientists, and drug development professionals.
Positron Emission Tomography (PET) stands as a powerful molecular imaging modality, offering unparalleled sensitivity for the in vivo quantification of physiological and pathological processes. The success of PET is fundamentally reliant on the design and synthesis of highly specific radiotracers. Among the available positron-emitting radionuclides, Fluorine-18 ([¹⁸F]) is often the nuclide of choice due to its near-ideal physical and nuclear characteristics: a 109.8-minute half-life that allows for complex radiosynthesis and distribution, and low positron energy (β⁺max = 634 keV) which results in high-resolution images.[1][2]
The incorporation of [¹⁸F] into biologically active molecules is a central challenge in radiochemistry. The 2-fluoropyridine moiety, a key structural component of molecules like this compound, has emerged as a highly valuable platform for [¹⁸F]-radiolabeling. This is primarily due to the electron-deficient nature of the pyridine ring, which facilitates nucleophilic aromatic substitution (SₙAr) reactions with no-carrier-added [¹⁸F]fluoride.[3] This guide provides a detailed overview of the rationale, protocols, and applications of using fluoropyridine-based precursors in the development of next-generation PET tracers.
The Rationale: Mechanistic Advantages of the Fluoropyridine Scaffold
The choice of a precursor for radiolabeling is a critical decision that impacts radiochemical yield, molar activity, and the overall feasibility of a PET tracer for clinical translation. Fluoropyridine derivatives offer distinct advantages.
Causality Behind the Choice:
-
Facilitated Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring's nitrogen atom acts as a strong electron-withdrawing group, reducing the electron density at the ortho (C2) and para (C4) positions.[3] This intrinsic electronic property activates these positions for a nucleophilic attack by the [¹⁸F]fluoride ion, often eliminating the need for additional, harsh activating groups that might compromise the molecule's biological activity.
-
High Molar Activity: The SₙAr reaction is typically performed with no-carrier-added [¹⁸F]fluoride, which is produced in a cyclotron with very high isotopic purity. This results in final radiotracers with high molar activity (Am), a critical parameter for imaging targets with low receptor densities to avoid pharmacological effects.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, lending metabolic stability to the resulting tracer. This minimizes in vivo defluorination, which can lead to the accumulation of free [¹⁸F]fluoride in bone, thereby improving image quality and simplifying pharmacokinetic modeling.
-
Favorable Pharmacokinetics: The fluoropyridine motif can be integrated into diverse molecular scaffolds. Its properties can be tuned to achieve the desired lipophilicity (LogP) for blood-brain barrier penetration—a crucial feature for neuroimaging tracers—while maintaining good clearance from non-target tissues.[4]
Workflow for Fluoropyridine-Based PET Tracer Development
The development of a novel PET tracer is a multi-stage process. The use of a fluoropyridine precursor fits seamlessly into this established paradigm.
Caption: General workflow for PET tracer development using a fluoropyridine precursor.
Application Showcase: Key PET Tracers Synthesized via Pyridine Precursors
While this compound serves as a representative building block, the principles of its use are best illustrated through established PET tracers that incorporate a fluoropyridine core.
| Tracer Name | Target | Precursor Type | Key Application | Reference(s) |
| [¹⁸F]FPEB | mGluR5 | 3-chloro-5-((pyridin-3-yl)ethynyl)benzonitrile | Neuropsychiatric disorders, Fragile X syndrome | [5],[6],[7] |
| [¹⁸F]MK-6240 | Tau (NFTs) | Isoquinoline amine derivative | Alzheimer's Disease, Tauopathies | [8] |
| [¹⁸F]PI-2620 | Tau (NFTs) | Fluoropyridine derivative | Alzheimer's Disease, non-AD Tauopathies | [9] |
| [¹⁸F]9 | iNOS | 6-(2-tosyloxypropyl)-4-methylpyridin-2-amine | Neuroinflammation | [10],[11],[12] |
These examples highlight the versatility of the fluoropyridine scaffold in creating tracers for diverse and critical neurological targets. The synthesis of [¹⁸F]FPEB, for instance, involves a one-step nucleophilic substitution on an aryl-chloro precursor, demonstrating the efficiency of this approach for clinical production.[5]
Detailed Protocol: General Method for [¹⁸F]-Labeling of a Pyridine Precursor
This protocol provides a generalized, robust methodology for the radiosynthesis of a fluoropyridine-based PET tracer via nucleophilic substitution. It is a composite based on established procedures and should be optimized for each specific tracer.[3][13][14]
Materials and Equipment:
-
Automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora)
-
HPLC system (preparative and analytical) with a radioactivity detector
-
Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O
-
Anion exchange cartridge (e.g., QMA Sep-Pak Light)
-
C18 Sep-Pak cartridge for solid-phase extraction (SPE)
-
Precursor (e.g., nitro-, chloro-, or trimethylammonium-substituted pyridine)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Acetonitrile (MeCN), HPLC grade
-
Water for Injection, USP
-
Ethanol, USP
-
Sterile filters (0.22 µm)
Step-by-Step Methodology:
1. Trapping and Elution of [¹⁸F]Fluoride: a. Pre-condition the anion exchange cartridge with 5 mL of K₂CO₃ solution (0.5 M) followed by 10 mL of Water for Injection. b. Load the cyclotron-produced [¹⁸F]Fluoride/[¹⁸O]H₂O solution onto the cartridge. The [¹⁸F]Fluoride will be trapped. c. Elute the trapped [¹⁸F]Fluoride into the reaction vessel using an eluent solution (e.g., 1 mL of 80:20 MeCN/H₂O containing K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg)).
2. Azeotropic Drying of the [¹⁸F]Fluoride Complex: a. Heat the reaction vessel to 110-120 °C under a stream of nitrogen or argon. b. Add 1 mL of anhydrous MeCN and evaporate to dryness. Repeat this step 2-3 times to ensure the K[¹⁸F]F/K₂₂₂ complex is completely anhydrous. The presence of water will drastically reduce the nucleophilicity of the fluoride and inhibit the reaction.
3. The Radiosyntheis Reaction: a. Dissolve the pyridine precursor (2-5 mg) in 0.5-1.0 mL of anhydrous DMSO. b. Add the precursor solution to the dried K[¹⁸F]F/K₂₂₂ complex in the reaction vessel. c. Seal the vessel and heat to 120-160 °C for 10-20 minutes. The optimal temperature and time must be determined empirically for each new tracer. d. Monitor the reaction progress via radio-TLC.
Caption: Nucleophilic aromatic substitution (SₙAr) for ¹⁸F-labeling of a pyridine ring.
4. Purification by Semi-Preparative HPLC: a. After cooling, quench the reaction by adding 1-2 mL of the HPLC mobile phase. b. Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18). c. Collect the radioactive fraction corresponding to the desired [¹⁸F]-labeled product.
5. Formulation of the Final Product: a. Dilute the collected HPLC fraction with water and trap the product on a C18 Sep-Pak cartridge. b. Wash the cartridge with Water for Injection to remove residual HPLC solvents. c. Elute the final product from the cartridge using a small volume of Ethanol, USP (~0.5 mL). d. Dilute the ethanolic solution with normal saline for injection. e. Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
6. Quality Control: a. Radiochemical Purity: Analyze a sample using analytical HPLC. Purity should typically be >95%.[13] b. Molar Activity (Am): Determine the amount of non-radioactive ("cold") standard corresponding to the product peak on the analytical HPLC UV chromatogram and correlate it with the total radioactivity. c. pH: Must be within a physiologically acceptable range (typically 4.5-7.5). d. Residual Solvents: Analyze using gas chromatography to ensure levels are below USP limits. e. Sterility and Endotoxin Testing: Perform as required for clinical batches.
Post-Synthesis Validation: In Vitro and In Vivo Evaluation
Once synthesized and purified, a novel tracer must undergo rigorous biological validation.
-
In Vitro Autoradiography: This technique uses tissue sections from postmortem human brains or animal models to visualize the binding of the radiotracer. It is used to confirm that the tracer binds to the intended target with high specificity and in regions of known pathology. For example, a tau tracer should show high binding in brain regions known to accumulate neurofibrillary tangles in Alzheimer's disease.[4]
-
Biodistribution and µPET Imaging: The tracer is administered to animal models (e.g., rodents or non-human primates) to assess its pharmacokinetic profile.[4] Key parameters include:
-
Brain Uptake: Does the tracer effectively cross the blood-brain barrier?
-
Target-to-Background Ratio: Is there high uptake in the target region compared to non-target regions (like the cerebellum)?
-
Washout Kinetics: Does the tracer clear from non-target areas at a reasonable rate to provide good image contrast?[4]
-
Metabolism: Is the tracer stable in vivo, or does it break down into radiometabolites that could confound the signal?[15]
-
Conclusion and Future Perspectives
The 2-fluoropyridine scaffold, as exemplified by precursors like this compound, represents a cornerstone of modern PET tracer development. The straightforward and efficient [¹⁸F]-labeling via nucleophilic aromatic substitution provides a reliable pathway to high molar activity radiopharmaceuticals. This methodology has enabled the development of crucial clinical and research tracers for neurodegenerative diseases, neuroinflammation, and oncology.[16][17][18] Future work will likely focus on applying this versatile chemistry to novel biological targets and further refining precursor design to fine-tune pharmacokinetic properties, leading to PET tracers with even greater sensitivity and specificity.
References
-
Dolle, F. (2007). [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides. PubMed. Available at: [Link]
-
Kung, M. P., et al. (2007). 18F-labeled styrylpyridines as PET agents for amyloid plaque imaging. Nuclear Medicine and Biology. Available at: [Link]
-
Jang, Y. J., et al. (2023). Automated radiosynthesis of mGluR5 PET tracer [18F]FPEB from aryl-chloro precursor and validation for clinical application. PubMed. Available at: [Link]
-
Krasikova, R., et al. (2019). Direct Cu-mediated aromatic 18F-labeling of highly reactive tetrazines for pretargeted bioorthogonal PET imaging. National Institutes of Health. Available at: [Link]
-
Wenzel, B., et al. (2019). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. MDPI. Available at: [Link]
-
Lim, K., et al. (2014). Preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [(18)F]FPEB for human use: An automated radiosynthesis and a novel one-pot synthesis of its radiolabeling precursor. Applied Radiation and Isotopes. Available at: [Link]
-
Meltzer, C., et al. (2023). Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. MDPI. Available at: [Link]
-
Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed. Available at: [Link]
-
Zhou, D., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [ >18>f]6-(2-fluoropropyl). Washington University School of Medicine. Available at: [Link]
-
Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Publications. Available at: [Link]
-
Apollo. (2023). Development of Novel PET Radiotracers for Neuroinflammation and COVID-19: Targeting FPR2, I2BS and ACE2. Apollo. Available at: [Link]
-
Fantoni, N., et al. (2017). Design, synthesis and evaluation in an LPS rodent model of neuroinflammation of a novel 18F-labelled PET tracer targeting P2X7. ResearchGate. Available at: [Link]
-
Fantoni, N., et al. (2017). Design, synthesis and evaluation in an LPS rodent model of neuroinflammation of a novel 18F-labelled PET tracer targeting P2X7. PubMed Central. Available at: [Link]
-
Leuzy, A., et al. (2019). Tau Imaging in Neurodegenerative Diseases Using Positron Emission Tomography. PubMed Central. Available at: [Link]
-
Kumar, A., et al. (2022). Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders. PubMed Central. Available at: [Link]
-
Stehouwer, J. S., et al. (2015). Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of 3-(2,4-Dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor. PubMed Central. Available at: [Link]
-
Sreeram, M., et al. (2013). [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry. PubMed Central. Available at: [Link]
-
Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]
-
Jia, H., et al. (2012). Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. National Institutes of Health. Available at: [Link]
-
Celen, S., et al. (2019). Discovery of N‑(4‑[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a New Promising Tau Positron Emission Tomography Imaging Tracer. ACS Figshare. Available at: [Link]
Sources
- 1. [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Cu-mediated aromatic 18F-labeling of highly reactive tetrazines for pretargeted bioorthogonal PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 18F-labeled styrylpyridines as PET agents for amyloid plaque imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated radiosynthesis of mGluR5 PET tracer [18F]FPEB from aryl-chloro precursor and validation for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [(18)F]FPEB for human use: An automated radiosynthesis and a novel one-pot synthesis of its radiolabeling precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tau Imaging in Neurodegenerative Diseases Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 15. Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Novel PET Radiotracers for Neuroinflammation and COVID-19: Targeting FPR2, I2BS and ACE2 [repository.cam.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and evaluation in an LPS rodent model of neuroinflammation of a novel 18F-labelled PET tracer targeting P2X7 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Fluoro-N-methylpyridin-4-amine in Modern Organic Synthesis
Introduction: A Privileged Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its presence in numerous FDA-approved drugs is a testament to its versatile nature, enabling favorable interactions with a multitude of biological targets. Within this class of heterocycles, strategically functionalized derivatives serve as invaluable building blocks for constructing complex molecular architectures. 2-Fluoro-N-methylpyridin-4-amine has emerged as a particularly advantageous synthon, offering a unique combination of reactivity and physicochemical properties that are highly sought after in drug discovery programs, especially in the pursuit of kinase inhibitors.[2][3]
The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring significantly modulates the electronic properties of the molecule. This highly electronegative atom activates the C-F bond towards nucleophilic aromatic substitution (SNAr), providing a reliable and efficient handle for the introduction of diverse molecular fragments. Concurrently, the N-methylamino group at the 4-position can engage in crucial hydrogen bonding interactions within the active sites of biological targets, such as the hinge region of protein kinases. This dual functionality makes this compound a powerful tool for medicinal chemists aiming to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.
This technical guide provides an in-depth exploration of this compound as a building block in organic synthesis. We will detail its preparation, explore its key applications with validated experimental protocols, and discuss the underlying chemical principles that make it a valuable asset for researchers, scientists, and drug development professionals.
Physicochemical and Reactivity Profile
A comprehensive understanding of the physicochemical properties and reactivity of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 1564929-58-3 | |
| Molecular Formula | C₆H₇FN₂ | |
| Molecular Weight | 126.13 g/mol | |
| Appearance | Off-white to light yellow solid | Commercially available |
| Key Reactivity | Nucleophilic Aromatic Substitution (SNAr) at C2 |
The primary mode of reactivity for this compound is the SNAr reaction at the C2 position. The fluorine atom, being an excellent leaving group in this context, is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is significantly enhanced by the electron-withdrawing nature of the pyridine nitrogen atom.
Caption: Generalized mechanism of SNAr on this compound.
Synthesis of this compound
The preparation of this compound can be achieved through a multi-step sequence starting from readily available precursors. A common and efficient route involves the nucleophilic aromatic substitution of a di-halogenated pyridine followed by functional group manipulation.
Protocol 1: Synthesis from 2,4-Difluoropyridine
This protocol details the selective mono-substitution of 2,4-difluoropyridine with aqueous methylamine. The greater reactivity of the fluorine atom at the 4-position towards nucleophilic attack under these conditions allows for the regioselective formation of the desired intermediate, which is then followed by a subsequent reaction at the 2-position if required for other applications. For the synthesis of the title compound, a direct approach is often employed.
Materials:
-
2,4-Difluoropyridine
-
Aqueous methylamine (40 wt. %)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
To a solution of 2,4-difluoropyridine (1.0 eq) in ethanol, add aqueous methylamine (40 wt. %, 3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and extract with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure product.
Expected Outcome: This procedure typically provides the desired product in good to excellent yield, depending on the scale and purity of the starting materials.
Caption: General workflow for the synthesis of this compound.
Applications in the Synthesis of Bioactive Molecules
The utility of this compound as a building block is best demonstrated through its application in the synthesis of complex, biologically active molecules. Its ability to readily undergo SNAr reactions makes it an ideal precursor for introducing the 4-(methylamino)pyridine moiety into a target structure.
Protocol 2: Synthesis of a Kinase Inhibitor Precursor via SNAr
This protocol describes a representative nucleophilic aromatic substitution reaction where this compound is coupled with a substituted phenol to generate a key diaryl ether intermediate, a common structural motif in many kinase inhibitors.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-aminophenol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and this compound (1.1 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine to remove residual DMSO and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired diaryl ether.
Expected Outcome: This SNAr coupling typically proceeds in moderate to good yields, providing a versatile intermediate for further elaboration into potent kinase inhibitors.
Caption: Workflow for the application of this compound in synthesis.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry. Its well-defined reactivity, centered on the facile nucleophilic aromatic substitution of the 2-fluoro substituent, provides a reliable and efficient means of introducing the privileged 4-(methylamino)pyridine scaffold into complex molecules. The protocols detailed herein offer a practical guide for its synthesis and subsequent application, empowering researchers to leverage its unique properties in the design and construction of novel bioactive compounds. As the demand for targeted therapeutics continues to grow, the strategic use of such precisely functionalized building blocks will undoubtedly play an increasingly critical role in accelerating the drug discovery process.
References
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 2009, 52(8), 2443-2453. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 2005, 3(21), 3885-3891. [Link]
-
Che Menu. Scribd. [Link]
-
Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. PubMed. [Link]
- CN102898358A - Preparation method of fluoropyridine compounds.
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
- Process for the preparation of fluorinated pyridines.
- US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
- EP2228366A1 - Method for producing 2-amino-4-(halogenalkyl)pyridine derivatives by means of cyclization of suitable nitrile precursors with nitrogen combinations.
- US5053542A - Catalytic bromination of 2-fluoroaniline.
- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
Sources
- 1. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]
- 2. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
Application Notes and Protocols: N-Alkylation of 2-Fluoro-N-methylpyridin-4-amine
Introduction
2-Fluoro-N-methylpyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a fluorine atom, a methylamino group, and the pyridine core provides multiple points for diversification, enabling the synthesis of complex molecules with potential therapeutic applications. The N-alkylation of the secondary methylamino group to form a tertiary amine is a critical transformation for modulating a compound's physicochemical properties, such as basicity, lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of the key principles and detailed protocols for the successful N-alkylation of this compound.
Scientific Principles and Strategic Considerations
The N-alkylation of this compound presents unique challenges due to the electronic nature of the pyridine ring and the presence of multiple nucleophilic sites. The pyridine ring nitrogen, while generally less nucleophilic than the exocyclic amine, can still compete for the alkylating agent, especially under certain conditions. The fluorine atom at the 2-position is an electron-withdrawing group, which decreases the basicity and nucleophilicity of both the ring nitrogen and the exocyclic amine. However, it also makes the 2-position susceptible to nucleophilic aromatic substitution.
Key considerations for a successful N-alkylation strategy include:
-
Choice of Base: A suitable base is crucial to deprotonate the secondary amine, enhancing its nucleophilicity. The base should be strong enough to deprotonate the amine but not so strong as to promote unwanted side reactions. Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) and non-nucleophilic organic amines (e.g., triethylamine, diisopropylethylamine).[1]
-
Alkylating Agent: The reactivity of the alkylating agent (e.g., alkyl halides) is a key parameter. Highly reactive agents like iodides and benzyl halides will react under milder conditions.[2][3]
-
Solvent Selection: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are commonly used as they can dissolve the reactants and stabilize charged intermediates.
-
Temperature Control: Reaction temperature must be carefully controlled to prevent side reactions, such as over-alkylation or decomposition.
-
Minimizing Side Reactions: A primary challenge in the alkylation of secondary amines is the potential for the product tertiary amine to react further with the alkylating agent to form a quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is necessary to minimize this.
Core Methodologies for N-Alkylation
Two primary methodologies are recommended for the N-alkylation of this compound: Classical N-Alkylation with Alkyl Halides and Reductive Amination.
Method 1: Classical N-Alkylation with Alkyl Halides
This is a direct and widely used method involving the reaction of the secondary amine with an alkyl halide in the presence of a base. The reaction proceeds via an SN2 mechanism.
Caption: Workflow for Classical N-Alkylation.
Detailed Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Solvent and Base Addition: Add an anhydrous polar aprotic solvent such as DMF or acetonitrile (to achieve a concentration of ~0.1-0.5 M). Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or cesium carbonate (Cs₂CO₃, 1.5-2.0 equiv.).
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.0-1.2 equiv.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) as needed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure tertiary amine.
| Parameter | Condition A | Condition B | Condition C |
| Alkylating Agent | Benzyl bromide | Ethyl iodide | Propyl bromide |
| Base | K₂CO₃ (2.5 equiv.) | Cs₂CO₃ (2.0 equiv.) | K₂CO₃ (2.5 equiv.) |
| Solvent | DMF | Acetonitrile | THF |
| Temperature | Room Temperature | 50 °C | 60 °C |
| Typical Time | 12-24 hours | 6-12 hours | 18-36 hours |
Causality Behind Experimental Choices:
-
Cesium carbonate is often more effective than potassium carbonate due to its greater solubility in organic solvents and the "cesium effect," which can accelerate SN2 reactions.[4]
-
DMF is an excellent solvent for this reaction as it effectively solvates the carbonate base and the reactants.
-
Using a slight excess of the alkylating agent can drive the reaction to completion, but a large excess should be avoided to minimize the risk of quaternary salt formation.
Method 2: Reductive Amination
Reductive amination is an alternative method that is particularly useful for introducing alkyl groups via aldehydes or ketones. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. A key advantage of this method is the significantly reduced risk of over-alkylation.
Caption: Key steps in the Reductive Amination process.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1-1.2 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to achieve a concentration of ~0.1 M).
-
Addition of Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), to the solution in portions at room temperature. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting amine is fully consumed (typically 2-16 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition A | Condition B |
| Carbonyl Source | Benzaldehyde | Acetone |
| Reducing Agent | NaBH(OAc)₃ (1.5 equiv.) | NaBH(OAc)₃ (1.5 equiv.) |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature | Room Temperature |
| Typical Time | 4-8 hours | 12-24 hours |
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride is the preferred reducing agent as it is mild, selective for the iminium ion over the carbonyl starting material, and does not reduce the pyridine ring under these conditions.
-
DCM and DCE are excellent solvents for this reaction as they are inert to the reaction conditions and effectively dissolve the reactants.
-
A small amount of acetic acid can sometimes be added to catalyze the formation of the iminium ion, particularly with less reactive ketones.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, gentle heating can be applied for the classical alkylation method. For reductive amination, adding a catalytic amount of acetic acid might be beneficial. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Side Product Formation: If the formation of the quaternary ammonium salt is observed in classical alkylation, reduce the amount of alkylating agent to 1.0 equivalent and monitor the reaction carefully to stop it upon consumption of the starting material. Alternatively, switch to the reductive amination method.
-
No Reaction: The decreased nucleophilicity of the amine due to the 2-fluoro substituent might necessitate more forcing conditions. For classical alkylation, consider using a more reactive alkylating agent (alkyl iodide instead of bromide or chloride) or a stronger base/solvent combination (e.g., NaH in THF, for advanced users with appropriate safety precautions).
Conclusion
The N-alkylation of this compound is a feasible and important transformation for the synthesis of novel compounds in drug discovery. Both classical N-alkylation with alkyl halides and reductive amination offer reliable pathways to the desired tertiary amine products. The choice of method will depend on the specific alkyl group to be introduced and the scale of the reaction. Careful selection of reagents, solvent, and reaction conditions, as detailed in these protocols, is paramount for achieving high yields and purity.
References
-
Benchchem. Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
-
Douglas, C. J., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- Chen, P., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry.
- Google Patents. (2021).
-
Douglas, C. J., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
- Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- Zozulya, S., et al. Modification of Heterocyclic Bases.
-
ResearchGate. (2014). Synthesis of N-alkyl-4-aminopyridine.
-
Douglas, C. J., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH.
-
Wang, H., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry.
- Synfacts. (2018).
- Douglas, C. J., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
- Synfacts. (2018).
- Göktaş, O., et al. (2020). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
-
Wang, H., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate.
- Medcrine. (2025).
-
Drugs.com. List of Alkylating agents.
Sources
Application of 2-Fluoro-N-methylpyridin-4-amine in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, fluorinated heterocyclic compounds have emerged as a privileged class of molecules, owing to the unique physicochemical properties imparted by fluorine. The introduction of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, thereby improving its efficacy and pharmacokinetic profile.
This technical guide focuses on the application of 2-Fluoro-N-methylpyridin-4-amine , a versatile fluorinated pyridine building block, in the synthesis of next-generation agrochemicals. While not yet a widely publicized component of commercial agrochemicals, its structure embodies key features that are highly desirable in the design of new active ingredients. This document provides a comprehensive overview of its properties, a rationale for its use, and detailed, plausible synthetic protocols for its incorporation into a novel insecticidal scaffold. The methodologies presented are grounded in established chemical principles and are designed to serve as a practical resource for researchers in the field.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is critical for reaction design and optimization. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1564929-58-3 | [1][2] |
| Molecular Formula | C₆H₇FN₂ | [1] |
| Molecular Weight | 126.13 g/mol | [1] |
| Appearance | Not specified (typically a solid) | |
| Purity | Available up to 95% | [3] |
Rationale for Use in Agrochemical Synthesis
The strategic incorporation of this compound into agrochemical candidates is underpinned by several key advantages conferred by its distinct structural motifs:
-
The Fluorine Atom: The presence of a fluorine atom at the 2-position of the pyridine ring can significantly alter the electronic properties of the molecule, influencing its pKa and dipole moment. This can lead to enhanced binding interactions with target enzymes or receptors. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's in-vivo stability and duration of action.
-
The N-methylamino Group: The secondary amine functionality provides a key reactive handle for further synthetic elaboration. It can be readily acylated, alkylated, or used in coupling reactions to build more complex molecular architectures. The methyl group can also contribute to favorable hydrophobic interactions within a protein binding pocket.
-
The Pyridine Core: The pyridine ring is a common scaffold in a multitude of successful agrochemicals. Its nitrogen atom can act as a hydrogen bond acceptor and can be crucial for target recognition.
Exemplary Agrochemical Application: Synthesis of a Novel Pyridinylmethyl-Thiazole Insecticide
To illustrate the synthetic utility of this compound, we present a detailed protocol for the synthesis of a hypothetical, novel pyridinylmethyl-thiazole insecticide. This class of compounds has been shown to exhibit potent insecticidal activity.[4][5][6][7]
Synthetic Strategy Overview
Our synthetic strategy involves a multi-step sequence commencing with the acylation of this compound, followed by a Hantzsch-type thiazole synthesis, and culminating in a final modification to yield the target insecticide.
Detailed Experimental Protocols
Step 1: Synthesis of N-(2-fluoro-4-pyridinyl)-N-methyl-2-chloroacetamide
This initial step involves the acylation of the secondary amine of this compound with chloroacetyl chloride to introduce a key building block for the subsequent thiazole ring formation.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
To a solution of this compound in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.
-
Slowly add chloroacetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-(2-fluoro-4-pyridinyl)-N-methyl-2-chloroacetamide.
Rationale:
The use of triethylamine is crucial to neutralize the hydrochloric acid generated during the acylation reaction, preventing the protonation of the starting amine and driving the reaction to completion. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and the product.
Step 2: Synthesis of Ethyl 2-(((2-fluoro-4-pyridinyl)(methyl)amino)methyl)-4-methylthiazole-5-carboxylate
This step involves the construction of the thiazole ring via a Hantzsch-type condensation reaction between the previously synthesized chloroacetamide and ethyl 2-mercaptoacetate.
Reaction Scheme:
Materials:
-
N-(2-fluoro-4-pyridinyl)-N-methyl-2-chloroacetamide (1.0 eq)
-
Ethyl 2-mercaptoacetate (1.0 eq)
-
Potassium carbonate (2.0 eq)
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
To a solution of N-(2-fluoro-4-pyridinyl)-N-methyl-2-chloroacetamide in ethanol, add ethyl 2-mercaptoacetate and potassium carbonate.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired thiazole derivative.
Rationale:
The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings. Potassium carbonate acts as a base to deprotonate the thiol of ethyl 2-mercaptoacetate, facilitating its nucleophilic attack on the chloroacetamide. Ethanol is a suitable solvent for this reaction, allowing for the necessary reflux temperature.
Logical Flow of Agrochemical Development
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1564929-58-3|this compound|BLD Pharm [bldpharm.com]
- 3. อนุพันธ์ไพรีดิน - สารกลางทางเกษตรเคมี (49) [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Pyridine and Thiazole Derivatives as Eco-friendly Insecticidal to Control Olive Pests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Fluoro-N-methylpyridin-4-amine as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] 2-Fluoro-N-methylpyridin-4-amine is a valuable pyridine-based building block, engineered for versatility in the synthesis of complex pharmaceutical compounds. Its utility is primarily centered on the reactivity of the C2-fluorine atom, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity, coupled with the inherent biological relevance of the aminopyridine core, makes it a precursor of significant interest for drug development professionals. These application notes provide a detailed overview of the chemistry of this compound, its mechanistic underpinnings, and a practical protocol for its application in synthesizing kinase inhibitor scaffolds.
The Strategic Importance of Fluorinated Pyridines in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[3] Its ability to act as a hydrogen bond acceptor and its aqueous solubility contribute to the favorable ADME (absorption, distribution, metabolism, and excretion) properties of many pharmaceuticals. The introduction of a fluorine atom to the pyridine ring can further enhance a molecule's profile by:
-
Modulating pKa: Affecting the basicity of the pyridine nitrogen, which can influence solubility and target engagement.
-
Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.[1][2]
-
Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, within a target protein's active site.
This compound provides a direct route to introduce this fluorinated heterocyclic motif into advanced molecular architectures.
Physicochemical Properties of this compound
A clear understanding of the precursor's physical and chemical properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1564929-58-3 | [4] |
| Molecular Formula | C₆H₇FN₂ | |
| Molecular Weight | 126.13 g/mol | [4] |
| Appearance | Solid (Typical) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) |
Core Reactivity: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of this compound stems from its susceptibility to nucleophilic aromatic substitution (SNAr). In this reaction, the electron-deficient nature of the pyridine ring, which is further activated by the ring nitrogen, facilitates the attack of a nucleophile at the carbon bearing the fluorine atom. Fluoride is an excellent leaving group in this context due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[5]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: The nucleophile attacks the C2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which is a key stabilizing factor.
-
Elimination of Fluoride: The aromaticity of the ring is restored by the elimination of the fluoride ion, resulting in the net substitution of fluorine with the incoming nucleophile.
This mechanism is distinct from SN1 and SN2 reactions, and the rate-determining step is typically the initial nucleophilic attack.
Caption: General mechanism of SNAr on this compound.
Application in the Synthesis of Kinase Inhibitor Scaffolds
The 4-amino-2-substituted pyridine motif is a key pharmacophore in a wide range of kinase inhibitors, where the pyridine nitrogen and the exocyclic amino group often form critical hydrogen bonds with the kinase hinge region. This compound is an ideal starting material for accessing these scaffolds.
The following section details a representative protocol for the synthesis of a key intermediate, N²-(2-fluoro-4-methylphenyl)-N⁴-methylpyridine-2,4-diamine , which can be further elaborated into potent kinase inhibitors, such as those targeting FMS-like tyrosine kinase 3 (FLT3).[6][7]
Caption: Synthetic workflow for a kinase inhibitor intermediate.
Experimental Protocol: Synthesis of N²-(2-fluoro-4-methylphenyl)-N⁴-methylpyridine-2,4-diamine
This protocol describes the nucleophilic aromatic substitution reaction between this compound and 2-fluoro-4-methylaniline. The use of a strong base like sodium hydride (NaH) is common to deprotonate the aniline, forming a more potent nucleophile.
Materials and Reagents:
-
This compound (1.0 eq)
-
2-Fluoro-4-methylaniline (1.1 eq)[8]
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.
-
Aniline Deprotonation: Add anhydrous DMF to the flask, cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-fluoro-4-methylaniline (1.1 eq) in anhydrous DMF dropwise. Causality Note: The aniline is deprotonated by the strong base NaH to form the sodium anilide, a significantly more powerful nucleophile required to attack the electron-deficient pyridine ring. The reaction is exothermic and generates hydrogen gas, necessitating slow addition at 0 °C under an inert atmosphere.
-
Nucleophilic Substitution: After stirring for 30 minutes at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Self-Validation Note: The quench neutralizes any unreacted NaH and protonates the product. Careful, slow addition is critical to control the exothermic reaction and gas evolution.
-
Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure N²-(2-fluoro-4-methylphenyl)-N⁴-methylpyridine-2,4-diamine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expanding Synthetic Utility: Reactions with Various Nucleophiles
The versatility of this compound extends to a range of nucleophiles beyond anilines. The general conditions outlined above can be adapted for various nucleophilic partners, opening avenues to a diverse array of pharmaceutical intermediates.
| Nucleophile Type | Example Nucleophile | Typical Product | Key Considerations |
| Alcohols (O-Nucleophiles) | Sodium methoxide | 2-Methoxy-N-methylpyridin-4-amine | Anhydrous conditions are critical. The alkoxide is typically pre-formed or generated in situ. |
| Thiols (S-Nucleophiles) | Sodium thiophenoxide | N-Methyl-2-(phenylthio)pyridin-4-amine | Thiolates are excellent nucleophiles. Reactions often proceed at lower temperatures. |
| Secondary Amines | Morpholine | 4-(4-(Methylamino)pyridin-2-yl)morpholine | Can be performed with or without a base, often requiring heat.[5] |
| Primary Amines | Benzylamine | N²-Benzyl-N⁴-methylpyridine-2,4-diamine | Similar to the aniline protocol, often requiring a base to enhance nucleophilicity. |
References
-
Chemdad Co., Ltd. (n.d.). N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][9]benzothiazol-2-yl]phenyl}urea. Retrieved from [https://www.chemdad.com/N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][9]benzothiazol-2-yl]phenyl}urea_950769-58-1.html]([Link]][9]benzothiazol-2-yl]phenyl}urea_950769-58-1.html)
-
Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][9]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. Available at: [Link]
-
Google Patents. (n.d.). KR101578481B1 - Methods of administering n-5-tert-butyl-isoxazol-3-yl-n'-4-[7-2-morpholin-4-yl-ethoxyimidazo[21-b][10]benzothiazol-2-yl]phenylurea to treat proliferative disease. Retrieved from
-
Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. Retrieved from [Link]
-
PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Retrieved from [Link]
-
PubMed. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. Retrieved from [Link]
-
ResearchGate. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Retrieved from [Link]
-
PubMed. (2025). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Retrieved from [Link]
-
PubMed. (2004). Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters. Retrieved from [Link]
-
MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of analogs via two-step synthesis. (A) Synthesis of.... Retrieved from [Link]
-
PubChem. (2025). 2-Fluoro-4-(4-methyl-3-pyridinyl)aniline. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]
-
PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]
-
MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methylaniline. Retrieved from [Link]
-
National Institutes of Health. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophilic Reactions of 2-Fluoro-N-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the reactivity of 2-Fluoro-N-methylpyridin-4-amine with a range of common electrophiles. As a valuable building block in medicinal chemistry and materials science, understanding its reaction profile is critical for the strategic design of novel molecular entities. These application notes provide not only step-by-step protocols for key transformations such as acylation, alkylation, halogenation, and nitration but also delve into the underlying electronic principles that govern the regioselectivity of these reactions. By synthesizing established principles of pyridine chemistry with practical, field-proven insights, this document serves as an essential resource for chemists engaged in the synthesis and functionalization of substituted pyridine derivatives.
Introduction: The Unique Reactivity of this compound
This compound is a unique heterocyclic scaffold featuring a complex interplay of electronic effects that dictate its reactivity towards electrophiles. The pyridine ring is inherently electron-deficient, which typically deactivates it towards electrophilic aromatic substitution.[1] However, the presence of a strong electron-donating N-methylamino group at the 4-position significantly modulates this reactivity. Conversely, the fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect.
The nucleophilicity of this molecule is distributed across three potential sites for electrophilic attack:
-
The Pyridine Ring Nitrogen (N-1): Generally the most basic site on a pyridine ring.
-
The Exocyclic Amino Nitrogen: The lone pair on this nitrogen can also act as a nucleophile.
-
The Pyridine Ring Carbons (C-3 and C-5): These positions are activated by the N-methylamino group via resonance.
The preferential site of reaction is highly dependent on the nature of the electrophile and the reaction conditions employed. Strong, hard electrophiles may favor reaction at the most basic site (the ring nitrogen), while reactions under conditions that deprotonate the exocyclic amine can favor N-alkylation or N-acylation. Electrophilic aromatic substitution on the ring is also possible, with the directing effects of the substituents playing a crucial role.
Electronic Landscape and Regioselectivity
The reactivity of this compound is a consequence of the combined electronic contributions of its substituents. The N-methylamino group at the C-4 position is a powerful activating group, donating electron density into the pyridine ring through resonance, particularly at the C-3 and C-5 positions. This effect increases the nucleophilicity of these ring carbons.
The fluorine atom at the C-2 position is strongly electronegative, exerting an inductive electron-withdrawing effect (-I) that deactivates the ring towards electrophilic attack. However, fluorine also possesses lone pairs that can participate in resonance donation (+M), although this effect is generally weaker than its inductive pull. The interplay of these effects suggests that electrophilic aromatic substitution, if it occurs, will be directed to the positions most activated by the amino group and least deactivated by the fluorine atom.
The exocyclic N-methylamino group itself is a primary site of nucleophilicity. Its reactivity can be enhanced by treatment with a non-nucleophilic base, which deprotonates the amine to form a more potent nucleophilic anion.[2] This strategy is often employed to direct reactions with electrophiles specifically to the exocyclic nitrogen.[2]
Figure 1: Potential sites of electrophilic attack on this compound.
Experimental Protocols
N-Acylation with Acetic Anhydride
N-acylation is a common transformation used to protect the amino group or to synthesize amide derivatives.[3] The reaction of this compound with acetic anhydride is expected to proceed readily at the exocyclic nitrogen, given its nucleophilicity. The use of a base like pyridine or triethylamine can accelerate the reaction by scavenging the acetic acid byproduct.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add triethylamine (1.2 eq).
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reagent/Solvent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Acetic Anhydride | 1.1 | Acylating Agent |
| Triethylamine | 1.2 | Base |
| Dichloromethane | - | Solvent |
Table 1: Reagents for N-Acylation.
N-Alkylation with Methyl Iodide
N-alkylation of the exocyclic amino group can be achieved using an appropriate alkylating agent in the presence of a base to deprotonate the amine.[4] The choice of base is critical to avoid competitive reaction at the ring nitrogen. A non-nucleophilic base such as sodium hydride is often effective.[5]
Protocol:
-
Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Addition of Alkylating Agent: Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Sources
- 1. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Fluoro-N-methylpyridin-4-amine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Pyridines in Kinase Inhibitor Design
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a large family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer and other diseases. The design of small molecules that can effectively block the ATP-binding site of specific kinases is therefore a major therapeutic strategy.
Within the medicinal chemist's toolkit, fluorinated heterocyclic scaffolds have emerged as "privileged structures" due to their ability to impart favorable physicochemical and pharmacokinetic properties. The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and increase cell permeability.[1][2] The pyridine moiety itself is a common feature in kinase inhibitors, with the nitrogen atom often forming a crucial hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket.[3]
This technical guide focuses on the application of 2-Fluoro-N-methylpyridin-4-amine , a versatile and commercially available building block, in the synthesis of novel kinase inhibitors. We will explore its reactivity, provide a detailed protocol for its incorporation into a quinazoline-based scaffold, and discuss the rationale behind its use in drug design.
Chemical Properties and Reactivity of this compound
This compound is a substituted pyridine characterized by a fluorine atom at the 2-position and an N-methylamino group at the 4-position.
| Property | Value |
| Molecular Formula | C₆H₇FN₂ |
| Molecular Weight | 126.13 g/mol |
| CAS Number | 1564929-58-3 |
| Appearance | Off-white to yellow solid |
The key to the utility of this compound in synthesizing kinase inhibitors lies in its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom makes the 2-position of the pyridine ring susceptible to attack by nucleophiles. However, in the context of coupling with electrophilic heterocycles like 4-chloroquinazolines, it is the N-methylamino group that acts as the nucleophile, displacing a leaving group on the electrophile. The fluorine atom at the 2-position serves to modulate the electronic properties of the pyridine ring and can contribute to binding interactions with the target kinase.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary method for incorporating this compound into a larger scaffold, such as a quinazoline-based kinase inhibitor, is through an SNAr reaction. In this reaction, the N-methylamino group of the pyridine acts as a nucleophile, attacking an electron-deficient aromatic ring and displacing a suitable leaving group, typically a halogen. The quinazoline ring system is a well-established core for many FDA-approved kinase inhibitors, such as Lapatinib, and its 4-position is highly activated towards nucleophilic attack.[4][5]
General SNAr reaction for kinase inhibitor synthesis.
Experimental Protocol: Synthesis of a Representative Pyridinylamino-Quinazoline Kinase Inhibitor
This protocol describes the synthesis of a novel kinase inhibitor core, N-(2-fluoro-4-pyridinyl)-N-methyl-6-iodoquinazolin-4-amine , through the SNAr reaction of this compound with 4-chloro-6-iodoquinazoline. This scaffold can be further elaborated, for example, through Suzuki coupling at the 6-iodo position, to generate a library of potential kinase inhibitors.[1]
Materials:
-
4-Chloro-6-iodoquinazoline (1.0 eq)
-
This compound (1.1 eq)
-
Isopropanol (IPA)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-chloro-6-iodoquinazoline (1.0 eq) and isopropanol (approximately 10 mL per mmol of quinazoline). Stir the mixture to form a slurry.
-
Addition of Nucleophile: Add this compound (1.1 eq) to the slurry.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting 4-chloro-6-iodoquinazoline spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the isopropanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate. Stir vigorously.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-fluoro-4-pyridinyl)-N-methyl-6-iodoquinazolin-4-amine .
Characterization:
The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale for the Pyridinylamino-Quinazoline Scaffold in Kinase Inhibition
The synthesized N-(2-fluoro-4-pyridinyl)-N-methyl-6-iodoquinazolin-4-amine represents a promising scaffold for kinase inhibitor development for several reasons:
-
Quinazoline Core: The quinazoline ring system is a well-established "hinge-binding" motif in a multitude of potent kinase inhibitors, including those targeting EGFR, VEGFR, and other important cancer-related kinases.[6][7]
-
Pyridinyl Moiety: The pyridine nitrogen is capable of forming a key hydrogen bond with the kinase hinge region, a critical interaction for potent inhibition.[3]
-
N-Methyl Group: The presence of the methyl group on the linking amine can provide steric hindrance that may favor a specific binding conformation and can also improve metabolic stability.
-
Fluorine Substitution: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the inhibitor.[1][2]
-
Iodo Group: The iodine atom at the 6-position serves as a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents to explore the solvent-exposed region of the ATP-binding pocket and optimize potency and selectivity.[1]
Sources
- 1. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis - American Chemical Society [acs.digitellinc.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Fluoro-N-methylpyridin-4-amine: A Guide for Researchers
Introduction
2-Fluoro-N-methylpyridin-4-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a fluorinated pyridine core and a methylamino group, are prevalent in a variety of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the aminopyridine scaffold is a well-established pharmacophore.[1][2] This document provides a comprehensive guide for the laboratory-scale preparation, handling, purification, and characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Profile
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1564929-58-3 | |
| Molecular Formula | C₆H₇FN₂ | |
| Molecular Weight | 126.13 g/mol | |
| Appearance | Expected to be a solid or oil | N/A |
| Solubility | Expected to be soluble in organic solvents like DCM, MeOH, and DMSO | N/A |
Proposed Laboratory Preparation
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of a di-substituted halopyridine with an amine nucleophile. The proposed two-step synthesis starts from the commercially available 2-fluoro-4-chloropyridine.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Step-by-Step Protocol
Materials:
-
2-Fluoro-4-chloropyridine (Starting Material)
-
Methylamine solution (e.g., 2.0 M in THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-fluoro-4-chloropyridine (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution. To this stirred suspension, add a solution of methylamine in THF (1.5 eq) dropwise at room temperature. The use of a slight excess of methylamine helps to drive the reaction to completion.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol
The crude this compound can be purified by either column chromatography or recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). The polarity of the eluent should be optimized based on TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the chosen solvent system and collect the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization:
-
For solid products, recrystallization can be an effective purification method.
-
Solvent Selection: Test various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added and the hot solution filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the methylamino group. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR will show signals for the six carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.[3][4]
-
¹⁹F NMR: The fluorine NMR will show a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the pyridine ring.[5][6]
Mass Spectrometry (MS)
-
Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.
-
The fragmentation pattern in MS/MS analysis can provide further structural confirmation, with expected cleavages at the N-methyl bond and within the pyridine ring.[7]
Safe Handling and Storage
Hazard Identification:
Based on data for similar compounds like 2-fluoro-4-methylpyridine and aminopyridines, this compound should be handled as a potentially hazardous chemical.[8] It is likely to be an irritant to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: Handle the compound in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.
Handling Procedures:
-
Avoid inhalation of dust, vapors, or mists.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Methylamine is a flammable and corrosive gas, typically supplied as a solution. Handle methylamine solutions in a fume hood, away from ignition sources.[11][12]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
Potential Applications
While specific biological activities of this compound are not extensively documented in publicly available literature, its structural features suggest significant potential in drug discovery and development.
-
Enzyme Inhibition: Analogues of 2-amino-4-methylpyridine have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases.[2][13] The title compound could be explored for similar or other enzyme inhibitory activities.
-
Scaffold for Medicinal Chemistry: The fluorinated aminopyridine core is a valuable scaffold for the synthesis of more complex molecules. The fluorine atom can be used to modulate the physicochemical properties of a lead compound, while the methylamino group provides a handle for further functionalization.
-
Agrochemicals: Pyridine derivatives are widely used in the agrochemical industry.[9] The unique substitution pattern of this compound could impart desirable properties for the development of new pesticides or herbicides.
Conclusion
This document provides a detailed, practical guide for the synthesis, handling, and characterization of this compound. The proposed synthetic protocol is based on established and reliable chemical transformations. By adhering to the outlined safety procedures, researchers can safely handle this compound and explore its potential in various scientific applications, particularly in the realm of medicinal chemistry and drug discovery.
References
A comprehensive list of references is available for further reading and verification. The provided URLs were last accessed on January 20, 2026.
[Please note that a full, clickable reference list would be generated here based on the citations used throughout the text, following the user's specified format. Due to the nature of this generative process, the final reference list would be compiled from the cited sources.]
Sources
- 1. carlroth.com [carlroth.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-Fluoro-2-methylpyridin-4-amine | C6H7FN2 | CID 45116208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-N-methylpyridin-4-amine
Welcome to the dedicated technical support resource for the synthesis of 2-Fluoro-N-methylpyridin-4-amine. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to streamline your experimental workflow and enhance your success rate.
Troubleshooting Guide: Common Issues and Solutions
This section tackles specific problems that can arise during the synthesis of this compound. We delve into the root causes and provide actionable, step-by-step solutions.
Issue 1: Low or No Product Yield
Question: My reaction is showing very low conversion to this compound, or in the worst case, no desired product is formed at all. What are the likely causes and how can I fix this?
Answer: This is a common and frustrating issue that can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits and how to address them.
1. Inadequate Nucleophilic Aromatic Substitution (SNAr) Conditions:
The most prevalent synthetic route to this compound involves the SNAr reaction of a suitable fluorinated pyridine precursor. The success of this reaction is highly dependent on several factors.
-
Root Cause Analysis:
-
Insufficient Activation: The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen. However, if reaction conditions are not optimal, this activation may be insufficient.
-
Base Strength and Concentration: A suitable base is often required to deprotonate the amine nucleophile, increasing its nucleophilicity, and to scavenge the acid generated during the reaction. An inappropriate base or incorrect stoichiometry can stall the reaction.
-
Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the intermediate Meisenheimer complex and do not interfere with the nucleophile.
-
Temperature Control: SNAr reactions are often temperature-sensitive. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote side reactions and decomposition.
-
-
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure your fluoropyridine starting material is pure and your methylamine solution has the correct concentration. Titrate the methylamine solution if its age is a concern.
-
Optimize the Base: If you are not using a base, consider adding one. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good starting point. Use at least 1.1 to 1.5 equivalents.
-
Solvent Selection: If you are using a less polar solvent, consider switching to DMSO or DMF.
-
Temperature Adjustment: Start the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is slow, gradually increase the temperature in 10-15 °C increments, holding at each new temperature for a few hours while monitoring.
-
2. Competing Reactions and Side Product Formation:
-
Root Cause Analysis:
-
Disubstitution: If the starting material contains more than one fluorine atom, disubstitution can occur under forcing conditions (high temperature, prolonged reaction time), leading to the formation of bis(methylamino)pyridine byproducts.
-
Decomposition: The starting material or product may be unstable under the reaction conditions, leading to the formation of intractable tars.
-
-
Troubleshooting Workflow Diagram:
Caption: Workflow for diagnosing and resolving low product yield.
Issue 2: Difficult Purification and Persistent Impurities
Question: I have successfully formed the product, but I am struggling to purify it. My final product is contaminated with a persistent impurity. How can I improve my purification strategy?
Answer: Purification of this compound can be challenging due to its basic nature and potential for co-elution with structurally similar impurities.
1. Identifying the Impurity:
-
Root Cause Analysis: A common impurity is the unreacted fluoropyridine starting material.
-
Recommended Analytical Techniques:
-
LC-MS: To determine the mass of the impurity.
-
¹H and ¹⁹F NMR: To elucidate the structure of the impurity.
-
2. Optimizing Chromatographic Purification:
-
Column Chromatography Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel | Standard choice for most organic compounds. |
| Mobile Phase | Dichloromethane/Methanol (DCM/MeOH) with 0.1-1% triethylamine (TEA) | The basic TEA deactivates the acidic silica gel, preventing peak tailing of the basic amine product. |
| Gradient | Start with a low percentage of MeOH and gradually increase. | To effectively separate compounds with different polarities. |
-
Step-by-Step Purification Protocol:
-
Initial Work-up: After the reaction is complete, perform an aqueous work-up. Quench the reaction with water and extract with a suitable organic solvent like ethyl acetate or DCM. Wash the organic layer with brine to remove water-soluble components.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography:
-
Prepare a silica gel column.
-
Pre-equilibrate the column with the starting mobile phase (e.g., 100% DCM with 0.5% TEA).
-
Load the crude product onto the column.
-
Elute with a gradient of MeOH in DCM (e.g., 0% to 10% MeOH) containing a constant percentage of TEA.
-
Collect fractions and analyze by TLC or LC-MS to identify the pure product fractions.
-
-
Alternative Purification: If silica gel chromatography is ineffective, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A frequently used method is the nucleophilic aromatic substitution (SNAr) reaction on a difluoropyridine precursor. For instance, reacting 2,4-difluoropyridine with methylamine can yield the desired product. The fluorine at the 4-position is generally more susceptible to nucleophilic attack.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most effective techniques.
-
TLC: Use a mobile phase similar to your planned column chromatography conditions (e.g., 9:1 DCM/MeOH). The product should have a lower Rf value than the fluoropyridine starting material.
-
LC-MS: This provides a more accurate assessment of the conversion by showing the disappearance of the starting material peak and the appearance of the product peak with the correct mass-to-charge ratio.
Q3: What are the key safety precautions I should take during this synthesis?
-
Fluoropyridines: These are often corrosive and lachrymatory compounds. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Methylamine: This is a flammable and toxic gas, often supplied as a solution. Handle it in a fume hood and avoid inhalation.
-
Pressure Build-up: If the reaction is heated in a sealed vessel, be aware of potential pressure build-up from the volatile methylamine. Ensure the reaction vessel is pressure-rated and use a blast shield.
Q4: Can I use aqueous methylamine for this reaction?
Yes, aqueous methylamine can be used. However, the presence of water can sometimes lead to the formation of hydroxypyridine byproducts. Using a solution of methylamine in an organic solvent like THF is often preferred to minimize these side reactions. If using aqueous methylamine, you may need to adjust the reaction temperature and time.
References
- Not available
- Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. (n.d.).
- Not available
- Not available
- Not available
- Not available
- Not available
- Not available
- Not available
- Not available
- Not available
- Not available
- Not available
Sources
Technical Support Center: Synthesis of 2-Fluoro-N-methylpyridin-4-amine
Welcome to the technical support center for the synthesis of 2-Fluoro-N-methylpyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this important synthetic transformation. As a key building block in medicinal chemistry, particularly for kinase inhibitors, achieving a high-yield, high-purity synthesis of this compound is critical. This document provides a recommended synthetic protocol, a comprehensive troubleshooting guide, and answers to frequently asked questions.
Recommended Synthetic Pathway & Mechanism
The most common and reliable method for synthesizing this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway typically involves the displacement of a suitable leaving group, such as a chloride, from the 2-position of a pyridine ring with a fluoride source. The pyridine ring's electron-deficient nature, caused by the electronegative nitrogen atom, activates the ring for nucleophilic attack, especially at the ortho (C2/C6) and para (C4) positions.[1][2]
The reaction proceeds via a two-step addition-elimination mechanism. First, the fluoride ion attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which is a key stabilizing factor.[2] The subsequent elimination of the leaving group (e.g., chloride) restores the aromaticity of the ring, yielding the desired 2-fluoropyridine product.
Reaction Mechanism: SNAr Fluorination
Caption: SNAr mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a robust procedure for the synthesis of this compound from 2-Chloro-N-methylpyridin-4-amine.
Materials:
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2-Chloro-N-methylpyridin-4-amine (1.0 eq)
-
Spray-dried Potassium Fluoride (KF) (3.0 - 5.0 eq)
-
Tetrabutylammonium Chloride (TBACl) (0.1 - 1.0 eq) (Optional, as a phase-transfer catalyst)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-Chloro-N-methylpyridin-4-amine and spray-dried potassium fluoride.
-
Scientist's Note: The use of spray-dried KF is crucial. Anhydrous conditions are paramount for successful fluorination, as water will preferentially solvate the fluoride ion, drastically reducing its nucleophilicity.
-
-
Solvent Addition: Add anhydrous DMSO or sulfolane to the flask. The reaction concentration is typically maintained between 0.5 M and 1.0 M.
-
Phase-Transfer Catalyst (Optional): If using, add tetrabutylammonium chloride (TBACl) at this stage.
-
Causality Explained: TBACl acts as a phase-transfer catalyst. It facilitates the transport of the fluoride ion from the solid KF into the organic solvent, forming a more soluble and "naked" tetrabutylammonium fluoride (TBAF) species, which is a much stronger nucleophile.[4]
-
-
Reaction Conditions: Heat the reaction mixture to 150-180 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, typically less polar, product spot/peak.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
Overall Synthesis Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material
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Q: My reaction shows a significant amount of unreacted 2-chloro-N-methylpyridin-4-amine even after 24 hours. What could be the cause?
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A: Possible Cause 1: Inadequate Drying. The most common culprit in SNAr fluorinations is the presence of water. Fluoride ions are strongly hydrated, which severely diminishes their nucleophilicity.
-
Solution: Ensure your fluoride source (KF) is truly anhydrous. Use spray-dried KF or dry standard KF in a vacuum oven at >150 °C for several hours before use. Ensure your solvent is anhydrous and the reaction is set up under a strictly inert atmosphere.
-
-
A: Possible Cause 2: Insufficient Temperature. SNAr reactions on electron-deficient rings like pyridine often require high temperatures to overcome the activation energy barrier.[4]
-
Solution: Gradually increase the reaction temperature in 10 °C increments, up to a maximum of ~190 °C for DMSO. Monitor for any signs of decomposition.
-
-
A: Possible Cause 3: Poor Fluoride Source Solubility. Potassium fluoride has very low solubility in many organic solvents.
-
Solution: Consider adding a phase-transfer catalyst like tetrabutylammonium chloride (TBACl) or using a more soluble fluoride source like cesium fluoride (CsF), although CsF is more expensive.[4] Another option is to use a more polar aprotic solvent like sulfolane.
-
-
Problem 2: Low Isolated Yield Despite Good Conversion
-
Q: LC-MS analysis shows that my starting material is consumed, but my final isolated yield is poor. Where did my product go?
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A: Possible Cause 1: Product Volatility. Some fluorinated pyridines can be volatile.
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Solution: Be cautious during the solvent removal step. Use a rotary evaporator at a moderate temperature and pressure. If the product is highly volatile, consider extraction into a higher-boiling solvent before final concentration.
-
-
A: Possible Cause 2: Emulsion during Workup. DMSO can cause emulsions during aqueous workup, trapping the product.
-
Solution: Add brine (saturated NaCl solution) during the workup to help break up emulsions. Perform the extractions patiently, allowing the layers to separate fully.
-
-
A: Possible Cause 3: Adsorption on Silica Gel. The basic nitrogen of the pyridine ring can cause the product to streak or irreversibly bind to acidic silica gel during chromatography.
-
Solution: Pre-treat your silica gel with a small amount of triethylamine (e.g., 1% v/v in your eluent system) to neutralize the acidic sites. Alternatively, use neutral or basic alumina for chromatography.
-
-
Problem 3: Formation of Impurities
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Q: I see multiple side products in my crude reaction mixture. What are they and how can I prevent them?
-
A: Possible Cause 1: Hydrolysis. If there is residual water in the reaction, the corresponding hydroxypyridine can form as a byproduct.
-
Solution: This reinforces the need for strictly anhydrous conditions as detailed in Problem 1.
-
-
A: Possible Cause 2: Dimerization/Polymerization. At very high temperatures or under certain conditions, pyridine derivatives can undergo side reactions.
-
Solution: Avoid excessive temperatures. Ensure a clean reaction setup and high-purity starting materials. If dimerization is suspected, try running the reaction at a slightly lower temperature for a longer time.
-
-
Troubleshooting Decision Tree
Sources
Technical Support Center: Synthesis of 2-Fluoro-N-methylpyridin-4-amine
Welcome to the technical support guide for the synthesis of 2-Fluoro-N-methylpyridin-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, chemists, and drug development professionals in successfully navigating this synthesis. Our goal is to explain the causality behind common experimental challenges and provide robust, field-proven solutions.
Introduction: The Synthetic Challenge
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, most commonly by reacting 2,4-difluoropyridine with methylamine. While straightforward in principle, this reaction presents a significant challenge in controlling regioselectivity. The pyridine nitrogen activates both the C2 and C4 positions towards nucleophilic attack, often leading to a mixture of isomers and other byproducts.[1] This guide will help you understand and control these side reactions to maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing two major products in my crude reaction mixture, which I believe are the desired this compound and the isomeric 4-fluoro-N-methylpyridin-2-amine. How can I improve selectivity for the C4-substituted product?
This is the most common issue encountered in this synthesis. The formation of both C2 and C4 substitution products is a direct consequence of the pyridine ring's electronic structure. The electron-withdrawing nitrogen atom delocalizes negative charge in the Meisenheimer intermediate, stabilizing nucleophilic attack at both the ortho (C2/C6) and para (C4) positions.[1][2]
Causality & Explanation:
In 2,4-difluoropyridine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This is often attributed to a combination of electronic and steric factors. However, the energy difference between the two transition states is small, and reaction conditions can easily tip the balance, leading to poor selectivity.
Solutions & Protocol Adjustments:
-
Temperature Control (Kinetic vs. Thermodynamic Control): Lowering the reaction temperature is the most effective tool for enhancing C4 selectivity. The reaction at the more reactive C4 position has a lower activation energy and will predominate under kinetic control (lower temperatures).
-
Recommendation: Start the reaction at -20°C to 0°C and allow it to warm slowly to room temperature. Avoid heating the reaction unless absolutely necessary, as higher temperatures favor the formation of the thermodynamically more stable, but often undesired, C2-substituted isomer.
-
-
Solvent Choice: The polarity and nature of the solvent can influence the stability of the intermediates and transition states.
-
Recommendation: Aprotic polar solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are standard. However, less polar solvents like Dioxane or Toluene can sometimes enhance selectivity by altering the solvation of the nucleophile and intermediates. Experimentation may be required for your specific setup.
-
-
Stoichiometry: Use a slight excess, but not a large excess, of methylamine (e.g., 1.1 to 1.5 equivalents). This ensures the complete consumption of the starting material without significantly increasing the rate of side reactions.
Q2: My reaction is complete, but I have a significant amount of a more polar byproduct with a mass corresponding to the addition of two methylamine groups. How do I prevent this disubstitution?
This byproduct is likely N,N'-dimethylpyridine-2,4-diamine . It forms when the initial product, this compound, undergoes a second SNAr reaction with another equivalent of methylamine.
Causality & Explanation:
Although the remaining fluorine atom in the mono-substituted product is deactivated by the electron-donating methylamino group, it can still react under forcing conditions (high temperature, long reaction time, or large excess of nucleophile).
Solutions & Protocol Adjustments:
-
Precise Stoichiometry: This is critical. Use no more than 1.5 equivalents of methylamine. Carefully measure your reagents. If using a solution of methylamine (e.g., in THF or water), ensure its concentration is accurately known.
-
Controlled Addition: Add the methylamine solution dropwise to the solution of 2,4-difluoropyridine at a low temperature (0°C or below). This maintains a low instantaneous concentration of the nucleophile, favoring the mono-substitution reaction.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the disubstituted product.
Q3: My mass spectrum shows an unexpected peak at [M-F+OH] (e.g., for the starting material, a peak at m/z 116 instead of 115). What is this impurity?
This peak indicates hydrolysis. The fluorine atoms on the pyridine ring are susceptible to substitution by water, leading to the formation of hydroxypyridine derivatives. The most likely culprits are 2-fluoro-4-hydroxypyridine from the starting material or 2-hydroxy-N-methylpyridin-4-amine from the product.
Causality & Explanation:
Water can act as a nucleophile, especially at elevated temperatures or in the presence of a base. This side reaction is often overlooked but can be a significant source of impurities, which can be difficult to remove due to their polarity and potential for hydrogen bonding.
Solutions & Protocol Adjustments:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven or flame-dried) before use. Use anhydrous solvents. If using a commercial solution of methylamine, consider one in an anhydrous solvent like THF or ethanol over an aqueous solution.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
Visualizing the Reaction and Byproducts
The following diagram illustrates the primary reaction pathway and the formation of the most common byproducts from the reaction of 2,4-difluoropyridine with methylamine.
Caption: Reaction scheme for the synthesis of this compound, highlighting the formation of major byproducts.
Recommended Synthetic Protocol
This protocol is designed to maximize selectivity for the C4-substituted product.
Materials:
-
2,4-Difluoropyridine
-
Methylamine (2.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.
-
Reagent Preparation: Dissolve 2,4-difluoropyridine (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Nucleophile Addition: Add methylamine solution (1.2 eq, 2.0 M in THF) to the dropping funnel. Add the methylamine solution dropwise to the stirred solution of 2,4-difluoropyridine over 30-60 minutes. Maintain the internal temperature below 5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0°C and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to separate the desired product from the regioisomer and other impurities.
Troubleshooting Workflow
If your synthesis does not proceed as expected, use the following workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Data Summary of Potential Products & Byproducts
The following table provides a quick reference for identifying the target compound and key impurities by their molecular weight.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifier Notes |
| 2,4-Difluoropyridine (Starting Material) | C₅H₃F₂N | 115.08 | Starting material, less polar than products. |
| This compound (Product) | C₆H₇FN₂ | 126.13 | Desired product. |
| 4-Fluoro-N-methylpyridin-2-amine (Isomer) | C₆H₇FN₂ | 126.13 | Same mass as the product, requires chromatographic or spectroscopic (NMR) separation. |
| N,N'-dimethylpyridine-2,4-diamine | C₇H₁₁N₃ | 137.18 | Disubstitution product, more polar. |
| 2-Fluoro-4-hydroxypyridine | C₅H₄FNO | 113.09 | Hydrolysis of starting material. |
| 2-Hydroxy-N-methylpyridin-4-amine | C₆H₈N₂O | 124.14 | Hydrolysis of product. |
References
-
Liang, Z., et al. (2018). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Molecules, 23(10), 2485. [Link]
-
Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 9910–9921. [Link]
-
Dolci, L., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 53(1), 14-18. [Link]
-
Ayad, T., et al. (2016). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Angewandte Chemie International Edition, 55(19), 5949-5953. [Link]
-
Not Voodoo (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]
-
Organic Chemistry Tutor (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
Sources
Technical Support Guide: Purification of 2-Fluoro-N-methylpyridin-4-amine
This guide provides in-depth technical support for the purification of 2-Fluoro-N-methylpyridin-4-amine, a key intermediate in pharmaceutical and agrochemical research.[1] Drawing from established principles for the purification of fluorinated pyridines and organic amines, this document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered during synthesis and scale-up operations.
Section 1: Understanding the Molecule - Key Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the target molecule's properties. This compound possesses a basic pyridyl nitrogen and a secondary amine, making it susceptible to specific interactions and degradation pathways. Its properties, extrapolated from structurally similar compounds, are summarized below.
| Property | Estimated Value / Characteristic | Significance for Purification |
| Molecular Formula | C₆H₇FN₂ | --- |
| Molecular Weight | 126.13 g/mol | Influences diffusion rates in chromatography and volatility. |
| Appearance | Likely a solid or high-boiling liquid | The physical state at room temperature dictates handling and initial purification choices (e.g., recrystallization vs. distillation). |
| Boiling Point | > 160 °C (estimated from analogs)[1][2] | High boiling point suggests distillation is possible but may require vacuum to prevent decomposition. |
| pKa (Conjugate Acid) | ~5-7 (estimated) | The basic nature is central to purification. The compound will be protonated and water-soluble at acidic pH, and neutral and organic-soluble at basic pH. |
| Solubility | Soluble in lower alcohols, DMF, and many organic solvents. Freely soluble in water as a salt.[3] | Guides the selection of solvents for extraction, chromatography, and recrystallization. |
| Stability | Stable under normal conditions but may be air and moisture sensitive.[4] Incompatible with strong acids and oxidizing agents.[4] | Purification should be conducted under an inert atmosphere if possible, and contact with strong acids should be controlled. |
Section 2: Purification Strategy - A Decision Framework
Choosing the correct purification technique depends on the nature of the impurities, the required final purity, and the scale of the experiment. The following diagram outlines a logical decision-making process.
Caption: Decision workflow for selecting a purification method.
Section 3: Frequently Asked Questions (FAQs)
Q1: My NMR shows several unknown peaks after synthesis. What are the likely impurities?
A: Impurities in the synthesis of substituted aminopyridines typically arise from starting materials, side reactions, or product degradation. Common culprits include:
-
Unreacted Starting Materials: Such as the precursor to the amine or fluoride source.
-
Over-alkylation Products: Reaction at the pyridyl nitrogen in addition to the amine.
-
Positional Isomers: If the starting material was a mixture of isomers.
-
Hydrolysis Products: Replacement of the fluorine atom with a hydroxyl group to form the corresponding pyridinone, especially if exposed to strong acid or base at high temperatures.
Q2: My compound is streaking badly on the silica gel column. How can I get sharp peaks?
A: This is a classic issue when purifying basic compounds like amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly bind to your basic amine, causing significant tailing or even complete retention on the column.
The Causality: The lone pair of electrons on the nitrogen atoms of your compound forms a strong ionic interaction with the acidic protons of the silica gel.
The Solution: To achieve sharp, symmetrical peaks, you must suppress this interaction. This is done by adding a small amount of a volatile base to your mobile phase (eluent).[5]
-
Recommended Modifier: Add 0.1-1% triethylamine (TEA) or diethylamine (DEA) to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly. Ammonium hydroxide can also be used, particularly in more polar solvent systems like Dichloromethane/Methanol.[5]
Q3: Can I use an acid-base extraction to purify my compound?
A: Absolutely. This is a highly effective technique for this class of compounds, especially for removing non-basic or weakly basic organic impurities. The basicity of the pyridine and secondary amine allows for its selective transfer into an aqueous acidic phase.
The Principle:
-
Dissolve your crude product in an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). Your basic product will be protonated (forming a hydrochloride salt) and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the layers. You can wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Slowly add a base (e.g., 1 M NaOH, NaHCO₃ solution) to the aqueous layer until the pH is basic (pH 8-9).[3]
-
Your neutral product will precipitate or can be extracted back into an organic solvent.
-
The final organic layer is then dried and concentrated to yield the purified amine.
Q4: What is the best way to assess the final purity of this compound?
A: While NMR and TLC are excellent for qualitative assessment, quantitative purity should be determined by a high-resolution method.
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard. A reversed-phase C18 column with a mobile phase of water and acetonitrile (containing a buffer like formic acid or ammonium formate) and UV detection is a typical starting point.[6][7] Purity is determined by the area percentage of the main peak.
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC with a Nitrogen-Phosphorus Detector (NPD) can be extremely sensitive for nitrogen-containing compounds.[8]
-
Quantitative NMR (qNMR): This powerful technique can determine absolute purity by integrating the signal of the analyte against a certified internal standard of known concentration.
Section 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of 1-5 g of crude product where impurities have similar polarity to the desired compound.
Caption: Workflow for flash column chromatography.
Methodology:
-
Eluent Selection: Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexane. Crucially, add 0.5% Triethylamine (TEA) to your chosen eluent system to prevent peak tailing. Aim for a target compound Rf of ~0.25 in the middle of the gradient.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc + 0.5% TEA). Wet-pack the column to ensure a homogenous stationary phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation.
-
Elution: Carefully load the dry sample onto the top of the packed column. Begin elution with the low-polarity starting solvent, gradually increasing the proportion of the more polar solvent (EtOAc).
-
Fraction Collection: Collect fractions and monitor their composition by TLC. Stain the TLC plates with a suitable reagent (e.g., potassium permanganate) if the spots are not UV-active.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator. Dry the final product under high vacuum to remove residual solvents.
Protocol 2: Acid-Base Extraction
This protocol is ideal as a first-pass purification to remove significant amounts of neutral or acidic impurities before a final polishing step like chromatography or recrystallization.
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolve the crude material (1 part) in a suitable organic solvent like ethyl acetate or dichloromethane (10-20 parts).
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine salt will be in the lower aqueous layer.
-
Drain the lower aqueous layer into a clean flask. The upper organic layer, containing neutral impurities, can be discarded.
-
Cool the acidic aqueous solution in an ice bath. Slowly and carefully add 2 M sodium hydroxide solution with stirring until the pH of the solution is between 9 and 10.
-
Extract the now-neutral product from the aqueous solution with three portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[6]
Section 5: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery from silica gel column | Irreversible binding of the basic amine to acidic silica gel. | Ensure your eluent contains a basic modifier like 0.1-1% triethylamine.[5] Alternatively, consider using neutral or basic alumina as the stationary phase. |
| Product decomposes during workup | Exposure to strong acid/base or heat. The C-F bond on the pyridine ring can be susceptible to nucleophilic substitution. | Use milder acids/bases (e.g., acetic acid, sodium bicarbonate) where possible.[3] Avoid excessive heating during solvent evaporation; use a rotary evaporator at moderate temperature and pressure. |
| Final product is an oil but should be a solid | Presence of residual solvent or impurities preventing crystallization. | Dry the product under high vacuum for an extended period. Try trituration: add a poor solvent (e.g., hexane or diethyl ether), sonicate or stir the mixture to induce crystallization, then filter the resulting solid. |
| HPLC shows a purity of >99%, but NMR shows solvent peaks | Incomplete drying. | Solvents like DMF or DMSO can be difficult to remove. If the product is stable, dissolve it in a low-boiling solvent (e.g., DCM) and re-evaporate. For water, an azeotropic distillation with toluene may be effective. |
References
- Synthesis and purification method of 2-amino-4-methylpyridine.
-
Aminopyridines (2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine). Occupational Safety and Health Administration (OSHA). [Link]
- Process for preparing 2-aminopyridine derivatives.
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. National Institutes of Health. [Link]
-
2-Fluoro-4-methylpyridine | C6H6FN. PubChem. [Link]
-
2-Fluoro-4-methylpyridine. Chemsrc. [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]
-
2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Method for pyridine amine derivative. Chromatography Forum. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
- Preparation method of fluoropyridine compounds.
-
How do I recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Patsnap. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. 2-Fluoro-4-methylpyridine | CAS#:461-87-0 | Chemsrc [chemsrc.com]
- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. biotage.com [biotage.com]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. osha.gov [osha.gov]
"2-Fluoro-N-methylpyridin-4-amine" stability and storage conditions
A Guide to Stability and Storage for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-N-methylpyridin-4-amine is a fluorinated pyridine derivative increasingly utilized as a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. The presence of a fluorine atom can significantly alter the electronic properties and metabolic stability of a molecule, making proper handling and storage critical to ensure experimental reproducibility and success.[1] This guide addresses common questions and challenges related to the stability of this compound.
Core Storage and Handling Recommendations
Based on supplier-specific data, the primary storage condition for this compound is well-defined.[2] However, understanding the broader chemical nature of related compounds can provide a more comprehensive handling strategy.
| Parameter | Recommendation | Rationale & Scientific Context |
| Temperature | 2-8°C | Refrigeration is explicitly recommended to minimize thermal degradation.[2] Lower temperatures slow down the rates of potential decomposition reactions. |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | An inert atmosphere is crucial to prevent oxidative degradation.[2] The pyridine ring and the N-methyl group can be susceptible to oxidation, especially in the presence of air and light. Studies on related compounds like N-methylpyrrolidone have shown that an oxygen-rich environment can lead to oxidative degradation. |
| Light | Keep in a dark place | Protection from light is a key storage requirement.[2] Many aromatic amines are photosensitive and can degrade upon exposure to UV or even ambient light, leading to discoloration and the formation of impurities. |
| Moisture | Store in a tightly sealed container in a dry place | While not explicitly stated for this compound, related aminopyridines are known to be hygroscopic. Moisture can act as a catalyst for decomposition or react with the compound itself. Therefore, storage in a desiccator or with a desiccant is a best practice. |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides | These materials are common incompatibilities for amine-containing compounds. They can react exothermically or lead to rapid degradation of the starting material. |
Frequently Asked Questions (FAQs)
Q1: I received my vial of this compound at room temperature. Is it still viable?
A1: While the recommended long-term storage is 2-8°C, short-term shipping at ambient temperatures is common for many chemicals and does not necessarily indicate degradation. However, it is crucial to transfer the compound to the recommended refrigerated and dark conditions immediately upon receipt. For highly sensitive experiments, it is advisable to run a quality control check (e.g., NMR or LC-MS) to confirm the purity and integrity of the compound before use.
Q2: What are the visible signs of degradation for this compound?
A2: While specific degradation products are not well-documented, visual inspection can be a first-line indicator. Look for:
-
Color Change: A change from a colorless or pale-yellow appearance to a darker yellow, brown, or even black coloration can signify decomposition.
-
Change in Physical State: The appearance of particulates, clumping (due to moisture absorption), or melting/oiling out at storage temperature could indicate impurity formation.
-
Insolubility: If the compound was previously soluble in a particular solvent and now shows insolubility or the presence of suspended matter, this may be a sign of degradation or polymerization.
Q3: How should I prepare solutions of this compound for my experiments?
A3: To maintain the stability of the compound in solution:
-
Use anhydrous solvents, especially if the reaction is sensitive to moisture.
-
Prepare solutions fresh for each experiment whenever possible.
-
If a stock solution must be stored, store it at low temperatures (-20°C or -80°C), under an inert atmosphere, and protected from light. The stability in various solvents is likely not characterized; therefore, long-term storage of solutions is not recommended without validation.
-
Consider the pKa of the amine when choosing buffered solutions to avoid unwanted reactions.
Q4: Can I store the compound in its original supplier vial?
A4: Yes, the original supplier vial is often the best primary container. Ensure the cap is securely tightened after each use. If you frequently open the vial, consider aliquoting the material into smaller, single-use vials to minimize exposure of the bulk material to air and moisture.
Troubleshooting Guide
Unexpected experimental results can often be traced back to the quality of the starting materials. This guide provides a logical workflow for troubleshooting issues that may be related to the stability of this compound.
Scenario 1: My reaction yield is significantly lower than expected or inconsistent between runs.
-
Question: Could the this compound have degraded?
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at 2-8°C, under an inert atmosphere, and protected from light.
-
Check Purity: Analyze a small sample of your starting material by LC-MS or ¹H NMR. Compare the spectrum to the supplier's Certificate of Analysis or a reference spectrum to check for the presence of impurities.
-
Use a Fresh Batch: If possible, repeat the reaction with a freshly opened vial of the compound to see if the yield improves.
-
Consider Solution Stability: If you are using a stock solution, it may be degrading over time. Prepare a fresh solution immediately before setting up the reaction.
-
Scenario 2: I am observing unexpected side products in my reaction mixture.
-
Question: Are these side products arising from the degradation of this compound?
-
Troubleshooting Steps:
-
Analyze the Starting Material: As in the previous scenario, check the purity of your starting material. The "side products" may be impurities that were already present.
-
Consider Reaction Conditions: Amines can be sensitive to strong bases, acids, or oxidizing agents. Review your reaction conditions to ensure they are compatible with a fluorinated aminopyridine. The fluorine atom can also influence the reactivity of the pyridine ring.
-
Run a Blank Reaction: Run the reaction without your other starting materials to see if the this compound degrades under the reaction conditions (e.g., temperature, solvent, catalyst).
-
Scenario 3: The color of my reaction mixture is unexpectedly dark.
-
Question: Is this color change due to the decomposition of the starting material?
-
Troubleshooting Steps:
-
Assess Air/Light Sensitivity: If the reaction is not performed under an inert atmosphere, oxidative degradation could be occurring, which often leads to colored byproducts. Ensure your reaction setup is properly purged with nitrogen or argon.
-
Check for Incompatibilities: A strong color change can indicate a vigorous and unexpected reaction. Double-check the compatibility of all reagents.
-
Monitor a Control: Dissolve a small amount of the this compound in the reaction solvent and stir under the reaction conditions (without other reagents) to see if the color change occurs.
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a decision-making process when troubleshooting experiments where the stability of this compound is .
Caption: Troubleshooting workflow for experiments involving this compound.
References
-
Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience. Retrieved January 20, 2026, from [Link]
-
HDH Pharma Inc. (n.d.). 2-Fluoro-4-methylpyridin-3-amine, min 98%, 10 grams. Retrieved January 20, 2026, from [Link]
-
Sommeregger, W., et al. (2014). N-methylpyridinium, a degradation product of trigonelline upon coffee roasting, stimulates respiratory activity and promotes glucose utilization in HepG2 cells. Food & Function. Retrieved January 20, 2026, from [Link]
Sources
Technical Support Center: Purification of 2-Fluoro-N-methylpyridin-4-amine
Welcome to the technical support center for "2-Fluoro-N-methylpyridin-4-amine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the purification of this important synthetic intermediate. My aim is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your final product is highly dependent on the synthetic route employed. However, based on common synthetic strategies for similar compounds, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Depending on the specific pathway, this could include precursors like 2,4-difluoropyridine or 2-fluoro-4-chloropyridine.
-
Isomeric Byproducts: Incomplete or non-selective reactions can lead to the formation of isomers. For instance, if the starting material is 2,4-difluoropyridine, you might see the formation of 4-fluoro-N-methylpyridin-2-amine as a potential byproduct.
-
Over-alkylation Products: If the methylation step is not carefully controlled, you could form quaternary pyridinium salts.
-
Hydrolysis Products: The fluorine substituent, particularly at the 2-position, can be susceptible to hydrolysis under certain pH conditions, leading to the corresponding pyridin-2-one derivative.
-
Residual Solvents and Reagents: Common solvents like N,N-Dimethylformamide (DMF) or reagents like triethylamine can be carried through the work-up.[1]
Q2: My purified this compound is a yellow or brown oil/solid, but I expect a colorless compound. What is the cause of this discoloration?
A2: Discoloration in amine-containing compounds, especially pyridines, is often due to the presence of trace impurities that may have chromophores or are degradation products. Amines can be susceptible to air oxidation over time, leading to colored byproducts.[2] The presence of residual acidic or basic impurities from the synthesis can also catalyze degradation pathways. A final purification step, such as a short plug of silica gel or activated carbon treatment followed by recrystallization, can often resolve this issue.
Q3: What are the best analytical techniques to assess the purity of my this compound?
A3: A multi-technique approach is always recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the gold standard for quantitative purity analysis of compounds like this. It is excellent for separating the main component from structurally similar impurities. A typical mobile phase would be a gradient of acetonitrile in water with a small amount of an acid modifier like phosphoric acid or formic acid.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the main compound's signals.
-
Gas Chromatography (GC): For assessing volatile impurities and residual solvents, GC is a suitable technique.[3] Due to the polarity of the amine, a column with appropriate surface treatment is recommended to prevent peak tailing.
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method for monitoring reaction progress and for a qualitative assessment of purity.
| Technique | Primary Use | Key Considerations |
| HPLC | Quantitative purity, impurity profiling | High sensitivity and resolution. |
| ¹H NMR | Structural confirmation, identification of impurities | Can be quantitative (qNMR). |
| GC | Volatile impurities, residual solvents | May require derivatization for less volatile amines. |
| LC-MS | Impurity identification | Provides mass information for unknown peaks. |
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Co-elution of a Major Impurity with the Product in Column Chromatography
Question: I am purifying my crude product using silica gel column chromatography, but one major impurity consistently co-elutes with my desired compound. How can I improve the separation?
Answer: Co-elution is a common challenge, especially with structurally similar impurities. Here is a systematic approach to troubleshoot this issue:
Step 1: Analyze the Impurity If possible, obtain an LC-MS of the impure fraction to determine the mass of the co-eluting species. This can provide clues to its identity (e.g., an isomer or a closely related byproduct).
Step 2: Modify the Chromatographic System
-
Solvent System (Eluent): The polarity of your eluent is the most critical factor. If you are using a standard ethyl acetate/hexane system, consider adding a small percentage of a more polar solvent like methanol or a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. The triethylamine will compete with your basic product for active sites on the silica, often reducing peak tailing and potentially improving separation.
-
Stationary Phase: If modifying the mobile phase is unsuccessful, consider changing the stationary phase.
-
Alumina: Activated alumina (basic or neutral) can offer different selectivity compared to silica gel for basic compounds.
-
Reversed-Phase Chromatography: If the impurity has a different lipophilicity, reversed-phase flash chromatography (using a C18-functionalized silica) can be highly effective.
-
Step 3: Alternative Purification Techniques
If chromatography is not providing adequate separation, consider these orthogonal methods:
-
Acid-Base Extraction: This is a powerful technique for purifying amines. Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate. Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move to the aqueous phase, while non-basic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract your purified product back into an organic solvent.[1]
Caption: Workflow for Acid-Base Purification.
-
Recrystallization: If your product is a solid, recrystallization is an excellent final purification step. The key is to find a suitable solvent system (a single solvent or a binary mixture) where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble. Common solvents for recrystallizing pyridine derivatives include ethyl acetate/hexanes, ethanol, or isopropanol.[4][5]
Issue 2: Low Recovery After Purification
Question: My purity is high after column chromatography, but my overall yield is very low. What are the potential causes and solutions?
Answer: Low recovery can be attributed to several factors during the purification process.
Step 1: Adsorption onto Silica Gel Basic compounds like pyridines can irreversibly adsorb to the acidic silica gel surface, leading to significant material loss.
-
Solution: Deactivate the silica gel before use. This can be done by pre-treating the silica with the eluent containing a small amount of triethylamine (e.g., 1%). This will neutralize the acidic sites and minimize adsorption.
Step 2: Product Volatility While this compound is not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if residual lower-boiling solvents are present.
-
Solution: Use moderate vacuum and temperature when concentrating your fractions. Avoid prolonged exposure to high vacuum after the bulk of the solvent has been removed.
Step 3: Inefficient Extraction During an acid-base workup, incomplete extraction from either the acidic or basic aqueous phase can lead to low recovery.
-
Solution: Perform multiple extractions (at least 3x) with fresh organic solvent at each step. After basifying the aqueous layer, ensure the pH is sufficiently high (pH > 10) to deprotonate the amine fully and drive it into the organic phase. Check the pH of the aqueous layer after the first extraction and adjust if necessary.
Caption: Troubleshooting Low Recovery.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography with Triethylamine
-
Slurry Preparation: In a beaker, add the required amount of silica gel. Wet the silica with the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) containing 1% triethylamine. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate). Collect fractions and monitor by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from Ethyl Acetate/Hexanes
-
Dissolution: Place the impure solid product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Insolubles Removal (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy (the point of saturation).
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum.
By understanding the chemical nature of this compound and anticipating potential challenges, you can develop a robust and efficient purification strategy. This guide provides a starting point for troubleshooting, and optimization will likely be necessary for your specific reaction outcome.
References
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. (n.d.). Ningbo Innopharmchem. Retrieved January 16, 2026, from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]
- Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Google Patents.
- Preparation method of fluoropyridine compounds. (2013). Google Patents.
-
N-(4-Chlorophenyl)-4-methylpyridin-2-amine. (n.d.). PubMed Central - NIH. Retrieved January 16, 2026, from [Link]
-
PV2143. (2006). OSHA. Retrieved January 16, 2026, from [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. (2017). Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC. Retrieved January 16, 2026, from [Link]
Sources
- 1. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. osha.gov [osha.gov]
- 4. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 2-Fluoro-N-methylpyridin-4-amine
Welcome to the technical support guide for the scale-up synthesis of 2-Fluoro-N-methylpyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address the specific challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production.
The synthesis of fluorinated pyridine derivatives is a cornerstone of modern medicinal chemistry and agrochemical development. The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] this compound is a valuable building block, but its successful and safe production at scale requires a nuanced understanding of the underlying chemical principles and potential process pitfalls. This guide moves beyond simple procedural lists to explain the causality behind common challenges and their solutions.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most common and industrially viable route to this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway typically involves the reaction of a di-halogenated pyridine, most commonly 2,4-difluoropyridine, with methylamine.
The pyridine ring is activated towards nucleophilic attack by the electronegative nitrogen atom, particularly at the 2- and 4-positions.[2] The fluorine atom is an excellent leaving group for SNAr reactions, often showing higher reactivity than other halogens like chlorine, which can allow for milder reaction conditions.[3][4]
Caption: Primary SNAr pathway for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the scale-up of this synthesis in a practical, question-and-answer format.
Q1: My reaction yield dropped significantly from 95% at the 10g scale to 60% at the 5kg scale. What are the likely causes?
A drop in yield upon scale-up is a frequent challenge and can rarely be attributed to a single factor. A systematic investigation is required.
-
Cause 1: Inadequate Heat Transfer & Exotherm Control
-
Expertise & Experience: The SNAr reaction with methylamine is exothermic. A small flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation into the environment. In a large reactor, this ratio decreases dramatically. Inefficient heat removal can create localized "hot spots" where the temperature rises significantly, leading to the formation of degradation products and impurities.
-
Troubleshooting:
-
Calorimetry Data: Before scaling, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the total heat of reaction and the maximum temperature of synthetic reaction (MTSR). This data is critical for safe reactor engineering.[5]
-
Controlled Reagent Addition: Do not add the methylamine solution all at once. Implement a slow, controlled addition via a dosing pump, monitoring the internal reactor temperature. The addition rate should be tied to the reactor's cooling capacity.
-
Jacket Cooling: Ensure the reactor's cooling jacket is operating efficiently and set to a temperature that can manage the exotherm.
-
-
-
Cause 2: Poor Mass Transfer & Mixing
-
Expertise & Experience: Inefficient stirring in large vessels leads to poor distribution of reagents. Pockets of high methylamine concentration can promote side reactions, while areas with low concentration will result in an incomplete reaction.
-
Troubleshooting:
-
Agitator Selection: Ensure the impeller type (e.g., pitched-blade turbine, anchor) and agitation speed are appropriate for the reactor geometry and batch volume to maintain a homogenous mixture.
-
Visual Inspection: If the reactor has a sight glass, visually confirm that solids (if any) are well-suspended and that there are no dead zones.
-
-
-
Cause 3: Raw Material Quality
-
Expertise & Experience: The source and stated purity of starting materials can have a more pronounced effect at scale. For example, the concentration of the methylamine solution is critical. A 40% solution in water from one supplier may have different trace impurities than one from another. Water content in solvents can also be a factor.
-
Troubleshooting:
-
Qualify Suppliers: Perform rigorous quality control on incoming raw materials. Titrate the methylamine solution to confirm its concentration before use.
-
Consistency: Once a successful large-scale batch is complete, lock in the suppliers for all raw materials to ensure process consistency.
-
-
Caption: Decision tree for troubleshooting low yield in scale-up synthesis.
Q2: I'm observing a significant new impurity that I didn't see on the small scale. How do I identify and minimize it?
The most likely impurity is the isomeric product, 4-fluoro-N-methylpyridin-2-amine, arising from the nucleophilic attack at the C2 position.
-
Cause: Competing Regioselectivity
-
Expertise & Experience: While the C4 position is generally more activated in 2,4-dihalopyridines, the C2 position is also susceptible to nucleophilic attack.[2] As discussed above, poor temperature and concentration control can alter the kinetic vs. thermodynamic product distribution, favoring the formation of the undesired isomer.
-
Trustworthiness: The stability of the anionic intermediate (Meisenheimer complex) dictates the reaction pathway.[6][7] Attack at C4 allows for resonance stabilization of the negative charge by the ring nitrogen. However, harsh conditions can provide enough energy to overcome the activation barrier for the C2 attack.
-
Troubleshooting:
-
Lower Reaction Temperature: This is the most effective tool to improve selectivity. A lower temperature will favor the kinetically preferred product, which is typically the desired C4-substituted isomer.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Experiment with different solvents (e.g., polar aprotic like THF vs. polar protic like ethanol) on a small scale to see if selectivity improves.
-
Controlled Addition: As with yield, slow addition of methylamine prevents localized high concentrations that can lead to less selective reactions.
-
-
Caption: Formation of the desired product versus the isomeric impurity.
Q3: What are the primary safety and handling challenges for using methylamine at an industrial scale?
Methylamine is a colorless, flammable, and toxic gas.[8][9] It is typically supplied as a solution in water, ethanol, or THF.[10] Handling it requires stringent safety protocols.
-
Challenge 1: Off-Gassing and Exposure
-
Expertise & Experience: Methylamine has a very low boiling point (-6.3 °C) and a strong, fishy odor.[9] Large-scale transfers and reactions can release significant amounts of vapor, posing inhalation risks to operators.[8]
-
Mitigation:
-
Closed Systems: All transfers should be conducted in a closed system using dip tubes and pressure equalization lines.
-
Ventilation & Scrubbing: Reactors must be vented to a scrubber system (typically an acidic solution) to neutralize any excess methylamine gas before it is released to the atmosphere.
-
Personal Protective Equipment (PPE): Operators must wear appropriate PPE, including chemical-resistant gloves, goggles, and potentially respiratory protection, depending on the engineering controls in place.[8]
-
-
-
Challenge 2: Flammability
-
Expertise & Experience: Methylamine vapor can form explosive mixtures with air.
-
Mitigation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Grounding and Bonding: Ensure all equipment, including the reactor, pumps, and storage drums, is properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.
-
Explosion-Proof Equipment: Use intrinsically safe and explosion-proof electronics and equipment in the processing suite.
-
-
Q4: My final product is an oil, and distillation is not effective for removing the isomeric impurity. What are my options for purification at scale?
Purification is often a significant bottleneck in scaling up. If distillation fails, alternative methods must be explored.
-
Option 1: Crystallization via Salt Formation
-
Expertise & Experience: The product is a basic amine and will form salts with acids. These salts are often crystalline solids with different solubility profiles than the free base or impurities.
-
Workflow:
-
Dissolve the crude product oil in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Add an acid (e.g., hydrochloric acid in isopropanol, or citric acid) to precipitate the salt of the desired product. The isomeric impurity may remain in the mother liquor.
-
Filter the solid salt and wash it with a cold solvent.
-
If needed, the free base can be regenerated by neutralizing the salt with a base (e.g., sodium bicarbonate) and extracting it into an organic solvent.
-
-
-
Option 2: Preparative Chromatography
-
Expertise & Experience: While often seen as a last resort at scale due to cost and solvent usage, modern large-scale chromatography systems can be effective.
-
Considerations: This requires significant process development to optimize the stationary phase, mobile phase, and loading capacity to make it economically viable.
-
Comparative Data & Protocols
Table 1: Key Parameter Adjustments for Scale-Up
| Parameter | Lab Scale (10 g) | Pilot Scale (5 kg) | Rationale for Change |
| Reagent Addition | Quick addition via pipette | Slow, controlled addition over 2-4 hours | To control the reaction exotherm and prevent localized high concentrations, which can lead to side products. |
| Temperature Control | Ice bath as needed | Reactor jacket with circulating coolant | Provides precise and reliable temperature control necessary for managing the larger heat load. |
| Agitation | Magnetic stir bar at 500 RPM | Overhead mechanical stirrer (pitched-blade) at 150-300 RPM | Ensures effective mixing and mass transfer in the larger volume to maintain homogeneity. |
| Work-Up | Separatory funnel extraction | Reactor-based liquid-liquid extraction & phase separation | Minimizes manual handling and exposure, and is more efficient for large volumes. |
| Purification | Silica gel column chromatography | Crystallization via salt formation or distillation | Column chromatography is generally not economical at a large scale; crystallization is a more robust industrial method. |
Experimental Protocol: 5 kg Scale Synthesis
Disclaimer: This protocol is a representative example. All scale-up operations must be preceded by a thorough Process Hazard Analysis (PHA). The information is for Research Use Only (RUO).
-
Reactor Setup:
-
Charge a 100 L, glass-lined, jacketed reactor with 2,4-difluoropyridine (4.50 kg, 39.1 mol).
-
Add tetrahydrofuran (THF, 25 L) as the solvent.
-
Begin agitation and start cooling the reactor jacket to 0-5 °C.
-
Ensure the reactor is inerted with a continuous nitrogen purge vented through an acid scrubber.
-
-
Reagent Addition:
-
In a separate, grounded vessel, prepare a solution of methylamine (40% in water, 4.83 kg, 62.2 mol, 1.6 eq).
-
Once the internal temperature of the reactor is below 5 °C, begin the slow, subsurface addition of the methylamine solution via a dosing pump.
-
Maintain the internal temperature between 5-10 °C throughout the addition. The addition is expected to take 3-5 hours.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 10 °C for an additional 2 hours.
-
Take a sample for in-process control (IPC) analysis (e.g., HPLC, GC) to confirm the consumption of the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, add water (20 L) and ethyl acetate (25 L) to the reactor.
-
Stir for 15 minutes, then stop the agitator and allow the phases to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (2 x 15 L).
-
Concentrate the organic layer under reduced pressure to yield the crude product as an oil.
-
-
Purification (Crystallization Example):
-
Dissolve the crude oil in isopropanol (15 L).
-
Slowly add a solution of hydrochloric acid in isopropanol until the pH is acidic (pH 2-3).
-
Cool the mixture to 0-5 °C and stir for 2-4 hours to induce crystallization.
-
Filter the resulting solid through a Nutsche filter.
-
Wash the filter cake with cold isopropanol (2 x 5 L).
-
Dry the solid under vacuum at 40-50 °C to a constant weight to yield this compound hydrochloride.
-
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methylamine Hydrochloride: Synthesis, Handling, and Industrial Significance.
- Anonymous. (2024, September 3). Understanding the Applications and Safety of Methylamine in Chemical Processes.
- BenchChem. (n.d.). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions.
- Anonymous. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
- Anonymous. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).
- Anonymous. (n.d.). Simulation of The Production Process of Methylamines From Methanol and Ammonia.
- Safrole. (n.d.). Methylamine Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
- Anonymous. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Anonymous. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.
- Reddit User. (2021, July 21). Is deprotonation of a fluoropyridine on process scale a problem? Reddit.
- Anonymous. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters - ACS Publications.
- CDH Fine Chemical. (n.d.). 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- BenchChem Technical Support Team. (2025, December). addressing challenges in the scale-up synthesis of pyrimidine compounds. BenchChem.
- Anonymous. (2025, August 6). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate.
- Anonymous. (2013, August 21). SAFETY DATA SHEET: 3-Fluoropyridine.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Anonymous. (2025, August 10). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. ResearchGate.
- Anonymous. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Sigma-Aldrich. (n.d.). 3-Fluoropyridine 99 372-47-4.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemneo.com [chemneo.com]
- 9. safrole.com [safrole.com]
- 10. Production Process of Methylamines from Methanol and Ammonia » SANILCO PROVIDE YOUR CHALLENGES SOLUTION [chemengproj.ir]
Validation & Comparative
A Senior Application Scientist's Guide to 2-Fluoro-N-methylpyridin-4-amine and its Fluorinated Pyridine Isomers in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern therapeutic design. Among these scaffolds, fluorinated pyridines are of paramount importance due to their prevalence in a multitude of marketed drugs. This guide provides an in-depth, objective comparison of 2-Fluoro-N-methylpyridin-4-amine with other key fluorinated pyridine alternatives, supported by physicochemical data and detailed experimental protocols. Our focus is to elucidate the nuanced yet critical impact of fluorine's position on reactivity, physicochemical properties, and, ultimately, its utility in drug discovery programs.
The "Fluorine Effect" in the Pyridine Scaffold: More Than Just a Halogen Swap
The introduction of fluorine into a pyridine ring is not a trivial substitution. Its high electronegativity and small atomic radius impart profound changes to the electronic and steric landscape of the molecule.[1][2] These alterations, collectively known as the "fluorine effect," can significantly influence a compound's metabolic stability, pKa, lipophilicity (LogP), and binding affinity for its biological target.[2][3] For instance, the strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, often enhancing a drug candidate's half-life.[1] Furthermore, the strategic placement of fluorine can lower the basicity of the pyridine nitrogen, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic profiles.[1]
Comparative Analysis of Key Fluorinated Pyridine Building Blocks
The choice of a specific fluorinated pyridine isomer is a critical decision in the design of novel therapeutics. Here, we compare this compound with its structural isomers and related analogues to highlight the impact of substituent placement.
Physicochemical Properties: A Quantitative Comparison
The position of the fluorine atom, in concert with other substituents, dictates the fundamental physicochemical properties of the pyridine ring. The following table summarizes key computed and experimental data for this compound and its comparators.
| Compound | Structure | Molecular Weight ( g/mol ) | XLogP | pKa (Predicted) |
| This compound | 126.13 | 1.3[4] | 7.5 | |
| 3-Fluoro-2-methylpyridin-4-amine | 126.13[5] | 0.7[5] | 6.8 | |
| 3-Fluoro-5-methylpyridin-4-amine | 126.13[6] | 0.6[6] | 6.5 | |
| 2-Fluoro-4-methylpyridine | 111.12[7] | 1.3[7] | 3.2 | |
| 2-Amino-4-fluoropyridine | 112.11[8] | 0.6[8] | 5.9 |
Key Insights from the Data:
-
Lipophilicity (XLogP): The N-methyl group in this compound contributes to a higher predicted lipophilicity compared to its primary amine counterpart, 2-amino-4-fluoropyridine. The position of the methyl and fluoro groups in the isomers also subtly influences this value.
-
Basicity (pKa): The electron-withdrawing effect of the fluorine atom generally reduces the basicity of the pyridine nitrogen. In this compound, the fluorine at the 2-position exerts a strong inductive effect, lowering the pKa compared to a non-fluorinated analogue. The predicted pKa values suggest that the position of the fluorine atom relative to the amino group significantly impacts the molecule's basicity.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
A primary application of fluorinated pyridines in synthesis is their participation in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, particularly when positioned ortho or para to the ring nitrogen, is an excellent leaving group, facilitating the introduction of a wide array of nucleophiles.
The general mechanism for SNAr on a 2-fluoropyridine is a two-step addition-elimination process. A nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing pyridine nitrogen is crucial for stabilizing this intermediate. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: Generalized workflow for SNAr on 2-fluoropyridines.
In the context of this compound, the fluorine at the 2-position is highly activated towards nucleophilic displacement. The electron-donating nature of the 4-amino group can further influence the reactivity, potentially modulating the stability of the Meisenheimer complex.
Experimental Protocol: Comparative SNAr with a Common Nucleophile
To provide a practical framework, we present a detailed protocol for a comparative SNAr reaction on this compound and a structural isomer, such as 3-Fluoro-2-methylpyridin-4-amine, with a common nucleophile like morpholine. This experiment is designed to illustrate the difference in reactivity based on the fluorine position.
Objective: To compare the reactivity of this compound and 3-Fluoro-2-methylpyridin-4-amine in an SNAr reaction with morpholine.
Materials:
-
This compound
-
3-Fluoro-2-methylpyridin-4-amine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In two separate, dry 10 mL round-bottom flasks equipped with magnetic stir bars, add this compound (1.0 eq) to one and 3-Fluoro-2-methylpyridin-4-amine (1.0 eq) to the other.
-
Reagent Addition: To each flask, add DMSO (to make a 0.5 M solution), morpholine (1.2 eq), and potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat both reaction mixtures to 100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every hour).
-
Work-up: Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature and pour into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers for each reaction and wash with brine. Dry the organic layers over anhydrous magnesium sulfate.
-
Purification and Characterization: Filter and concentrate the organic layers under reduced pressure. Purify the crude products by column chromatography on silica gel to afford the respective morpholine-substituted pyridines. Characterize the products by NMR and MS to confirm their structures and determine the yield.
Caption: General experimental workflow for the comparative SNAr reaction.
Expected Outcome and Rationale:
The 2-fluoro isomer is expected to react significantly faster than the 3-fluoro isomer. This is because the attack of the nucleophile at the 2-position allows the negative charge in the Meisenheimer complex to be delocalized onto the electronegative pyridine nitrogen, a stabilizing factor. In the case of the 3-fluoro isomer, nucleophilic attack at the 3-position does not allow for this direct resonance stabilization by the nitrogen atom, resulting in a higher activation energy and a slower reaction rate.
Applications in Drug Discovery: Case Studies and Future Perspectives
Fluorinated pyridines are integral components of numerous FDA-approved drugs. For example, they are found in kinase inhibitors for oncology and anti-inflammatory agents.[2][3] The specific isomer chosen can have a profound impact on the biological activity and pharmacokinetic profile of the final compound.
The utility of this compound lies in its potential as a versatile intermediate. The 2-fluoro group allows for the introduction of various functionalities via SNAr, while the 4-(methylamino) group can be a key pharmacophoric element or a point for further derivatization.
Conclusion
The choice between this compound and other fluorinated pyridine isomers is a strategic decision that should be guided by a thorough understanding of their comparative physicochemical properties and reactivity. The position of the fluorine atom is a critical determinant of the molecule's electronic character, basicity, lipophilicity, and susceptibility to nucleophilic attack. By leveraging the principles outlined in this guide and employing systematic experimental evaluation, researchers can make informed decisions to accelerate the design and synthesis of novel therapeutic agents with optimized properties.
References
-
Zhang, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 52(15), 4749–4759. [Link]
-
PubChem. (n.d.). 3-Fluoro-2-methylpyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-methylpyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H7FN2). Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS N/A | 3-Fluoro-4-methylpyridin-2-amine. Retrieved from [Link]
-
Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]
-
Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]
-
Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]
-
PubChem. (n.d.). 2-Amino-4-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 3-Amino-6-fluoro-4-methylpyridine 95 954236-33-0 [sigmaaldrich.com]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C6H7FN2) [pubchemlite.lcsb.uni.lu]
- 5. 3-Fluoro-2-methylpyridin-4-amine | C6H7FN2 | CID 45116208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Fluoro-5-methylpyridin-4-amine | C6H7FN2 | CID 45116209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Fluoro-N-methylpyridin-4-amine Analogues in Nucleophilic Aromatic Substitution
Introduction: The Significance of the 2-Fluoropyridine Scaffold
For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. Among its many derivatives, 2-fluoropyridines have emerged as particularly valuable intermediates. Their utility stems from the unique properties of the fluorine atom at the 2-position, which renders this site highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity provides a reliable and versatile handle for the late-stage functionalization of complex molecules, a critical aspect of modern drug discovery.[1][2]
This guide focuses on 2-Fluoro-N-methylpyridin-4-amine and its analogues, providing a framework for understanding and predicting their relative reactivity. We will delve into the electronic and steric factors that govern the SNAr mechanism, present a detailed experimental protocol for a comparative kinetic analysis, and offer data visualization tools to aid in the interpretation of results. Our objective is to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this important class of compounds in their synthetic endeavors.
The Mechanism of Nucleophilic Aromatic Substitution on 2-Fluoropyridines
The SNAr reaction of 2-fluoropyridines proceeds via a two-step addition-elimination mechanism. The generally accepted pathway involves the nucleophilic attack at the carbon bearing the fluorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the pyridine nitrogen. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
The rate-determining step is typically the formation of the Meisenheimer complex. The high electronegativity of fluorine plays a crucial role in accelerating this step by inductively withdrawing electron density from the ring, making the carbon at the 2-position more electrophilic and stabilizing the anionic intermediate.[3] This is why, contrary to what is observed in SN2 reactions, fluoride is an excellent leaving group in SNAr reactions. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.
While the classical two-step mechanism is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with less-activated systems or with certain nucleophiles.[4][5] However, for the purpose of this comparative guide, the two-step model provides a robust framework for understanding the influence of substituents on reactivity.
Diagram of the SNAr Mechanism
Caption: Generalized mechanism for the SNAr reaction on a 2-fluoropyridine.
Comparing the Reactivity of this compound Analogues
The reactivity of the 2-fluoropyridine core can be finely tuned by introducing additional substituents to the ring. These substituents exert electronic and steric effects that can either accelerate or decelerate the SNAr reaction. In this guide, we will consider the following analogues of this compound for a comparative study:
| Compound Name | Structure | Key Feature | Predicted Effect on Reactivity (relative to parent) |
| This compound | Parent Compound | Baseline | |
| 2-Fluoro-N,N-dimethylpyridin-4-amine | Increased electron donation | Decrease | |
| 2-Fluoro-4-methoxypyridine | Stronger electron donation | Significant Decrease | |
| 2-Fluoro-4-chloropyridine | Electron-withdrawing group | Increase | |
| 2-Fluoro-4-nitropyridine | Strong electron-withdrawing group | Significant Increase |
Rationale for Analogue Selection:
-
2-Fluoro-N,N-dimethylpyridin-4-amine: The additional methyl group on the amine increases its electron-donating capacity through the +I (inductive) effect, which is expected to decrease the electrophilicity of the pyridine ring and thus slow down the SNAr reaction.
-
2-Fluoro-4-methoxypyridine: The methoxy group is a stronger electron-donating group than the N-methylamino group due to its +R (resonance) effect. This is predicted to significantly reduce the reactivity towards nucleophiles.[6]
-
2-Fluoro-4-chloropyridine & 2-Fluoro-4-nitropyridine: The chloro and nitro groups are electron-withdrawing (-I and -R effects), which will increase the electrophilicity of the ring and stabilize the Meisenheimer intermediate, thereby increasing the reaction rate. The nitro group is one of the strongest electron-withdrawing groups, so its effect is expected to be the most pronounced.
Experimental Protocol for Comparative Kinetic Analysis
To empirically determine the relative reactivity of these analogues, a kinetic study is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for reaction monitoring, as it allows for the direct observation and quantification of reactants and products over time.[1][7] Both ¹H and ¹⁹F NMR can be utilized for this purpose.
Objective: To determine the pseudo-first-order rate constants for the reaction of each 2-fluoropyridine analogue with a model nucleophile (e.g., morpholine) under identical conditions.
Materials:
-
This compound and its selected analogues
-
Morpholine (or another suitable nucleophile)
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer (¹H and ¹⁹F capabilities recommended)
-
Thermostatted NMR probe
Experimental Workflow
Caption: Workflow for the kinetic analysis of SNAr reactions by NMR.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh the 2-fluoropyridine analogue and the internal standard and dissolve them in the deuterated solvent to known concentrations.
-
Prepare a separate stock solution of the nucleophile (e.g., morpholine) in the same deuterated solvent. A 10-fold excess of the nucleophile is recommended to ensure pseudo-first-order kinetics.
-
-
NMR Sample Preparation and Equilibration:
-
Transfer a precise volume of the substrate/internal standard solution to an NMR tube.
-
Place the NMR tube in the spectrometer and allow it to thermally equilibrate at the desired reaction temperature (e.g., 25 °C).
-
Acquire an initial spectrum (t=0) before the addition of the nucleophile.
-
-
Reaction Initiation and Data Acquisition:
-
Rapidly inject the nucleophile stock solution into the NMR tube and mix thoroughly.
-
Immediately start acquiring a series of ¹H or ¹⁹F NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate to capture a sufficient number of data points throughout the course of the reaction.
-
-
Data Processing and Analysis:
-
For each spectrum, integrate a well-resolved signal of the starting material and the product.
-
Normalize these integrals to the integral of the internal standard to correct for any variations in spectrometer performance.
-
Calculate the concentration of the starting material at each time point.
-
Plot the natural logarithm of the concentration of the starting material (ln[Reactant]) versus time.
-
The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Expected Results and Interpretation:
The pseudo-first-order rate constants (k') obtained for each analogue will provide a quantitative measure of their relative reactivity. A larger k' value indicates a faster reaction rate.
| Analogue | Expected Relative Reactivity | Predicted Relative k' |
| 2-Fluoro-4-nitropyridine | Fastest | +++++ |
| 2-Fluoro-4-chloropyridine | Fast | +++ |
| This compound | Baseline | + |
| 2-Fluoro-N,N-dimethylpyridin-4-amine | Slow | - |
| 2-Fluoro-4-methoxypyridine | Slowest | --- |
Plotting the logarithm of the relative rate constants against the Hammett substituent constants (σ) for the groups at the 4-position can provide further insight into the electronic effects governing the reaction. A positive slope (ρ value) in the Hammett plot would confirm that the reaction is favored by electron-withdrawing groups, which is characteristic of SNAr reactions.[4]
Conclusion
The reactivity of this compound and its analogues in nucleophilic aromatic substitution is a predictable function of the electronic properties of the substituents on the pyridine ring. Electron-donating groups at the 4-position, such as amino and methoxy groups, decrease the reactivity by destabilizing the Meisenheimer intermediate. Conversely, electron-withdrawing groups like chloro and nitro enhance the reactivity.
The experimental protocol detailed in this guide provides a robust and reliable method for quantifying these differences in reactivity. By employing in-situ NMR monitoring, researchers can obtain high-quality kinetic data to inform their synthetic strategies and deepen their understanding of structure-reactivity relationships. This knowledge is paramount for the rational design of novel molecules in the fields of pharmaceutical and materials science.
References
- Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Pipzine Chemicals. (n.d.). 2-Fluoro-4-methoxypyridine.
- BenchChem. (2025). Literature review on substituted 2-fluoropyridines.
- ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Amino-4-fluoropyridine.
- Lu, J., Paci, I., & Leitch, D. C. (2022).
- Fluoromart. (n.d.). 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE.
- Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.
- Wang, Y., et al. (2022). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. ACS Omega.
- ChemicalBook. (n.d.). 2-AMINO-4-FLUOROPYRIDINE synthesis.
- National Institutes of Health. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Smith, J. (2020).
- American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- ResearchGate. (2019). (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- American Chemical Society. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
- National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
- ResearchGate. (2025).
- National Institutes of Health. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
- National Institutes of Health. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions.
- PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers.
- ResearchGate. (n.d.). Some SNAr reactions provided Hammett correlations with low ρ‐values.
- National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Retrieved from University of Wisconsin-Madison website.
- ChemScene. (n.d.). 2-Fluoro-N,N-dimethylpyridin-4-amine.
- American Chemical Society. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling.
- National Institutes of Health. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
- ChemRxiv. (2021). NMR reaction monitoring robust to spectral distortions.
- National Institutes of Health. (2021). NMR Reaction Monitoring Robust to Spectral Distortions.
- Autechaux. (n.d.). 4-Fluoro-2-methoxypyridine: Properties, Uses, Safety Data & Reliable Supplier in China.
- Royal Society of Chemistry. (2017). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids.
- Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
- Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubMed. (1985). A comparison of the pharmacological actions of 4-aminopyridine and two of its derivatives in the monkey.
- University of Huddersfield Research Portal. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. Retrieved from University of Huddersfield Research Portal.
- University of Bath. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.
- ResearchGate. (2025). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. Request PDF.
Sources
- 1. magritek.com [magritek.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-4-methoxypyridine | Properties, Uses, Safety Data & Supplier Information - Buy High Purity Chemicals China [pipzine-chem.com]
- 7. ekwan.github.io [ekwan.github.io]
Comparative Efficacy of 2-Amino-4-methylpyridine Analogues in iNOS Inhibition
An In-depth Analysis of "2-Fluoro-N-methylpyridin-4-amine": A Guide for Researchers
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
In the pursuit of scientific advancement, the ability to compare the efficacy of novel chemical entities is paramount. Our goal is to provide comprehensive comparison guides grounded in experimental data to support your research and development efforts. The topic of "this compound" was selected for this guide. However, after a thorough review of scientific literature and patent databases, we have found no publicly available experimental data detailing the efficacy of this compound in specific biological or chemical assays.
While this compound (CAS 1564929-58-3) is available from chemical suppliers and is listed in some patents, the associated literature does not contain the necessary performance data to construct a meaningful and objective comparison guide as per our stringent scientific integrity standards.
Pivoting to a Data-Rich Alternative: 2-Amino-4-methylpyridine Analogues as iNOS Inhibitors
In the spirit of providing valuable and actionable insights, we are redirecting the focus of this guide to a closely related and well-documented class of compounds: 2-Amino-4-methylpyridine analogues . A significant body of research is available on these compounds, particularly concerning their efficacy as inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme implicated in inflammatory diseases.
This pivot allows us to deliver a guide that meets the core requirements of an in-depth technical comparison, complete with experimental data, protocol explanations, and visual aids. The following sections will delve into the comparative efficacy of these analogues, providing you with the detailed information necessary to make informed decisions in your research.
This section will compare the performance of various 2-Amino-4-methylpyridine analogues as inhibitors of inducible nitric oxide synthase (iNOS). The data presented is synthesized from a key study in the field which systematically evaluated a series of these compounds.[1][2][3][4]
Overview of Inducible Nitric Oxide Synthase (iNOS)
Inducible nitric oxide synthase is an enzyme that produces nitric oxide (NO) in response to inflammatory stimuli such as lipopolysaccharide (LPS).[1][2][3][4] While NO is a critical signaling molecule, its overproduction by iNOS is associated with the pathophysiology of various inflammatory conditions. Consequently, the development of selective iNOS inhibitors is a significant area of therapeutic research.
Key 2-Amino-4-methylpyridine Analogues and Their Performance
A study by Zhou et al. (2009) synthesized and evaluated a series of position-6 substituted 2-amino-4-methylpyridine analogues.[1][2][3][4] Among the synthesized compounds, three were identified as having the greatest potential for development as PET tracers for imaging iNOS:
-
6-(2-Fluoropropyl)-4-methylpyridin-2-amine (Compound 9)
-
6-(3-fluoropropyl)-4-methylpyridin-2-amine (Compound 18)
-
6-(4-fluorobutyl)-4-methylpyridin-2-amine (Compound 20)
The efficacy of these compounds was primarily assessed through in vivo biodistribution studies in a mouse model of LPS-induced iNOS activation.[1][2][3][4]
Experimental Data Summary
The following table summarizes the key findings from the in vivo biodistribution studies of [¹⁸F]9, the radiolabeled version of Compound 9.
| Organ | %ID/g in Control Mice (60 min post-injection) | %ID/g in LPS-Treated Mice (60 min post-injection) |
| Lungs | ~0.5 | ~1.2 |
| Liver | ~1.0 | ~1.2 |
| Kidneys | ~1.5 | ~1.8 |
| Spleen | ~0.4 | ~0.8 |
Data is approximated from graphical representations in the source material for illustrative purposes.
The significantly higher uptake of [¹⁸F]9 in the lungs of LPS-treated mice compared to control mice indicates specific binding to iNOS, the expression of which is upregulated in the lungs following LPS challenge.[1][2][3][4]
Experimental Protocols
LPS-Induced iNOS Activation in a Mouse Model
This protocol describes the induction of iNOS expression in mice, a crucial step for evaluating the in vivo efficacy of iNOS inhibitors.
Methodology:
-
Animal Model: Male C57BL/6 mice are used for the study.
-
LPS Administration: A solution of lipopolysaccharide (LPS) from E. coli is administered intraperitoneally at a dose of 20 mg/kg.
-
Induction Period: The mice are housed for 6 hours post-LPS injection to allow for the induction of iNOS expression.
-
Control Group: A control group of mice is injected with a sterile saline solution.
-
Confirmation of iNOS Expression: After the induction period, iNOS expression in target tissues (e.g., lungs) is confirmed by Western blot analysis.[1][2][3][4]
In Vivo Biodistribution Study of [¹⁸F]9
This protocol outlines the procedure for assessing the tissue distribution of the radiolabeled iNOS inhibitor.
Methodology:
-
Radiotracer Injection: The radiotracer, [¹⁸F]9, is injected intravenously into both control and LPS-treated mice.
-
Uptake Period: The animals are allowed a 60-minute uptake period.
-
Tissue Harvesting: After the uptake period, the mice are euthanized, and various organs (lungs, liver, kidneys, spleen, etc.) are harvested.
-
Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Blocking Study
To confirm the specificity of [¹⁸F]9 binding to iNOS, a blocking study is performed.
Methodology:
-
Inhibitor Pre-treatment: A separate cohort of LPS-treated mice is pre-treated with a known selective iNOS inhibitor (e.g., 1400W) prior to the injection of [¹⁸F]9.
-
Radiotracer Injection and Analysis: The biodistribution of [¹⁸F]9 is then assessed as described above.
-
Outcome: A significant reduction in the uptake of [¹⁸F]9 in the target tissues of the pre-treated group compared to the non-pre-treated LPS group confirms the specific binding to iNOS.[1][2][3][4]
Visualizing the Experimental Workflow
Caption: Experimental workflow for evaluating in vivo efficacy of iNOS inhibitors.
Conclusion
While direct experimental data on the efficacy of "this compound" remains elusive, the comprehensive research on the closely related 2-Amino-4-methylpyridine analogues provides a valuable framework for understanding the potential of this chemical scaffold. The detailed in vivo studies on compounds such as 6-(2-Fluoropropyl)-4-methylpyridin-2-amine (Compound 9) demonstrate a clear methodology for assessing iNOS inhibition and underscore the importance of this class of molecules in the development of new anti-inflammatory agents and imaging probes. Researchers interested in "this compound" may consider utilizing similar assay platforms to elucidate its biological activity.
References
-
Zhou, D., Lee, H., Rothfuss, J. M., Chen, D. L., Ponde, D. E., Welch, M. J., & Mach, R. H. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of medicinal chemistry, 52(8), 2443–2453. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. PubMed. Retrieved from [Link]
-
ACS Publications. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Washington University School of Medicine. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. WashU Medicine Research Profiles. Retrieved from [Link]
Sources
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. profiles.wustl.edu [profiles.wustl.edu]
A Comparative Guide to the Synthesis of 2-Fluoro-N-methylpyridin-4-amine: An In-Depth Technical Analysis for Drug Development Professionals
In the landscape of modern medicinal chemistry, fluorinated pyridines represent a privileged scaffold, offering unique electronic properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Among these, 2-Fluoro-N-methylpyridin-4-amine is a valuable building block, yet its synthesis is not widely documented. This guide provides a comprehensive comparison of validated and proposed synthetic strategies, offering researchers the critical insights needed to select the most efficient and scalable route for their specific applications.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The primary considerations for an optimal synthesis are the cost and availability of starting materials, the number of synthetic steps, the overall yield, and the ease of purification. This guide will explore two primary, logically derived pathways:
-
Route 1: N-Methylation of 2-Amino-4-fluoropyridine. This is a direct and intuitive approach, leveraging a commercially available or readily synthesized precursor.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) on a Dihalogenated Pyridine. This strategy offers flexibility in the introduction of the amino and methylamino functionalities.
Below, we delve into a detailed, evidence-based comparison of these routes, complete with experimental protocols and mechanistic insights.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: N-Methylation of 2-Amino-4-fluoropyridine | Route 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 2-Amino-4-fluoropyridine | 2,4-Difluoropyridine or 2-Fluoro-4-chloropyridine |
| Key Reagents | Methylating agent (e.g., Dimethyl sulfate, Methyl iodide), Base (e.g., NaH, K₂CO₃) | Methylamine, Base (e.g., K₂CO₃, Et₃N) |
| Reaction Steps | 1-2 steps (depending on precursor synthesis) | 1 step |
| Plausible Yield | Moderate to High | Moderate to High |
| Key Advantages | Direct approach, potentially fewer steps if starting material is available. | Convergent synthesis, potentially higher overall yield. |
| Potential Challenges | Over-methylation to the quaternary ammonium salt, potential for N-vs. ring methylation. | Regioselectivity of the substitution, potential for di-substitution. |
Route 1: N-Methylation of 2-Amino-4-fluoropyridine
This is arguably the most straightforward conceptual approach. The success of this route hinges on the selective mono-N-methylation of the primary amine without affecting the pyridine nitrogen or inducing over-methylation.
Synthesis of the Precursor: 2-Amino-4-fluoropyridine
Before N-methylation, a reliable source of 2-amino-4-fluoropyridine is required. A common and high-yielding method involves a halogen exchange reaction from the corresponding chloro-derivative.[1]
Experimental Protocol: Synthesis of 2-Amino-4-fluoropyridine[1]
-
In a round-bottom flask, dissolve 28 g of 2-amino-4-chloropyridine in 100 ml of N,N-dimethylformamide (DMF).
-
Add 46 g of sodium fluoride to the solution.
-
Heat the reaction mixture to 140°C and maintain for 5-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to 80°C and recover the solvent by distillation under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated saline solution.
-
Separate the organic phase, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to yield 2-amino-4-fluoropyridine as a white solid (Yield: ~90%).
An alternative, multi-step synthesis starting from the inexpensive 2-pyridine carboxylic acid has also been reported, involving a Hofmann amide degradation as the final step to introduce the amino group.[2]
N-Methylation Methodologies
Selective mono-N-methylation can be achieved using various reagents and conditions. The choice of methylating agent and base is crucial to avoid side reactions.
Method 1A: Classical N-Methylation
A standard approach involves the use of a methyl halide or dimethyl sulfate in the presence of a non-nucleophilic base.
Proposed Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0°C, add a solution of 2-amino-4-fluoropyridine (1 eq) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality of Experimental Choices: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the amine, forming the more nucleophilic amide anion, which then readily reacts with the electrophilic methyl iodide. The low temperature helps to control the reaction rate and minimize side reactions.
Method 1B: Reductive Amination
A milder and often more selective method for N-methylation is reductive amination, which is less prone to over-alkylation.
Proposed Experimental Protocol:
-
To a solution of 2-amino-4-fluoropyridine (1 eq) in methanol, add formaldehyde (1.2 eq, 37% aqueous solution).
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Cool the mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate and concentrate to give the crude product, which can be purified by chromatography.
Trustworthiness of the Protocol: This protocol is based on well-established reductive amination procedures which are known for their high selectivity for mono-alkylation. The imine formation is typically fast, and the subsequent reduction with a mild reducing agent like NaBH₄ is efficient.
Route 2: Nucleophilic Aromatic Substitution (SNAr) on a Dihalogenated Pyridine
This route involves the direct introduction of the methylamino group onto a di-substituted pyridine ring. The regioselectivity of this reaction is a key consideration.
Starting Material: 2,4-Difluoropyridine
The reaction of 2,4-difluoropyridine with methylamine is a plausible and direct approach. The fluorine at the 2-position is generally more susceptible to nucleophilic attack than the fluorine at the 4-position due to the electron-withdrawing effect of the ring nitrogen.
Proposed Experimental Protocol:
-
In a sealed tube, dissolve 2,4-difluoropyridine (1 eq) in a solution of methylamine (2 eq) in a suitable solvent like ethanol or THF.
-
Heat the mixture to a temperature between 80-120°C and monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove excess methylamine and any salts.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography to isolate this compound.
Mechanistic Insight: The reaction proceeds via a Meisenheimer complex intermediate, where the nucleophilic methylamine attacks the electron-deficient carbon atom bearing a fluorine substituent. The stability of this intermediate and the subsequent loss of the fluoride ion drive the reaction forward. The regioselectivity is governed by the relative stability of the Meisenheimer complexes formed by attack at the C2 and C4 positions.
Validation and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Predicted Spectroscopic Data:
-
¹H NMR: Protons on the pyridine ring will show characteristic chemical shifts and coupling constants. The N-methyl group will appear as a singlet or a doublet if coupled to the N-H proton. The N-H proton will be a broad singlet.
-
¹³C NMR: The carbon atoms will have distinct chemical shifts, with the carbon attached to the fluorine showing a large C-F coupling constant.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (C₆H₇FN₂, MW: 126.13) should be observed.
Conclusion and Recommendations
Both proposed synthetic routes offer viable pathways to this compound.
-
Route 1 (N-Methylation) is recommended if 2-amino-4-fluoropyridine is readily available or can be synthesized in high yield. Reductive amination (Method 1B) is the preferred method for N-methylation due to its higher selectivity and milder reaction conditions.
-
Route 2 (SNAr) is a strong alternative, particularly if 2,4-difluoropyridine is a more accessible starting material. This route is more convergent but requires careful optimization of reaction conditions to ensure regioselectivity.
For researchers in a drug development setting, the choice will ultimately depend on a cost-benefit analysis of starting materials, the desired scale of the synthesis, and the available laboratory equipment. It is recommended to perform small-scale pilot reactions for both routes to determine the optimal conditions and yields for a specific application.
Diagrams
Caption: Comparison of the two primary synthetic routes to this compound.
Caption: Workflow for the N-methylation via reductive amination.
References
- Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
Sources
A Comparative Guide to PET Ligand Precursors: Evaluating 2-Fluoro-N-methylpyridin-4-amine for [¹⁸F]Radiolabeling
For researchers, scientists, and professionals in drug development, the selection of a suitable precursor for Positron Emission Tomography (PET) ligand synthesis is a critical decision that profoundly impacts radiochemical yield, specific activity, and ultimately, the translational potential of a novel imaging agent. This guide provides an in-depth technical comparison of 2-Fluoro-N-methylpyridin-4-amine as a potential PET ligand precursor, benchmarking its anticipated performance against established alternatives in the field.
Introduction: The Critical Role of Precursors in [¹⁸F]Radiochemistry
The development of novel PET tracers, particularly those labeled with fluorine-18, is essential for advancing molecular imaging in oncology, neuroscience, and cardiology.[1][2][3] The choice of the precursor molecule—the starting material for the radiolabeling reaction—is paramount. An ideal precursor should exhibit high reactivity towards [¹⁸F]fluoride, demonstrate stability under labeling conditions, and allow for a straightforward purification process to yield a final radioligand with high purity and specific activity.[2][4]
Fluorinated pyridinyl scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and their favorable pharmacokinetic properties.[5][6] Consequently, precursors like this compound are emerging as valuable building blocks for the next generation of PET tracers. This guide will dissect the potential advantages and challenges of using this specific precursor in the context of established radiolabeling methodologies.
The Subject of Evaluation: this compound
Chemical Structure:
Structure of this compound
This compound belongs to a class of activated aromatic systems where the fluorine atom is susceptible to nucleophilic aromatic substitution (SNA_Ar) by [¹⁸F]fluoride. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C2 position, making it a prime target for radiofluorination.
Comparative Analysis of Radiolabeling Performance
While direct, published experimental data on the [¹⁸F]radiolabeling of this compound is limited, we can infer its performance based on closely related structures and established radiochemical principles. For this comparison, we will evaluate it against two common classes of precursors: nitro-substituted pyridines and those with leaving groups such as tosylates on an alkyl chain.
A key analog for our analysis is 6-(2-Fluoropropyl)-4-methylpyridin-2-amine , for which radiolabeling data is available.[7][8] This compound, while structurally different, provides valuable insights into the radiochemistry of aminopyridines.
| Precursor Class | Example Precursor | Target Moiety for [¹⁸F]Labeling | Typical Radiochemical Yield (Decay-Corrected) | Reaction Conditions | Key Advantages | Key Challenges |
| Fluoro-Substituted Pyridine (Isotope Exchange) | This compound | 2-Fluoro position | Moderate to High (anticipated) | High temperature, aprotic solvent (e.g., DMSO) | Single-step reaction; precursor and product are chemically identical. | Lower specific activity due to competition with non-radioactive fluoride. |
| Nitro-Substituted Pyridine | 2-Nitro-N-methylpyridin-4-amine | 2-Nitro position | High | High temperature, aprotic solvent | High activation of the aromatic ring for nucleophilic substitution. | Potential for side reactions; precursor can be challenging to synthesize. |
| Alkyl Tosylate/Mesylate | Mesylate precursor for [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine[7] | Alkyl chain | Modest (~10%)[7][8] | 80-120°C, aprotic solvent (e.g., Acetonitrile) | Well-established chemistry; high specific activity. | Multi-step synthesis of precursor; potential for elimination side reactions. |
| Diaryliodonium Salts | Diphenyliodonium salt of N-methylpyridin-4-amine | Pyridinyl ring | Moderate to High | Transition metal catalyst (e.g., Cu), moderate temperature | Milder reaction conditions; applicable to less activated rings. | Precursor synthesis can be complex; potential for competing side reactions. |
Experimental Protocols: A Forward-Looking Approach
Based on established methodologies for similar compounds, a robust protocol for the radiolabeling of this compound via nucleophilic substitution can be proposed.
Proposed [¹⁸F]Radiolabeling Protocol for this compound
-
[¹⁸F]Fluoride Production and Activation:
-
Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Perform azeotropic drying of the [¹⁸F]fluoride complex by repeated additions and evaporations of acetonitrile to ensure anhydrous conditions, which are critical for enhancing the nucleophilicity of the fluoride ion.[9]
-
-
Radiolabeling Reaction:
-
Dissolve 1-5 mg of the precursor (e.g., a nitro- or trimethylammonium-substituted version of N-methylpyridin-4-amine) in 0.5-1.0 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at 120-160°C for 10-20 minutes. The high temperature is necessary to overcome the activation energy of the aromatic substitution.
-
-
Purification:
-
Cool the reaction mixture and dilute with a suitable solvent (e.g., water/acetonitrile).
-
Inject the crude reaction mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system to separate the [¹⁸F]-labeled product from unreacted precursor and byproducts.
-
Collect the radioactive product peak.
-
-
Formulation:
-
Remove the HPLC solvent under reduced pressure.
-
Reformulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo studies.
-
General workflow for the radiosynthesis of an [¹⁸F]-labeled pyridine.
Expertise & Causality in Experimental Design
Why Choose Aromatic Substitution? Directly labeling an aromatic ring offers a more direct route to the final product compared to multi-step syntheses involving prosthetic groups. For a molecule like this compound, an isotope exchange reaction would be the most straightforward approach, though it would necessitate a high concentration of the precursor and result in lower specific activity. A more practical approach for achieving high specific activity would be to start with a precursor containing a better leaving group than fluoride, such as a nitro group or a trimethylammonium salt, at the 2-position.
The Rationale for High Temperatures and Aprotic Polar Solvents: Nucleophilic aromatic substitution reactions on electron-rich or moderately activated rings are often kinetically slow. High temperatures (120-180°C) are required to provide sufficient energy to overcome the reaction barrier. Aprotic polar solvents like DMSO or DMF are chosen for their ability to solvate the potassium-Kryptofix complex while poorly solvating the fluoride anion, thereby maximizing its nucleophilicity.[9]
Trustworthiness Through Self-Validating Protocols: Any successful radiolabeling protocol must include rigorous quality control. This involves:
-
Radio-HPLC: To determine radiochemical purity and confirm the identity of the product by co-elution with a non-radioactive standard.
-
Gas Chromatography (GC): To measure residual solvents in the final formulation.
-
Specific Activity Calculation: To ensure the ratio of radioactive to non-radioactive ligand is high enough to avoid unwanted pharmacological effects or receptor saturation in imaging studies.
Conclusion and Future Outlook
This compound and its derivatives represent a promising class of precursors for the development of novel PET radioligands. The presence of the activating pyridine nitrogen and the fluorine atom at the 2-position suggests that it is well-suited for [¹⁸F]-labeling via nucleophilic aromatic substitution.
While direct comparative data is still needed, our analysis based on related compounds indicates that high radiochemical yields and specific activities should be achievable with an appropriately designed precursor (e.g., a nitro or trimethylammonium salt derivative). The primary competitor for this approach remains the labeling of alkyl-tosylate precursors, which, despite potentially lower yields, is a very well-established and reliable method.[7]
Future work should focus on the direct experimental evaluation of various 2-substituted N-methylpyridin-4-amine precursors to empirically determine the optimal conditions for radiolabeling. Such studies will be invaluable for researchers seeking to leverage this versatile chemical scaffold for the creation of next-generation PET imaging agents.
References
- Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 52(10), 3143–3154.
-
Gao, M., et al. (2021). The repertoire of small molecule PET probes for neuroinflammation imaging: challenges and opportunities beyond TSPO. Signal Transduction and Targeted Therapy, 6(1), 243. [Link]
-
Evcüman, S. (2020). Synthesis of 18 F-labelled PET tracers by nucleophilic copper-mediated radiofluorination. Forschungszentrum Jülich GmbH. [Link]
-
Neves, Â. C. B., et al. (2021). Fluorine‐18 Radiochemistry for PET Imaging Applications—Fundamentals and Recent Advances. Molecules, 26(11), 3237. [Link]
-
Pees, A., et al. (2021). Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. Pharmaceuticals, 14(11), 1081. [Link]
-
National Center for Biotechnology Information. (2009). [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine. PubChem Compound Summary for CID 81058724. [Link]
-
Lodi, A., et al. (2022). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 27(23), 8238. [Link]
-
Clemente, G. S., et al. (2020). Establishing the production of clinically relevant PET tracers via Ru-mediated 18F-deoxyfluorination. Journal of Nuclear Medicine, 61(supplement 1), 1530. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. [Link]
-
Stehouwer, J. S., et al. (2015). Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of 3-(2,4-Dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor. Bioorganic & Medicinal Chemistry, 23(15), 4875–4886. [Link]
-
Li, S., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of Medicinal Chemistry, 65(4), 3249–3263. [Link]
-
Veronesi, G., et al. (2021). Comparison of Amino Acid PET to Advanced and Emerging MRI Techniques for Neurooncology Imaging: A Systematic Review of the Recent Studies. Cancers, 13(3), 385. [Link]
-
Ariza, M., et al. (2020). Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders. MedChemComm, 11(5), 747–763. [Link]
-
Liang, S. H. (n.d.). Classic PET imaging ligands. Radioactive Drug Discovery (Steven Liang Lab). [Link]
-
Stehouwer, J. S., et al. (2015). Synthesis, F-18 radiolabeling, and microPET evaluation of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as ligands of the corticotropin-releasing factor type-1 (CRF1) receptor. Bioorganic & Medicinal Chemistry, 23(15), 4875-4886. [Link]
-
Basavarajappa, L., et al. (2021). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Pharmacology, 12, 748135. [Link]
-
Kumar, D., et al. (2023). Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Molecules, 28(15), 5849. [Link]
-
Wang, C., et al. (2024). Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice. bioRxiv. [Link]
-
Celen, S., et al. (2016). Discovery of N-(4-[18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a new promising tau positron emission tomography (PET) imaging tracer. Journal of Medicinal Chemistry, 59(23), 10690-10704. [Link]
-
Liu, B., et al. (2007). Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. Journal of Medicinal Chemistry, 50(15), 3514–3524. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methylpyridine. PubChem Compound Summary for CID 2737403. [Link]
-
Miyamoto, F., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 139–151. [Link]
Sources
- 1. The repertoire of small molecule PET probes for neuroinflammation imaging: challenges and opportunities beyond TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 4. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals | MDPI [mdpi.com]
The Fluorine Advantage: A Comparative Guide to 2-Fluoro-N-methylpyridin-4-amine and its Non-Fluorinated Analogue in Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The pyridine moiety is a ubiquitous structural motif in pharmaceuticals, and the decision to employ a fluorinated versus a non-fluorinated pyridine precursor is a critical juncture in the design of novel therapeutics. This guide provides an in-depth, objective comparison of 2-Fluoro-N-methylpyridin-4-amine and its non-fluorinated counterpart, N-methylpyridin-4-amine, focusing on their synthesis and reactivity, supported by experimental insights.
The introduction of fluorine can profoundly influence a molecule's physicochemical properties and biological activity.[1] Fluorine's high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine bond can impart desirable characteristics such as enhanced metabolic stability, altered basicity (pKa), and improved membrane permeability.[2][3] These modifications, often referred to as the "fluorine effect," can lead to improved pharmacokinetic profiles and enhanced binding affinity to target proteins.[3][4][5] However, these same properties also significantly impact the reactivity of the pyridine ring in key synthetic transformations, creating a nuanced landscape for the synthetic chemist.
Physicochemical Properties: A Tale of Two Pyridines
The introduction of a single fluorine atom at the 2-position of N-methylpyridin-4-amine induces significant, predictable changes in its core physicochemical properties. These alterations are fundamental to understanding the differing behavior of these two molecules in both biological systems and reaction flasks.
| Property | This compound | N-methylpyridin-4-amine | Significance in Synthesis & Drug Discovery |
| Molecular Formula | C₆H₇FN₂[6] | C₆H₈N₂[7][8] | The addition of fluorine increases the molecular weight. |
| Molecular Weight | 126.13 g/mol [6][9] | 108.14 g/mol [8] | A modest increase that can be significant in fragment-based screening. |
| pKa | Lower (Less Basic) | Higher (More Basic) | The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, lowering its basicity. This reduces potential catalyst inhibition in cross-coupling reactions and alters drug-receptor interactions and solubility.[2][3] |
| Lipophilicity (logP) | Generally Higher | Generally Lower | Fluorination typically increases lipophilicity, which can influence membrane permeability, absorption, and distribution of a drug molecule.[10] |
| Metabolic Stability | More resistant to metabolic cleavage | More susceptible to oxidative metabolism | The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450, often leading to a longer drug half-life.[4][10] |
| Dipole Moment | Higher | Lower | The C-F bond introduces a strong dipole, which can influence molecular interactions, crystal packing, and solubility. |
Synthesis Strategies: Accessing the Building Blocks
The synthetic accessibility of both the fluorinated and non-fluorinated pyridines is a key consideration for their practical application. While N-methylpyridin-4-amine can be prepared through relatively straightforward nucleophilic substitution or amination reactions, the introduction of fluorine often requires more specialized reagents or multi-step sequences.
A common route to 2-fluoropyridine derivatives involves a diazotization reaction of the corresponding 2-aminopyridine, a procedure known as the Balz-Schiemann reaction or a variation thereof. Another approach is nucleophilic aromatic substitution on a more activated precursor, such as a 2-chloropyridine, using a fluoride source.
Caption: Comparative synthetic pathways for fluorinated and non-fluorinated N-methylpyridin-4-amines.
Comparative Reactivity in Key Transformations
The electronic perturbations caused by fluorine substitution have a profound impact on the reactivity of the pyridine ring in common synthetic reactions that are pillars of medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the fluorine atom at the 2-position acts as a highly effective activating group and an excellent leaving group. The high electronegativity of fluorine powerfully withdraws electron density from the pyridine ring, stabilizing the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. This significantly accelerates the rate of substitution compared to other halogens. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the reaction of 2-chloropyridine.[11][12][13] This enhanced reactivity allows SNAr reactions on 2-fluoropyridines to proceed under milder conditions, which is a major advantage when working with complex, functionalized molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis for forming C-C bonds. However, the use of pyridine-based substrates can be challenging. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often called the "2-pyridyl problem".
The introduction of an electron-withdrawing fluorine atom at the 2-position mitigates this issue. By reducing the electron density on the nitrogen, the fluorine atom decreases its Lewis basicity, lessening its propensity to inhibit the palladium catalyst. This often leads to improved reaction outcomes, including higher yields and the ability to use lower catalyst loadings compared to the non-fluorinated analogues.
Caption: Suzuki-Miyaura cycle highlighting potential catalyst inhibition by the pyridine nitrogen.
Experimental Protocols: A Practical Comparison
To provide a tangible comparison, the following generalized protocols for a microwave-assisted Suzuki-Miyaura cross-coupling reaction are presented. These serve as a robust starting point for researchers.
General Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Materials:
-
Pyridine substrate (this compound or N-methylpyridin-4-amine derivative) (1.0 equiv)
-
Aryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O mixture, 4:1)
-
Microwave reaction vial with a stir bar
Caption: Generalized workflow for microwave-assisted Suzuki-Miyaura cross-coupling.
Procedure:
-
To a microwave reaction vial, add the pyridine substrate (1.0 equiv), the aryl boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the solvent mixture (e.g., 1,4-dioxane and water, 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Expected Observations: When comparing the two substrates, one might anticipate that the reaction with the this compound derivative proceeds more cleanly or with a higher yield under identical conditions due to the reduced catalyst inhibition. The non-fluorinated analogue may require higher catalyst loading or longer reaction times to achieve comparable conversion.
Conclusion
The choice between this compound and its non-fluorinated analogue is a strategic decision dictated by the specific goals of a synthesis and the desired properties of the final molecule.
-
N-methylpyridin-4-amine offers simpler synthesis and potentially higher reactivity in transformations where the pyridine nitrogen does not interfere.
-
This compound provides a powerful advantage in modern drug discovery. The fluorine atom enhances metabolic stability and modulates pKa, which are critical for optimizing pharmacokinetic profiles. In synthesis, it significantly activates the pyridine ring for SNAr reactions and mitigates catalyst inhibition in crucial cross-coupling reactions, often leading to more efficient and robust synthetic routes.
For drug development professionals, the benefits conferred by the "fluorine effect" often outweigh the potential increase in the initial cost or synthetic complexity of the fluorinated building block. This guide provides a framework for researchers to make informed decisions, enabling the rational design of the next generation of pyridine-based therapeutics.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Tavleen Kaur Maidh. (2022). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]
-
Phelps, M. E., & Glica, E. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(23), 5584. [Link]
-
Kirk, K. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development, 12(2), 305-321. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Chambers, R. D., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9068-9076. [Link]
-
Chambers, R. D., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC, NIH. [Link]
-
Shinde, S. S., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]
-
Terrier, F., et al. (2003). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 86(9), 3047-3057. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methylpyridine. National Center for Biotechnology Information. [Link]
-
De Vonder, P., et al. (1976). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1, 1767-1770. [Link]
-
Bartalucci, G., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 87(17), 11436-11445. [Link]
-
Oakwood Chemical. (n.d.). N-Methylpyridin-4-amine. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemxyne.com [chemxyne.com]
- 6. chemscene.com [chemscene.com]
- 7. N-Methyl-4-pyridinamine | 1121-58-0 [chemicalbook.com]
- 8. N-Methylpyridin-4-amine [oakwoodchemical.com]
- 9. This compound - [sigmaaldrich.com]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Aminopyridine Derivatives as iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its versatile chemical properties and significant presence in FDA-approved drugs.[1] This guide provides an in-depth comparative analysis of a series of 2-amino-4-methylpyridine derivatives, focusing on their biological activity as inhibitors of inducible nitric oxide synthase (iNOS). While direct comparative data on "2-Fluoro-N-methylpyridin-4-amine" derivatives are limited in the current literature, this closely related series of 2-aminopyridine analogues offers a wealth of experimental data and valuable structure-activity relationship (SAR) insights that are highly relevant for researchers in the field.
The overexpression of iNOS is implicated in a range of inflammatory diseases and pathological conditions, making it a critical target for therapeutic intervention. The compounds discussed herein demonstrate the nuanced molecular interactions that govern potency and selectivity, providing a robust framework for the rational design of next-generation iNOS inhibitors.
Comparative Analysis of iNOS Inhibition
The biological activity of a series of 6-substituted 2-amino-4-methylpyridine analogues was evaluated for their inhibitory potency against inducible nitric oxide synthase (iNOS), as well as the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), to determine selectivity. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.[2]
| Compound | Structure | iNOS IC50 (nM) | eNOS IC50 (nM) | nNOS IC50 (nM) |
| 2 | 6-(2-methylpropyl)-4-methylpyridin-2-amine | 193 ± 38 | 1500 ± 300 | 490 ± 80 |
| 9 | 6-(2-fluoropropyl)-4-methylpyridin-2-amine | 220 ± 25 | Not Determined | Not Determined |
| 11 | 4-methyl-6-(prop-1-en-2-yl)pyridin-2-amine | 282 ± 49 | Not Determined | Not Determined |
| 16 | 1-(2-amino-4-methylpyridin-6-yl)propan-2-ol | 1776 ± 395 | Not Determined | Not Determined |
| 18 | 6-(3-fluoropropyl)-4-methylpyridin-2-amine | 57.6 ± 5.3 | 1428 ± 158 | 514 ± 83 |
| 20 | 6-(4-fluorobutyl)-4-methylpyridin-2-amine | 170 ± 26 | Not Determined | Not Determined |
| 24 | 4-methyl-6-(2-methylprop-1-en-1-yl)pyridin-2-amine | 685 ± 127 | Not Determined | Not Determined |
| 30 | 6-(4-fluoro-2-methylbutyl)-4-methylpyridin-2-amine | 731 ± 87 | Not Determined | Not Determined |
| 13, 15, 27, 33 | Various other analogues | >5000 | Not Determined | Not Determined |
Data sourced from Zhou et al. (2009).[2]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data reveals critical SAR trends for the 2-amino-4-methylpyridine scaffold as iNOS inhibitors. The 6-position of the pyridine ring is identified as the most tolerant for substitutions, allowing for modulation of potency and selectivity.[2]
Key Insights:
-
Alkyl and Fluoroalkyl Chains: The length and substitution of the alkyl chain at the 6-position significantly impact potency. Compound 18 , with a terminal fluorine on a propyl chain, emerged as the most potent iNOS inhibitor in this series (IC50 = 57.6 ± 5.3 nM).[2] This suggests that the electronic properties and conformation of this substituent are favorable for binding to the active site of iNOS.
-
Impact of Fluorine Position: A comparison between compound 9 (fluorine at the 2-position of the propyl chain) and compound 18 (fluorine at the 3-position) highlights the sensitivity of the enzyme to the placement of the fluorine atom. The terminal fluorine in compound 18 results in a nearly four-fold increase in potency compared to the internal fluorine in compound 9 .[2]
-
Steric Hindrance: The introduction of a double bond and an additional methyl group in compound 24 led to a decrease in potency compared to compound 2 , suggesting that increased steric bulk at this position may be detrimental to binding.[2]
-
Role of Hydroxyl and Methoxy Groups: The replacement of the methyl group in compound 2 or the fluorine in compound 9 with a hydroxyl group (compound 16 ) resulted in a significant reduction in potency. Furthermore, the corresponding methoxy (compound 13 ) and 2-fluoroethoxy (compound 15 ) analogues were found to be inactive.[2] This indicates that a hydrogen bond donor at this position is not favorable and that electronic effects may play a crucial role.
The inhibitory action of these compounds is directed at the catalytic domain of iNOS, preventing the conversion of L-arginine to L-citrulline and nitric oxide. The selectivity for iNOS over eNOS and nNOS is a critical parameter for therapeutic development, as non-selective inhibition can lead to undesirable side effects, such as hypertension due to the inhibition of eNOS-mediated vasodilation.[2]
Signaling Pathway Context
The inhibition of iNOS by these 2-aminopyridine derivatives directly impacts the nitric oxide signaling pathway. Under inflammatory conditions, cytokines and bacterial lipopolysaccharides (LPS) trigger a signaling cascade that leads to the transcriptional activation of the iNOS gene.[3] The resulting overproduction of nitric oxide is a key mediator of inflammation and cellular damage.
Caption: Simplified iNOS signaling pathway and point of inhibition.
Experimental Methodologies
The following protocols are representative of the methods used to generate the comparative data presented in this guide. Adherence to these standardized procedures is essential for reproducible and reliable results.
General Synthesis of 6-Substituted 2-Amino-4-methylpyridine Derivatives
The synthesis of the target compounds generally involves a multi-step process, starting from a commercially available pyridine derivative. A representative synthetic workflow is outlined below.
Caption: General synthetic workflow for 2-aminopyridine derivatives.
Step-by-Step Protocol for the Synthesis of 6-(2-Fluoropropyl)-4-methylpyridin-2-amine (Compound 9):
-
Protection: The amino group of 2-amino-4-methylpyridine is first protected, for example, by reacting with 2,5-hexanedione to form a pyrrole-protected intermediate.[2]
-
Functionalization: The protected intermediate is then lithiated at the 6-position using a strong base like n-butyllithium, followed by reaction with an appropriate electrophile (e.g., an aldehyde) to introduce the desired side chain.[4]
-
Fluorination: The resulting alcohol can be converted to the corresponding fluoride using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[2]
-
Deprotection: The protecting group is removed under acidic conditions (e.g., using hydroxylamine hydrochloride in an ethanol/water mixture) to yield the final 2-aminopyridine derivative.[2]
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
The inhibitory activity of the compounds is determined by measuring their effect on the production of nitric oxide from L-arginine by recombinant human NOS enzymes.
Materials:
-
Recombinant human iNOS, eNOS, and nNOS enzymes
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Griess reagent for nitric oxide detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, L-arginine, and the test compound or vehicle control.
-
Initiate the reaction by adding the respective NOS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of nitrite (a stable product of nitric oxide) produced using the Griess reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The comparative analysis of these 2-amino-4-methylpyridine derivatives provides a clear demonstration of the structure-activity relationships governing iNOS inhibition. The identification of compound 18 as a potent and selective iNOS inhibitor underscores the importance of strategic fluoroalkylation in enhancing biological activity.[2] These findings offer a valuable roadmap for the design of new chemical entities targeting iNOS.
Future research should focus on expanding the diversity of substituents at the 6-position and other positions of the pyridine ring to further optimize potency and selectivity. Additionally, comprehensive pharmacokinetic and in vivo efficacy studies of lead compounds are essential to translate these in vitro findings into potential clinical candidates. The insights gained from this class of compounds can be extrapolated to guide the development of derivatives of "this compound" and other related heterocyclic scaffolds.
References
-
Zhou, D., Lee, H., Rothfuss, J. M., Chen, D. L., Ponde, D. E., Welch, M. J., & Mach, R. H. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]
-
QIAGEN. (n.d.). iNOS Signaling. GeneGlobe. Retrieved from [Link]
-
Zhou, D., Lee, H., Rothfuss, J. M., Chen, D. L., Ponde, D. E., Welch, M. J., & Mach, R. H. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [Link]
-
Vazquez-Roman, A.-L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(11), 4385. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
"2-Fluoro-N-methylpyridin-4-amine" analytical method validation
An In-depth Comparative Guide to Analytical Method Validation for 2-Fluoro-N-methylpyridin-4-amine
In the landscape of pharmaceutical development, the purity and quality of starting materials and intermediates are paramount. This compound, a substituted pyridine, represents a class of compounds frequently utilized as key building blocks in the synthesis of active pharmaceutical ingredients (APIs). The ability to accurately and reliably quantify this intermediate and its potential impurities is not merely a matter of analytical chemistry; it is a cornerstone of regulatory compliance and, ultimately, patient safety. A thoroughly validated analytical method ensures that the data generated is trustworthy and reproducible, forming a self-validating system for quality control throughout the drug development lifecycle.[1][2]
This guide provides a comprehensive comparison of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analytical method validation of this compound. The validation frameworks presented are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized approach to analytical procedure validation.[3][4][5]
The Analytical Challenge: Understanding the Molecule
This compound (C₆H₇FN₂) possesses characteristics that guide the selection of an appropriate analytical technique.[6][7] As a small, polar molecule containing a basic nitrogen atom, it is amenable to both liquid and gas chromatography. However, its relatively simple structure may lack a strong ultraviolet (UV) chromophore, potentially posing a sensitivity challenge for standard HPLC-UV detection. This necessitates a careful and considered approach to method development and validation.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a polar compound like this compound, a reversed-phase (RP-HPLC) method is the logical starting point.
Proposed HPLC Methodology
The causality behind this method design is to achieve optimal retention and peak shape for a polar, basic analyte. The C18 column provides a non-polar stationary phase. The acetonitrile/phosphate buffer mobile phase allows for control of the elution strength and pH. Maintaining a slightly acidic to neutral pH (e.g., pH 6.0) is crucial to ensure the secondary amine is in a consistent protonation state, preventing peak tailing and improving reproducibility.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column offering good retention for moderately polar compounds. |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.0) (30:70 v/v) | Provides good separation and peak shape for polar amines. The buffer controls the ionization state. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Detector | UV at 254 nm | Common wavelength for aromatic pyridine rings. A diode array detector (DAD) is recommended to assess peak purity. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and potential for peak overload. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
HPLC Method Validation Protocol
A robust validation protocol is a self-validating system, designed to rigorously test the method's performance against predefined acceptance criteria, as mandated by ICH Q2(R2) guidelines.[3][8][9]
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]
-
Protocol:
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Analyze a blank (diluent), a placebo (if in a formulation), the reference standard, and each stressed sample.
-
Acceptance Criteria: The peak for this compound should be free from co-elution with any degradation products or impurities. Peak purity analysis (using a DAD) should yield a purity angle less than the purity threshold.
-
2. Linearity & Range:
-
Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.
-
Protocol:
-
Prepare a series of at least five concentrations of the reference standard, typically spanning 80% to 120% of the target assay concentration.[11]
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[12]
-
Protocol:
-
Perform a spike recovery study. Prepare a placebo matrix and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%.[13]
-
5. Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Establish the LOQ by analyzing a series of dilute solutions of the reference standard.
-
The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1 and can be analyzed with acceptable precision (e.g., RSD ≤ 10%).
-
Acceptance Criteria: Precision and accuracy at the LOQ concentration must meet predefined criteria.
-
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10]
-
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% absolute in organic content).[11]
-
-
Analyze the system suitability solution under each condition.
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits.
-
Gas Chromatography (GC): A Powerful Alternative
GC is an excellent technique for the analysis of volatile and thermally stable compounds. For this compound, GC can offer high resolution and sensitivity, particularly when coupled with a selective detector.
Proposed GC Methodology
The selection of a "mid-polarity" column like a DB-17 or equivalent is a deliberate choice to handle the polar nature of the amine, which might otherwise exhibit poor peak shape on a non-polar phase. A nitrogen-phosphorus detector (NPD) is chosen for its high selectivity and sensitivity towards nitrogen-containing compounds, which is a significant advantage over a standard Flame Ionization Detector (FID).
| Parameter | Recommended Condition | Rationale |
| Column | DB-17 (50% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm | Mid-polarity phase provides good selectivity and peak shape for amines. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Injector | Split/Splitless, 250 °C | High temperature ensures complete vaporization. Splitless mode for trace analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min | Temperature program allows for separation from potential volatile impurities and ensures elution of the analyte. |
| Detector | Nitrogen-Phosphorus Detector (NPD), 280 °C | Highly sensitive and selective for nitrogen-containing compounds like pyridines. |
GC Method Validation Protocol
The validation principles for GC are analogous to HPLC, guided by ICH Q2(R2), but the specific parameters tested are tailored to the technique.[3][8][9]
1. Specificity:
-
Objective: To ensure the GC method is selective for the analyte.
-
Protocol:
-
Analyze a blank (solvent), and solutions of known related substances and potential impurities.
-
If using a mass spectrometer (MS) as a detector, specificity can be confirmed by comparing the mass spectra of the analyte peak in the sample to that of a reference standard.
-
Acceptance Criteria: The analyte peak should be well-resolved from any other component (Resolution > 2.0).
-
2. Linearity & Range:
-
Objective: To demonstrate the linear response of the detector to changing analyte concentrations.
-
Protocol:
-
Prepare a series of at least five concentrations of the reference standard.
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
3. Accuracy:
-
Objective: To assess the agreement between the measured value and the true value.
-
Protocol:
-
Perform a spike recovery study by adding known amounts of the analyte to a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three replicates at each level.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
4. Precision:
-
Objective: To evaluate the method's variability.
-
Protocol:
-
Repeatability: Perform six replicate injections of a sample solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day or with a different analyst/instrument.
-
Acceptance Criteria: RSD for repeatability ≤ 1.0%; RSD for intermediate precision ≤ 2.0%.
-
5. Limit of Quantitation (LOQ):
-
Objective: To establish the lowest concentration that can be measured with acceptable certainty.
-
Protocol:
-
Determine the concentration that provides a signal-to-noise ratio of approximately 10:1.
-
Verify the precision and accuracy at this concentration.
-
Acceptance Criteria: Precision (RSD) at the LOQ should be ≤ 10%.
-
6. Robustness:
-
Objective: To test the method's reliability during normal use with slight variations in parameters.
-
Protocol:
-
Introduce small variations to critical parameters such as:
-
Injector and detector temperature (± 5 °C)
-
Oven temperature ramp rate (± 10%)
-
Carrier gas flow rate (± 10%)
-
-
Acceptance Criteria: System suitability parameters should remain within established limits.
-
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC is not arbitrary; it is driven by the specific analytical requirements, such as the need for impurity profiling, high throughput, or sensitivity. Below is a comparative summary of the two proposed methods based on typical validation performance.
| Validation Parameter | HPLC-UV Method | GC-NPD Method | Field-Proven Insight |
| Specificity | Excellent with forced degradation studies and DAD. | Good, but may require MS for definitive peak identification. | HPLC is generally superior for analyzing non-volatile degradants formed in solution. |
| Sensitivity (LOQ) | Moderate (µg/mL range). May require derivatization for lower levels. | High to Very High (ng/mL range) due to the selective NPD. | GC-NPD is the clear winner for trace-level impurity quantification. |
| Precision (RSD) | Typically < 1.0% | Typically < 1.5% | Both methods offer excellent precision, well within regulatory expectations. |
| Sample Preparation | Simple dissolution in mobile phase. | Simple dissolution in a volatile solvent. | Both methods feature straightforward sample preparation for the neat substance. |
| Analysis Time | ~10-15 minutes | ~10-15 minutes | Run times are comparable and can be optimized in both techniques. |
| Robustness | Generally very robust. Sensitive to mobile phase pH. | Robust. Sensitive to injection port cleanliness and column activity. | HPLC methods are often considered more "turn-key" in a routine QC environment. |
| Cost & Complexity | Moderate instrument cost. Common in QC labs. | Moderate instrument cost. NPD is more specialized than FID. | HPLC systems are more ubiquitous in pharmaceutical QC laboratories. |
Conclusion and Recommendation
Both HPLC-UV and GC-NPD are powerful and suitable techniques for the quantitative analysis of this compound. The validation protocols outlined in this guide, rooted in the ICH Q2(R2) framework, provide a self-validating system to ensure the generation of reliable and accurate data.
-
The HPLC method stands out for its versatility, simplicity, and its ability to simultaneously analyze non-volatile impurities and degradation products, making it highly suitable for stability-indicating assays and routine quality control.
-
The GC-NPD method offers superior sensitivity and selectivity for the nitrogen-containing analyte, making it the preferred choice for trace impurity analysis or when very low detection limits are required.
The ultimate selection should be based on an Analytical Target Profile (ATP) , which defines the intended purpose of the method.[4] For general purity assessment and assay, the HPLC method is recommended as the primary choice due to its robustness and prevalence in the pharmaceutical industry. For specialized applications, such as identifying and quantifying trace volatile impurities, the GC-NPD method provides a powerful, orthogonal technique.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
gmp-compliance.org. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. EMA. [Link]
-
gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
IOSR Journal of Pharmacy. (2017). A Review on Step-by-Step Analytical Method Validation. [Link]
-
AZoM. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Saylor Academy. (n.d.). Spectroscopic Methods. [Link]
-
ResearchGate. (2012). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
Sources
- 1. iosrphr.org [iosrphr.org]
- 2. researchgate.net [researchgate.net]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. starodub.nl [starodub.nl]
- 6. This compound - [sigmaaldrich.com]
- 7. This compound | 1564929-58-3 [sigmaaldrich.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. scribd.com [scribd.com]
- 12. ikev.org [ikev.org]
- 13. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Analysis of 2-Fluoro-N-methylpyridin-4-amine in Drug Discovery: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides a comprehensive comparative analysis of 2-Fluoro-N-methylpyridin-4-amine, a fluorinated pyridine derivative with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. We will objectively compare its anticipated performance with its non-fluorinated and chlorinated analogs, supported by analogous experimental data from closely related compounds, and provide detailed experimental methodologies for their synthesis and evaluation.
Introduction: The "Fluorine Advantage" in Pyridine Scaffolds
Pyridinamine cores are privileged structures in medicinal chemistry, forming the backbone of numerous kinase inhibitors by interacting with the hinge region of the ATP-binding pocket. The introduction of a fluorine atom, as in this compound, can profoundly influence a molecule's physicochemical and biological properties.[1][2] This is often referred to as the "fluorine advantage." Key benefits of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450, often leading to an increased in vivo half-life.[3]
-
Modulation of Basicity (pKa): The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen, which can alter drug-receptor interactions, solubility, and pharmacokinetic profiles.
-
Improved Membrane Permeability: Fluorine can enhance lipophilicity, which may improve a compound's ability to cross cellular membranes.[4]
-
Favorable Binding Interactions: Fluorine can participate in unique, non-covalent interactions with protein targets, such as orthogonal multipolar C–F···C=O interactions, potentially increasing binding affinity and selectivity.
This guide will explore the practical implications of these effects by comparing this compound with its parent compound, N-methylpyridin-4-amine, and its chloro-analog, 2-Chloro-N-methylpyridin-4-amine.
Physicochemical Property Comparison
The introduction of a halogen at the 2-position of the N-methylpyridin-4-amine scaffold is expected to significantly alter its physicochemical properties. The following table summarizes these anticipated changes, drawing on established principles of medicinal chemistry.
| Property | N-methylpyridin-4-amine (Parent) | This compound (Fluorinated) | 2-Chloro-N-methylpyridin-4-amine (Chlorinated) | Rationale for Change & Impact on Drug Discovery |
| Molecular Weight | 108.14 g/mol | 126.13 g/mol | 142.58 g/mol | Increased molecular weight can impact ligand efficiency. |
| Calculated LogP | Lower | Moderately Higher | Significantly Higher | LogP influences solubility, permeability, and potential for off-target effects. A balanced LogP is often desirable. |
| pKa (Pyridine N) | Higher (More Basic) | Lower (Less Basic) | Lower (Less Basic) | The electron-withdrawing nature of halogens reduces the basicity of the pyridine nitrogen. This can affect binding to the kinase hinge region and aqueous solubility. |
| Metabolic Stability | Lower | Higher | Higher | The C-F and C-Cl bonds are more resistant to metabolic oxidation compared to the C-H bond, potentially leading to a longer half-life.[3] |
Synthesis of this compound and Analogs
Synthesis of N-methylpyridin-4-amine (Parent Compound)
A common method for the synthesis of N-methylpyridin-4-amine is the reductive amination of 4-chloropyridine with methylamine.
Experimental Protocol:
-
To a solution of 4-chloropyridine hydrochloride (1.0 eq) in ethanol, add an excess of aqueous methylamine (40% solution, 5.0 eq).
-
Seal the reaction vessel and heat to 150 °C for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (DCM/MeOH gradient) to yield N-methylpyridin-4-amine.
Diagram of Synthetic Workflow for N-methylpyridin-4-amine
Caption: Synthetic workflow for N-methylpyridin-4-amine.
Proposed Synthesis of this compound
A potential route to this compound involves the nucleophilic aromatic substitution of a suitable di-halogenated pyridine precursor.
Experimental Protocol (Proposed):
-
Step 1: Synthesis of 2-Fluoro-4-chloropyridine. Start with commercially available 2-amino-4-chloropyridine. Perform a Balz-Schiemann reaction by diazotization with sodium nitrite in the presence of fluoroboric acid, followed by thermal decomposition to introduce the fluorine atom. A similar procedure is described for the synthesis of 2-amino-4-fluoropyridine.[5]
-
Step 2: Amination. React the resulting 2-fluoro-4-chloropyridine with an excess of aqueous methylamine in a sealed tube at elevated temperatures (e.g., 150-180 °C). The more labile chlorine at the 4-position should be displaced by methylamine.
-
Step 3: Purification. After cooling, the reaction mixture is worked up and the product is purified by column chromatography.
Diagram of Proposed Synthetic Workflow for this compound
Caption: Proposed synthesis of this compound.
Comparative Biological Activity: A Focus on Kinase Inhibition
While direct comparative data for this compound is not available, we can infer its potential activity based on studies of analogous compounds. For instance, a study on 2-amino-4-methylpyridine analogues as inhibitors of inducible nitric oxide synthase (iNOS) provides valuable insights into the effects of fluorination.[6][7]
Analogous Experimental Data (iNOS Inhibition):
| Compound | Structure | iNOS IC50 (nM) |
| 2-amino-4-methyl-6-(prop-2-yl)pyridine | (Structure with isopropyl group) | 193 |
| 6-(2-fluoropropyl)-4-methylpyridin-2-amine | (Structure with 2-fluoropropyl group) | 220 |
Data from Zhou et al., J. Med. Chem. 2009, 52 (8), pp 2443–2453.[6][7]
In this specific case of iNOS inhibition, the replacement of a methyl group with a fluorine atom on the side chain did not significantly alter the inhibitory potency.[6][8] However, in the context of kinase inhibition, the direct attachment of fluorine to the pyridine ring is anticipated to have a more pronounced effect on the interaction with the kinase hinge region due to the modulation of the pyridine nitrogen's basicity.
Experimental Protocol: Kinase Inhibition Assay (Example: Aurora Kinase A)
To empirically determine and compare the inhibitory activity of this compound and its analogs, a standard in vitro kinase assay would be employed.
Experimental Protocol:
-
Plate Preparation: Add 5 µL of 2x kinase base buffer to all wells of a 384-well plate.
-
Compound Addition: Add 2 µL of the test compounds (this compound, N-methylpyridin-4-amine, 2-Chloro-N-methylpyridin-4-amine) at various concentrations in 10% DMSO.
-
Kinase Addition: Add 3 µL of Aurora Kinase A enzyme solution to each well.
-
Initiation of Reaction: Add 5 µL of a mixture of ATP and a fluorescently labeled peptide substrate to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Termination and Detection: Add a stop solution containing EDTA to terminate the reaction. Measure the fluorescence intensity to determine the extent of peptide phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Diagram of Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Pharmacokinetic Profile: The Impact of Fluorination
The introduction of fluorine is expected to significantly improve the pharmacokinetic profile of N-methylpyridin-4-amine.
Anticipated Pharmacokinetic Improvements:
-
Metabolic Stability: The primary site of metabolism on the pyridine ring of the parent compound is likely the C-H bond at the 2-position. Replacing this with a C-F bond in this compound would block this metabolic hotspot, leading to increased stability in liver microsomes and a longer in vivo half-life.[3]
-
Cell Permeability: The increased lipophilicity of the fluorinated compound may lead to enhanced passive diffusion across cell membranes, which is crucial for reaching intracellular targets like kinases.
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
Experimental Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, NADPH regenerating system, and the test compound (this compound or an analog) in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37 °C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the rate of disappearance of the parent compound and calculate the in vitro half-life (t½).
Conclusion and Future Directions
While direct comparative experimental data for this compound is currently limited in the public domain, established principles of medicinal chemistry and data from analogous compounds strongly suggest that it is a promising scaffold for drug discovery, particularly for kinase inhibitors. The introduction of the 2-fluoro substituent is anticipated to enhance metabolic stability and modulate physicochemical properties in a manner that could lead to improved potency, selectivity, and pharmacokinetic profiles compared to its non-fluorinated and chloro-analogs.
The detailed experimental protocols provided in this guide offer a framework for the synthesis and comprehensive evaluation of this compound and its analogs. Further research, including head-to-head kinase screening, cellular activity assays, and in vivo pharmacokinetic and efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Fluorinated Pyridine Derivatives in Modern Drug Discovery. Available from: [Link]
- Zhou D, Lee H, Rothfuss JM, et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. J Med Chem. 2009;52(8):2443-2453.
- Hussain A, Singh S, Singh S, et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Curr Med Chem. 2025.
- Hussain A, Singh S, Singh S, et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Med Chem. 2025 Sep 9.
- Longley MJ, Johnston PA, Turtle L. The oral fluorinated pyrimidines.
- Grotenhuis PAM, Pfflwitz PE. Process for the preparation of fluorinated pyridines.
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available from: [Link]
-
Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Available from: [Link]
- Preparation method of fluoropyridine compounds.
- O'Hagan D. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opin Drug Metab Toxicol. 2015;11(5):713-725.
- Synthetic method of 2-amino-4-fluoropyridine.
- Zhou D, Lee H, Rothfuss JM, et al. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. J Med Chem. 2009;52(8):2443-2453.
- Zhang L, Wang Y, Chen Y, et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Eur J Med Chem. 2022;238:114467.
- PubChem. 3-Fluoro-2-methylpyridin-4-amine. National Center for Biotechnology Information.
- ResearchGate. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase.
- PubChem. 2-Fluoro-4-methylpyridine. National Center for Biotechnology Information.
- Wang Y, Li Y, Zhang Y, et al. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. J Med Chem. 2021;64(15):11599-11617.
- Fischer PM, Wang S, Guzi TJ, et al. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. J Med Chem. 2010;53(11):4369-4382.
- Squillace R, Harris PA, Larrow JF, et al. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. J Med Chem. 2012;55(20):8849-8865.
- Ali A, Alanazi AM, Abdel-Hamid MK, et al. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Adv. 2022;12(18):11245-11261.
-
Alchem.Pharmtech. 3-Fluoro-4-methylpyridin-2-amine. CAS N/A. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-N-methylpyridin-4-amine
Introduction: In the landscape of pharmaceutical and materials science research, fluorinated pyridine derivatives like 2-Fluoro-N-methylpyridin-4-amine are invaluable building blocks. However, their unique chemical properties necessitate a rigorous and informed approach to waste management. Improper disposal not only poses significant safety and environmental risks but can also result in costly regulatory violations. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in the principles of chemical safety and regulatory adherence. Our objective is to empower researchers with the knowledge to manage this chemical's lifecycle responsibly, from benchtop to final disposal.
Part 1: Hazard Assessment and Risk Mitigation
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS 1564929-58-3) should always be consulted, we can infer its likely hazards from structurally similar compounds such as 2-fluoro-4-methylpyridine and other aminopyridines. The primary risks are associated with irritation and potential toxicity.
The presence of a fluorine atom is a critical factor, classifying it as a halogenated organic compound . This classification dictates specific disposal pathways, primarily to prevent the formation of hazardous combustion byproducts like hydrogen fluoride during incineration.
Table 1: Anticipated Hazard Profile and Essential Protective Measures
| Hazard Classification | GHS Hazard Statement (Anticipated) | Required Personal Protective Equipment (PPE) | Engineering Controls |
| Skin Irritation | H315: Causes skin irritation | Nitrile gloves (ensure no breakthrough) | Chemical Fume Hood |
| Serious Eye Irritation | H319: Causes serious eye irritation | Chemical safety goggles or face shield | Eyewash station within 10-second travel |
| Acute Toxicity (Oral/Dermal) | H301/H311: Toxic if swallowed or in contact with skin | Lab coat, closed-toe shoes | Chemical Fume Hood |
| Respiratory Irritation | H335: May cause respiratory irritation | Use in a well-ventilated area | Chemical Fume Hood |
Part 2: Waste Segregation: The Cornerstone of Compliant Disposal
Proper segregation is the most critical step in chemical waste management. The Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), provides a "cradle-to-grave" framework for hazardous waste management, making segregation at the point of generation a legal requirement.[1][2]
The primary directive for this compound is its classification as halogenated organic waste . It must never be mixed with non-halogenated waste streams.
Why is this segregation critical?
-
Incineration Requirements: Halogenated waste requires specialized incinerators equipped with scrubbers to neutralize acidic gases (e.g., hydrogen fluoride, hydrogen chloride) produced during combustion. Mixing waste streams can damage equipment and release pollutants.
-
Regulatory Compliance: Federal and local regulations mandate the strict separation of different waste classes.[3][4] Failure to comply can lead to significant penalties.
-
Cost: Disposal of halogenated waste is typically more expensive. Contaminating a large volume of non-halogenated solvent with a small amount of halogenated waste forces the entire volume to be treated as the more expensive category.
Below is a decision workflow for correctly segregating waste generated from procedures involving this compound.
Caption: Waste Segregation Decision Tree for this compound.
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe for laboratory personnel and compliant with regulations.
Step 1: Decontamination of Work Surfaces
-
Prepare a Decontamination Solution: Use a 70% ethanol or isopropanol solution.
-
Wipe Down: After completing work, thoroughly wipe down the chemical fume hood sash, work surface, and any equipment used.
-
Dispose of Wipes: The contaminated wipes must be disposed of as Halogenated Solid Waste .
Step 2: Preparing Solid Waste for Disposal
-
Container: Use a designated, puncture-resistant container with a secure lid, clearly labeled "HALOGENATED SOLID WASTE".
-
Contents: This stream includes:
-
Unused or expired this compound.
-
Contaminated gloves, weigh boats, pipette tips, and other non-sharp consumables.
-
Absorbent materials used for minor spill cleanup.
-
-
Empty Stock Bottles: Rinse the original container with a suitable solvent (e.g., acetone, methanol). The first rinseate is hazardous and must be disposed of as Halogenated Liquid Waste . Subsequent rinses can be managed similarly. The defaced, triple-rinsed bottle can then often be disposed of as non-hazardous glass waste, but institutional policy must be followed.
Step 3: Preparing Liquid Waste for Disposal
-
Container: Use a compatible, shatter-resistant container (e.g., high-density polyethylene or coated glass) with a screw cap. Never use an open beaker.
-
Labeling: The container must be labeled "HALOGENATED LIQUID WASTE". A list of all constituents, including solvents and their approximate percentages, must be maintained on the container's tag.
-
Segregation:
-
This waste stream includes reaction mixtures, solvent washes, and the first rinseate from cleaning contaminated glassware.
-
Crucially, do not mix with incompatible waste streams. For example, avoid mixing acidic halogenated waste with any cyanide- or sulfide-containing waste to prevent the generation of toxic gas.
-
-
Storage: Keep the waste container tightly closed when not in use.[4] It should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, which must be under the control of the operator.
Step 4: Final Disposal and Hand-Off
-
Institutional EHS: The final disposal of hazardous waste is not the direct responsibility of the researcher but is managed by the institution's Environmental Health & Safety (EHS) department.
-
Waste Pickup: When the waste container is full or has been in storage for the maximum allowed time (per institutional and RCRA guidelines), a pickup must be scheduled with EHS.
-
Documentation: Ensure all paperwork, including the hazardous waste manifest, is completed accurately. The manifest system is a key part of the EPA's cradle-to-grave tracking of hazardous waste.[5]
Part 4: Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material using non-sparking tools and place it in the Halogenated Solid Waste container.
-
Decontaminate the area as described above.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The core principles are simple but strict: understand the hazards, use appropriate PPE and engineering controls, meticulously segregate halogenated waste from all other streams, and work in close partnership with your institution's EHS department. By adhering to these protocols, researchers can ensure their work remains not only innovative but also safe and compliant from start to finish.
References
-
Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2024, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2024, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management? (2024, January 6). Chemistry For Everyone. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-Fluoro-N-methylpyridin-4-amine
Understanding the Risks: Hazard Profile
Substituted pyridines, as a class of compounds, often present a range of hazards. Based on data from analogous compounds such as 2-fluoro-4-methylpyridine, we can anticipate that 2-Fluoro-N-methylpyridin-4-amine may cause skin irritation, serious eye irritation, and respiratory irritation. It is crucial to handle this compound with the assumption that it is hazardous.
Anticipated Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Core Defense: Personal Protective Equipment (PPE)
Your first and most critical line of defense is appropriate PPE. The selection of PPE is not merely a checklist; it is a scientifically-informed decision to mitigate specific risks.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for integrity before each use. | Provides a barrier against skin contact, which can cause irritation. Proper removal technique is essential to avoid contaminating your hands. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing. | Protects against accidental splashes that could cause serious eye irritation or damage. |
| Skin and Body Protection | A chemical-resistant lab coat. For larger quantities or where splashing is likely, consider fire/flame resistant and impervious clothing. | Prevents contact with the skin and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary. | Minimizes the inhalation of vapors or aerosols, which may cause respiratory tract irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow is designed to be a self-validating system of safety checks and procedures.
Pre-Operational Protocol
-
Information Review: Before handling the compound for the first time, review this guide and any available safety information for similar compounds.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.
-
Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers before bringing the chemical into the work area.
-
Emergency Preparedness: Confirm the location and accessibility of the nearest safety shower and eyewash station.
Safe Handling Workflow
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Work within a Fume Hood: All manipulations of this compound, including weighing and preparing solutions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid creating dust.
-
Use Appropriate Tools: Use non-sparking tools for transferring the material, especially if there is a risk of flammability.
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.
Spill Response
-
Small Spills (within a fume hood):
-
Alert colleagues in the immediate area.
-
Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Carefully collect the absorbed material into a designated, labeled waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Prevent entry into the affected area.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound and any grossly contaminated items (e.g., weigh boats, paper towels from a spill) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and your research.
References
-
Chemwatch. (n.d.). GHS SDS in English (European) 35944-2. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary Identification Reason for Citation How to Determine if You Are Being Exposed Workplace Exposure Limits Ways of Re. Retrieved from [Link]
- Carl ROTH. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
